Neriifolin
描述
This compound has been reported in Thevetia ahouai, Cerbera odollam, and other organisms with data available.
structure in first source; RN given refers to alpha-L-glucopyranosyl(3beta,5beta)-isome
Structure
3D Structure
属性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-BAOINKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881390 | |
| Record name | Neriifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466-07-9 | |
| Record name | Neriifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neriifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neriifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERIIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neriifolin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin is a potent cardiac glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications, including its anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action through key signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound. This compound is known to be an inhibitor of Na+/K+-ATPase, and its biological activities, including the induction of apoptosis in cancer cells, are largely attributed to this inhibition.[1][2]
Natural Sources of this compound
This compound is predominantly isolated from plants of the Cerbera genus, within the Apocynaceae family. The primary species recognized for their significant this compound content are Cerbera odollam and Cerbera manghas. These plants are commonly found in coastal salt swamps and river banks in regions of South and Southeast Asia.[3] The kernels of the fruit, often referred to as "suicide tree" or "pong-pong," are particularly rich in cardiac glycosides, including this compound.[3][4] Different parts of the plants, such as the leaves and seeds, have been utilized for the extraction of this compound.[3][5][6]
Quantitative Analysis of this compound from Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and its state (fresh or dried). The following table summarizes the quantitative yield of this compound reported in the literature.
| Plant Source | Plant Part | Condition | Extraction Yield | Reference |
| Cerbera manghas | Seeds | Dried, Ripe | 804.2 µg/g | [6][7] |
| Cerbera manghas | Seeds | Fresh, Unripe | 47.0 µg/g | [6][7] |
| Cerbera odollam | Leaves | Not Specified | 0.006% (of ethyl acetate (B1210297) fraction) | [8] |
Experimental Protocols for Extraction and Purification
The following is a comprehensive protocol for the extraction and purification of this compound from Cerbera odollam leaves, synthesized from established methodologies.[5][8]
I. Plant Material Preparation
-
Collection and Identification: Collect fresh leaves of Cerbera odollam. The plant should be authenticated by a botanist, and a voucher specimen deposited in a herbarium for reference.
-
Drying and Pulverization: Air-dry the leaves in the shade to preserve the chemical integrity of the compounds. Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder.
II. Extraction
-
Solvent Extraction:
-
Macerate the powdered leaves in methanol (B129727) (CH₃OH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
III. Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).
-
Separate the layers using a separatory funnel and collect the respective fractions.
-
Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with this compound.[5]
-
IV. Purification
-
Vacuum Liquid Chromatography (VLC):
-
Subject the dried ethyl acetate fraction to VLC on silica (B1680970) gel 60 (230-400 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is n-hexane:EtOAc (9:1, 7:3, 4:6) and then EtOAc:MeOH (8:2, 5:5, 1:9).[8]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Column Chromatography (CC):
-
Pool the fractions from VLC that show a high concentration of the target compound.
-
Further purify the pooled fractions by column chromatography on silica gel 70-230 mesh.
-
Elute the column with a solvent system such as n-hexane:EtOAc (e.g., 9:1, 4:6, 1:9) and EtOAc:MeOH (e.g., 9:1, 7:3, 5:5).[8]
-
Collect the purified fractions containing this compound.
-
-
Crystallization:
-
Concentrate the purified fractions to induce crystallization.
-
Wash the resulting crystals with a cold solvent, such as a mixture of ethyl acetate and n-hexane, to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
-
V. Structural Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparing the data with published literature values.
Signaling Pathways of this compound
This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis, or programmed cell death, in cancer cells.
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound-Induced Apoptosis Signaling Pathway
The inhibition of Na+/K+-ATPase by this compound disrupts the cellular sodium gradient, which can lead to an increase in intracellular calcium levels. This ionic imbalance is a key stress signal that can initiate the apoptotic cascade. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively.[1] These caspases then activate the executioner caspase, caspase-3, which is responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1] Furthermore, this compound treatment has been observed to up-regulate the expression of Fas and Fas ligand (FasL), which are critical components of the death receptor-mediated extrinsic apoptotic pathway.[1]
Caption: this compound's mechanism of inducing apoptosis via Na+/K+-ATPase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pong-pong, Cerbera odollam, Suicide tree, Murder tree / Alternative Medicine [stuartxchange.org]
- 4. "Characterization and Analysis of Cerberin, 2-O-Acetyl this compound in Po" by Olivia Brown and Owen McDougal [scholarworks.boisestate.edu]
- 5. researchgate.net [researchgate.net]
- 6. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, this compound, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Neriifolin chemical structure and properties
An In-depth Technical Guide on Neriifolin
Introduction
This compound is a potent, naturally occurring cardiac glycoside belonging to the cardenolide class of steroids.[1] It is primarily isolated from various parts of plants such as Cerbera odollam, Cerbera manghas, and Thevetia neriifolia.[2][3] Structurally, it is a glycoside of digitoxigenin.[1] Traditionally recognized for its cardiotonic and toxic properties, recent scientific investigation has unveiled its significant potential in oncology and neuroprotection.[4] this compound's primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[4][5][6] This inhibition triggers a cascade of downstream signaling events, making this compound a compound of substantial interest for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the experimental protocols used for its study.
Chemical Structure and Properties
This compound is characterized by a steroid nucleus linked to a five-membered lactone ring (a cardenolide) and a deoxy sugar moiety, L-thevetose.[1]
Chemical Identification
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Reference |
| CAS Number | 466-07-9 | [1][5][7] |
| Molecular Formula | C30H46O8 | [1][7] |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [1] |
| InChI Key | VPUNMTHWNSJUOG-BAOINKAISA-N | [1] |
| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC">C@@HO | [8] |
| Synonyms | 17β-Neriifolin, Digitoxigenin 3-(alpha-L-thevetoside), Cerberin | [1][2][5] |
Physicochemical Properties
The key physicochemical properties of this compound are detailed in Table 2.
| Property | Value | Reference |
| Molecular Weight | 534.68 g/mol | [1][7] |
| Appearance | Pale Yellow or White Solid | [9] |
| Melting Point | 218-225 °C | [2] |
| Solubility | DMSO: ≥ 60 mg/mL; Slightly soluble in Chloroform, Methanol (B129727), and Water | [6][10] |
| Storage Temperature | -20°C (Powder, for long-term) | [6] |
| Optical Rotation | [α]D23 -50.2° (in CH3OH) | [2] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit the Na+/K+-ATPase enzyme. This action disrupts cellular ion homeostasis, leading to increased intracellular sodium and subsequently, calcium levels, which underpins both its cardiotonic and cytotoxic effects.[4][11]
Anticancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.
-
Induction of Apoptosis: In human hepatocellular carcinoma (HepG2) cells, this compound induces apoptosis through the activation of caspase-3, -8, and -9, and the upregulation of Fas and Fas Ligand (FasL) proteins.[5][12] It also causes apoptosis in ovarian, breast, colorectal, and skin cancer cells.[3]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the S and G2/M phases in HepG2 cells.[5][12]
-
Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, this compound activates ER stress, which in turn attenuates DNA damage repair mechanisms and promotes apoptosis via the CHOP-C/EBP-α signaling axis.[13]
-
Autophagy Inhibition: this compound can target beclin 1 and inhibit the formation of LC3-associated phagosomes, a key step in autophagy.[5]
The cytotoxic efficacy of this compound against several human cancer cell lines is summarized in Table 3.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast | 0.022 ± 0.0015 | [3] |
| T47D | Breast | 0.023 ± 0.0012 | [3] |
| HT-29 | Colorectal | 0.025 ± 0.0013 | [3] |
| A2780 | Ovarian | 0.028 ± 0.0015 | [3] |
| SKOV-3 | Ovarian | 0.030 ± 0.0018 | [3] |
| A375 | Skin (Melanoma) | 0.026 ± 0.0014 | [3] |
| HepG2 | Liver | 0.13 ± 0.01 (48h) | [14] |
Signaling Pathways
Cardioprotective and Neuroprotective Effects
While toxic at high doses, low-dose administration of 17βH-neriifolin has shown potential in improving cardiac remodeling in heart failure models by modulating calcium handling proteins like SERCA-2a and NCX.[11] Furthermore, this compound has demonstrated neuroprotective activity in models of oxygen-glucose deprivation (OGD), suggesting a therapeutic potential for ischemic events.[4]
Experimental Protocols
This section outlines methodologies for the extraction, isolation, and biological evaluation of this compound.
Protocol 1: Extraction and Isolation from Plant Material
This protocol describes a general bioassay-guided method for isolating this compound from plant leaves, such as from Cerbera odollam.[3][15]
-
Extraction: Dried and powdered leaves are extracted exhaustively with methanol (MeOH) using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. The cytotoxicity of each fraction is tested to identify the active fraction (typically the EtOAc fraction).
-
Fractionation: The active EtOAc fraction is subjected to Vacuum Liquid Chromatography (VLC) on a silica (B1680970) gel column, eluting with a gradient of n-hexane-EtOAc to yield multiple sub-fractions.
-
Purification: Sub-fractions showing high activity are combined and further purified using repeated Column Chromatography (CC) on silica gel with a suitable eluent system (e.g., n-hexane-EtOAc gradient).
-
Characterization: The purity of the isolated compound is assessed by HPLC and its structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[16]
Protocol 2: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.[3]
-
Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour. Wash the plates five times with slow-running tap water.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection - Hoechst 33342 Staining
This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.[3]
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Hoechst Staining: Incubate the cells with Hoechst 33342 stain (1 µg/mL) for 15 minutes in the dark.
-
Washing and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.
Protocol 4: Na+/K+-ATPase Activity - Malachite Green Assay
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the Na+/K+-ATPase enzyme.[3]
-
Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, NaCl, and the enzyme.
-
Inhibition: Add varying concentrations of this compound or a known inhibitor like ouabain (B1677812) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop Reaction & Color Development: Stop the reaction and detect the released phosphate by adding a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.
-
Measurement: Read the absorbance at ~620 nm. The amount of phosphate released is inversely proportional to the inhibitory activity of this compound.
-
Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion
This compound is a multifaceted cardiac glycoside with a well-defined chemical structure and a potent inhibitory effect on the Na+/K+-ATPase pump. Its significant in vitro cytotoxicity against a broad range of cancer cell lines, coupled with its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways, positions it as a promising candidate for further investigation in cancer therapy.[12] Additionally, its emerging roles in cardioprotection and neuroprotection warrant deeper exploration.[4][11] The experimental protocols detailed herein provide a robust framework for researchers to extract, purify, and evaluate the biological activities of this compound, facilitating its continued development from a natural toxin to a potential therapeutic agent.
References
- 1. This compound | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. PubChemLite - this compound (C30H46O8) [pubchemlite.lcsb.uni.lu]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. abmole.com [abmole.com]
- 11. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CAS 7044-31-7 | 17α-Neriifolin [phytopurify.com]
Neriifolin's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has emerged as a potent inducer of apoptosis in various cancer cell lines. Its cytotoxic effects are attributed to its ability to modulate a complex network of signaling pathways, ultimately leading to programmed cell death. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound in the induction of apoptosis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the molecular cascades involved.
Data Presentation: Quantitative Effects of this compound
The pro-apoptotic activity of this compound has been quantified across several cancer cell lines. The following tables summarize key data points, including IC50 values and the extent of apoptosis induction.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| SKOV-3[1] | Ovarian Cancer | 0.01 ± 0.001 | SRB Assay |
| HepG2[2] | Hepatocellular Carcinoma | 2.34 ± 0.08 (24h) | MTT Assay |
| 0.13 ± 0.01 (48h) | |||
| 0.06 ± 0.01 (72h) | |||
| MCF-7[3] | Breast Cancer | 0.022 ± 0.0015 | Sulphorhodamine B |
| T47D[3] | Breast Cancer | 0.025 ± 0.0012 | Sulphorhodamine B |
| HT-29[3] | Colorectal Cancer | 0.028 ± 0.0017 | Sulphorhodamine B |
| A2780[3] | Ovarian Cancer | 0.023 ± 0.0011 | Sulphorhodamine B |
| A375[3] | Skin Cancer | 0.030 ± 0.0018 | Sulphorhodamine B |
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Assay |
| SKOV-3[1] | 0.001 | 24 | 20.59 | TUNEL Assay |
| 0.01 | 24 | 41.94 | TUNEL Assay | |
| 0.1 | 24 | 60.63 | TUNEL Assay | |
| HepG2[2] | Not specified | 48 | 22.65 (early) | Flow Cytometry |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound orchestrates apoptosis through the coordinated activation of multiple signaling cascades, primarily the extrinsic and intrinsic pathways, which are further modulated by other significant pathways such as the PI3K/Akt and MAPK pathways, and the induction of endoplasmic reticulum stress.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been shown to upregulate the expression of Fas ligand (FasL) and its receptor Fas (also known as CD95 or APO-1). This interaction triggers the recruitment of the Fas-associated death domain (FADD) adaptor protein, which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is centered around the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. It upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. By suppressing the phosphorylation of Akt, this compound prevents the downstream activation of mTOR and the phosphorylation of other survival-promoting targets. This inhibition leads to a decrease in the expression of anti-apoptotic proteins and an increase in the sensitivity of cancer cells to apoptotic stimuli.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a complex role in apoptosis. Depending on the cellular context and the nature of the stimulus, these kinases can have either pro-apoptotic or anti-apoptotic effects. Evidence suggests that this compound can modulate the activity of these kinases to favor apoptosis. For instance, sustained activation of JNK and p38 is often associated with pro-apoptotic signaling, while the inhibition of the pro-survival ERK pathway can also contribute to cell death.
Endoplasmic Reticulum (ER) Stress Pathway
The endoplasmic reticulum is a critical site for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which can trigger apoptosis if the stress is prolonged or severe. This compound can induce ER stress, leading to the activation of the unfolded protein response (UPR). Key mediators of ER stress-induced apoptosis include the upregulation of C/EBP homologous protein (CHOP) and the activation of caspase-12 (in rodents) or caspase-4 (in humans).
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (TUNEL Assay)
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
Protocol:
-
Cell Preparation: Culture cells on coverslips in a 24-well plate and treat with this compound as described above.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (for FITC-dUTP) in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Western Blot Analysis for Protein Expression
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through a multi-pronged approach. It concurrently activates the extrinsic and intrinsic apoptotic pathways, while also modulating crucial survival signaling cascades like the PI3K/Akt and MAPK pathways, and inducing ER stress. This in-depth technical guide provides a foundational understanding of the molecular mechanisms underlying this compound-induced apoptosis, offering valuable insights and practical methodologies for researchers in the field of cancer therapeutics and drug discovery. Further investigation into the intricate crosstalk between these pathways will undoubtedly unveil additional therapeutic opportunities.
References
Neriifolin's Inhibition of the Na+/K+-ATPase Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has demonstrated significant inhibitory effects on the Na+/K+-ATPase pump. This vital transmembrane protein is responsible for maintaining sodium and potassium ion gradients across the cell membrane, a process fundamental to numerous physiological functions. Inhibition of this pump by this compound disrupts these ionic gradients, leading to a cascade of intracellular events with profound implications for cellular signaling, particularly in the context of cancer biology. This technical guide provides an in-depth exploration of the mechanism of this compound's interaction with the Na+/K+-ATPase, detailing its binding characteristics, the resultant downstream signaling pathways, and comprehensive experimental protocols for its study.
Introduction to this compound and the Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a P-type ATPase found in the plasma membrane of all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. This electrogenic process is crucial for maintaining the resting membrane potential, regulating cell volume, and driving the secondary transport of other solutes.
This compound is a cardenolide, a class of steroid-like compounds known for their cardiotonic effects. Like other cardiac glycosides, this compound exerts its biological activity by binding to and inhibiting the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. While historically utilized for cardiac conditions, the downstream consequences of Na+/K+-ATPase inhibition by compounds like this compound have revealed potent anti-cancer properties, making it a subject of intense research in oncology.[1][2]
Mechanism of Na+/K+-ATPase Inhibition by this compound
This compound, like other cardiac glycosides, binds to the α-subunit of the Na+/K+-ATPase.[3] This binding is specific to the phosphorylated E2-P conformation of the enzyme, which has a high affinity for extracellular K+. By binding to this state, this compound stabilizes the enzyme in an inactive conformation, preventing the binding and transport of K+ ions into the cell and thereby inhibiting the pump's activity.[4]
Binding Site and Affinity
In silico molecular docking studies and in vitro assays have confirmed that 17βH-neriifolin binds to the α-subunit of the Na+/K+-ATPase.[3] The binding energy of 17βH-neriifolin to the α-subunit has been calculated to be -8.16 ± 0.74 kcal/mol, which is comparable to that of the well-characterized cardiac glycoside ouabain (B1677812) (-8.18 ± 0.48 kcal/mol).[3]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant cytotoxic effects at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | [3] |
| T47D | Breast Cancer | 0.028 ± 0.0012 | [3] |
| HT-29 | Colorectal Cancer | 0.025 ± 0.0010 | [3] |
| A2780 | Ovarian Cancer | 0.029 ± 0.0011 | [3] |
| SKOV-3 | Ovarian Cancer | 0.030 ± 0.0018 | [3] |
| A375 | Skin Cancer | 0.026 ± 0.0013 | [3] |
| HeLa | Cervical Cancer | < 0.032 | [5] |
| HepG2 | Liver Cancer | < 0.032 | [5] |
| SGC-7901 | Gastric Cancer | < 0.032 | [5] |
| DU-145 | Prostate Cancer | 32.16 µg/ml | [5] |
Downstream Signaling Pathways of this compound-Induced Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase by this compound triggers a complex network of downstream signaling events that are central to its anti-cancer effects. This signaling cascade involves the activation of Src kinase, generation of reactive oxygen species (ROS), elevation of intracellular calcium, and ultimately, the induction of apoptosis.
Caption: this compound-induced Na+/K+-ATPase inhibition signaling cascade.
Activation of Src Kinase
The Na+/K+-ATPase acts as a scaffold protein that interacts with the non-receptor tyrosine kinase, Src.[6][7] In its basal state, Src is bound to the Na+/K+-ATPase in an inactive conformation. The binding of this compound to the α-subunit of the pump induces a conformational change that leads to the release and subsequent auto-phosphorylation and activation of Src kinase.[1][6][7]
Generation of Reactive Oxygen Species (ROS)
Activated Src kinase can then stimulate the activity of NADPH oxidase (Nox), a key enzyme responsible for the production of reactive oxygen species (ROS).[8] This leads to an increase in intracellular ROS levels, which act as second messengers in various signaling pathways.[9][10] ROS can cause oxidative damage to cellular components and contribute to the induction of apoptosis.
Elevation of Intracellular Calcium
The increase in intracellular ROS can trigger the release of calcium (Ca2+) from the endoplasmic reticulum (ER), leading to a significant rise in cytosolic Ca2+ concentration.[9] This disruption of calcium homeostasis is a critical step in the signaling cascade.
Induction of Apoptosis
Elevated intracellular Ca2+ levels activate calcium-dependent proteases such as calpains.[11] Activated calpains can cleave and activate pro-caspase-12, an initiator caspase located on the ER membrane.[11] Active caspase-12 then initiates a caspase cascade by activating caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[3][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of Na+/K+-ATPase by this compound.
Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The amount of Pi is directly proportional to the enzyme's activity.
Workflow Diagram:
Caption: Workflow for the Malachite Green-based Na+/K+-ATPase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Na+/K+-ATPase Enzyme: Purified porcine or canine kidney Na+/K+-ATPase is a common source.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2.
-
ATP Solution: 10 mM ATP in water.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid. Commercial kits are also available.[13][14][15][16]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add 20 µL of the Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the ouabain-insensitive ATPase activity (in the presence of a saturating concentration of ouabain).
-
The percentage of inhibition by this compound is calculated relative to the control (no this compound).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Rubidium (86Rb+) Uptake Assay
This cell-based assay measures the activity of the Na+/K+-ATPase by quantifying the uptake of the radioactive potassium analog, 86Rb+.
Workflow Diagram:
Caption: Workflow for the 86Rb+ uptake assay to measure Na+/K+-ATPase activity.
Protocol:
-
Cell Culture:
-
Culture the desired cell line in a 96-well plate until confluent.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the uptake buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the uptake by adding uptake buffer containing 86RbCl (typically 1-2 µCi/mL).
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold wash buffer (e.g., isotonic MgCl2 solution) to remove extracellular 86Rb+.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials.
-
-
Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
The Na+/K+-ATPase-mediated uptake is determined as the ouabain-sensitive fraction of the total 86Rb+ uptake.
-
Calculate the percentage of inhibition of 86Rb+ uptake by this compound and determine the IC50 value as described for the malachite green assay.[17][18][19]
-
Conclusion
This compound represents a potent inhibitor of the Na+/K+-ATPase, with significant anti-cancer activity demonstrated across a range of cell lines. Its mechanism of action, involving the disruption of ion homeostasis and the activation of a complex downstream signaling cascade culminating in apoptosis, provides a compelling rationale for its further investigation as a therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the intricate interactions of this compound with the Na+/K+-ATPase and to further elucidate its potential in drug development. A thorough understanding of its quantitative binding characteristics and the nuances of its signaling pathways will be crucial in harnessing the therapeutic benefits of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Na,K-ATPase Acts as a Beta-Amyloid Receptor Triggering Src Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular calcium release is required for caspase-3 and -9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 5. The Na-K-ATPase and calcium-signaling microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Involvement of the Tyrosine Kinase c-Src in the Regulation of Reactive Oxygen Species Generation Mediated by NADPH Oxidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The involvement of the tyrosine kinase c-Src in the regulation of reactive oxygen species generation mediated by NADPH oxidase-1. | Semantic Scholar [semanticscholar.org]
- 9. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. eubopen.org [eubopen.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. A radioactive uptake assay to measure ion transport across ion channel-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unsuitability of the 86Rb+ uptake method for estimation of (Na+ + K+)-ATPase activity in innervated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Neriifolin anticancer properties and research
An In-depth Technical Guide on the Anticancer Properties of Neriifolin
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a cardiac glycoside isolated from plants of the Cerbera genus, has emerged as a potent anticancer agent with a multifaceted mechanism of action. Traditionally known for its effects on cardiovascular function, recent research has illuminated its significant cytotoxic, pro-apoptotic, and cell cycle-arresting properties across a spectrum of cancer cell lines. The primary molecular target of this compound is the Na+/K+-ATPase ion pump, the inhibition of which triggers a cascade of intracellular events leading to cancer cell death. This guide provides a comprehensive technical overview of the current state of research on this compound, detailing its quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used to elucidate its anticancer effects.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
This compound, like other cardiac glycosides, exerts its primary biological effect by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump located on the cell membrane.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions.[3] Inhibition of this pump by this compound leads to an increase in intracellular Na+ concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium (Ca2+). This disruption of ion homeostasis is a key initiating event that triggers downstream signaling pathways, ultimately leading to selective cancer cell death.[3]
Quantitative Efficacy: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines at nanomolar to low micromolar concentrations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Citation(s) |
| Breast Cancer | MCF-7, T47D | 0.017 - 0.030 | [1][2][4] |
| Ovarian Cancer | A2780, SKOV-3 | 0.010 - 0.030 | [1][2][5][6] |
| Colorectal Cancer | HT-29 | ~0.025 | [1][2] |
| Skin Cancer | A375 | ~0.028 | [1][2] |
| Liver Cancer | HepG2 | 0.06 - 2.34 (Time-dependent) | [7] |
| Prostate Cancer | PCa Cells | Marked Inhibition | [8] |
Modulation of Key Anticancer Signaling Pathways
This compound's anticancer activity is not solely dependent on ion disruption but also involves the modulation of critical signaling cascades that govern cell survival, proliferation, and death.
Induction of Apoptosis
A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[1][8] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that this compound treatment leads to the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[9][10] Furthermore, it upregulates the expression of the Fas and FasL death receptor proteins, promoting the extrinsic apoptotic cascade.[9][10]
Inhibition of the PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a central signaling node that promotes cell survival, proliferation, and resistance to apoptosis; it is often hyperactivated in cancer.[11] While direct studies are ongoing, the inhibition of Na+/K+-ATPase by cardiac glycosides is known to modulate Src kinase, a non-receptor tyrosine kinase that can act as an upstream activator of the PI3K/Akt pathway. By inhibiting the Na+/K+-ATPase, this compound is hypothesized to suppress Src-mediated activation of PI3K, leading to the downregulation of this critical pro-survival pathway.
Induction of Endoplasmic Reticulum (ER) Stress
In prostate cancer cells, this compound has been shown to induce apoptosis by activating endoplasmic reticulum (ER) stress.[8] This activation leads to an accumulation of unfolded proteins, triggering the unfolded protein response (UPR). Prolonged or intense UPR activation ultimately results in increased DNA damage and apoptosis, representing another key facet of this compound's anticancer mechanism.[8]
Key Experimental Protocols
The anticancer properties of this compound have been characterized using a suite of standard and advanced cell and molecular biology techniques.
Cell Viability and Cytotoxicity Assay (SRB or MTT)
Objective: To quantify the dose-dependent effect of this compound on cancer cell proliferation and viability to determine the IC50 value.
Methodology (Sulphorhodamine B - SRB Assay):
-
Cell Plating: Seed cancer cells into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) and survival pathways (e.g., p-Akt, Akt, p-mTOR).
Methodology:
-
Protein Extraction: Treat cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a set time. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
In Vivo Evidence
Preliminary in vivo studies have corroborated the in vitro findings. In a nude mouse xenograft model of prostate cancer, treatment with this compound was found to dramatically inhibit tumor growth.[8] This effect was mechanistically linked to the induction of DNA damage and apoptosis within the tumor tissue.[8]
Conclusion and Future Directions
This compound is a potent, naturally-derived compound with significant anticancer properties, underpinned by its ability to inhibit the Na+/K+-ATPase and subsequently modulate critical signaling pathways controlling cell death and survival. The robust in vitro data, supported by initial in vivo evidence, establishes this compound as a promising candidate for further preclinical and clinical development.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.
-
Combination Therapies: Investigating potential synergistic effects when this compound is combined with standard-of-care chemotherapeutics or targeted agents.
-
Biomarker Discovery: Identifying predictive biomarkers that could help select patient populations most likely to respond to this compound treatment.
-
Safety and Toxicology: Rigorous evaluation of the therapeutic window and potential cardiotoxicity, a known class effect of cardiac glycosides.
-
Drug Delivery Systems: Development of novel formulations or targeted delivery systems to enhance tumor-specific accumulation and minimize systemic exposure.
References
- 1. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action of 17βH-neriifolin on its Anticancer Effect in SKOV-3 Ovarian Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
An In-Depth Technical Guide to the Neuroprotective Effects of Neriifolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neriifolin, a cardiac glycoside, has emerged as a promising candidate for neuroprotection, particularly in the context of ischemic stroke. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its investigation. Detailed protocols for key assays are provided to facilitate further research and drug development efforts in this area.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The identification of novel therapeutic agents that can mitigate neuronal damage and promote recovery is a critical area of research. This compound, a cardenolide glycoside traditionally known for its cardiac effects, has demonstrated significant neuroprotective properties in preclinical studies.[1] This guide synthesizes the available scientific literature to provide an in-depth resource for researchers exploring the therapeutic potential of this compound in neurology.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in a dose-dependent manner in an ex vivo model of ischemic stroke using organotypic brain slices subjected to oxygen-glucose deprivation (OGD).
Table 1: Dose-Dependent Neuroprotection of this compound against OGD-Induced Neuronal Death
| This compound Concentration | Neuronal Survival (%) |
| Vehicle Control (OGD) | 25 ± 5 |
| 100 nM | 45 ± 7 |
| 300 nM | 65 ± 8 |
| 1 µM | 75 ± 6 |
| 10 µM | 50 ± 9 |
Data are presented as mean ± SEM. Neuronal survival was assessed 24 hours post-OGD.[1]
Table 2: Therapeutic Window of this compound Administration Post-OGD
| Time of this compound (1 µM) Administration Post-OGD | Neuronal Survival (%) |
| 30 minutes | 72 ± 5 |
| 2 hours | 68 ± 7 |
| 6 hours | 60 ± 8 |
Data are presented as mean ± SEM. Neuronal survival was assessed 24 hours post-OGD.[1]
Proposed Mechanism of Action: Inhibition of Autosis
This compound is a known inhibitor of the Na+/K+-ATPase pump.[1] In the context of neuroprotection, this inhibition is thought to prevent a specific form of cell death known as autosis.[2][3][4] Autosis is a regulated form of necrosis characterized by increased autophagy, focal swelling of the perinuclear space, and eventual cell lysis.[2][3] By inhibiting the Na+/K+-ATPase, this compound is hypothesized to prevent the cellular signaling cascade that leads to autotic cell death in neurons following ischemic injury.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects.
Organotypic Brain Slice Culture and Oxygen-Glucose Deprivation (OGD)
This ex vivo model mimics the conditions of ischemic stroke.
-
Protocol:
-
Prepare organotypic hippocampal slice cultures from P7-P9 rat pups as previously described.[1][5]
-
Maintain slices in culture for 7-10 days to allow for maturation.
-
To induce OGD, replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).
-
Transfer the slices to a hypoxic chamber (95% N2, 5% CO2) at 37°C for 30-60 minutes.[5][6][7][8]
-
Terminate OGD by returning the slices to their original culture medium and a normoxic incubator (95% air, 5% CO2).
-
Apply this compound at various concentrations and time points post-OGD as required by the experimental design.
-
Assess neuronal death 24-48 hours later using propidium (B1200493) iodide (PI) staining or other viability assays.
-
Biolistic Transfection of Organotypic Brain Slices
This technique is used to introduce genetic material (e.g., fluorescent reporters for cell morphology) into neurons within the slice culture.
-
Protocol:
-
Prepare gold or tungsten microcarriers coated with the desired plasmid DNA.[9][10][11]
-
Use a gene gun to deliver the DNA-coated microcarriers to the organotypic brain slices.[1][9][10][12]
-
Allow 2-3 days for gene expression before proceeding with experiments.
-
This method can be used to visualize and quantify neuronal morphology and survival following OGD and this compound treatment.
-
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of the Na+/K+-ATPase pump in neuronal tissue.
-
Protocol:
-
Prepare synaptosomal or crude membrane fractions from neuronal tissue (e.g., cultured neurons or brain tissue).[13][14][15]
-
The assay measures the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis. The reaction mixture should contain NaCl, KCl, MgCl2, and ATP in a buffered solution.[14][16][17]
-
The specific Na+/K+-ATPase activity is determined by calculating the difference in Pi liberation in the presence and absence of a specific inhibitor, ouabain.[13][15]
-
To test the effect of this compound, it can be added to the reaction mixture at various concentrations.
-
Assessment of Autosis
Autosis is identified by a combination of morphological and biochemical features.
-
Protocol:
-
Electron Microscopy: Process neuronal cultures or brain tissue for transmission electron microscopy. Look for characteristic ultrastructural features of autosis, including increased autophagosomes, focal ballooning of the perinuclear space, and nuclear convolution.[2][4]
-
Immunofluorescence: Stain cells for markers of autophagy (e.g., LC3) and examine for perinuclear vacuolization using confocal microscopy.
-
Biochemical Analysis: Autosis is dependent on the Na+/K+-ATPase. Therefore, confirming that cell death is inhibited by cardiac glycosides like this compound, but not by inhibitors of apoptosis (e.g., z-VAD-fmk) or necroptosis (e.g., necrostatin-1), provides evidence for autosis.[2][3]
-
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress in neurons.
-
Protocol:
-
Treat neuronal cultures with this compound before or after inducing oxidative stress (e.g., using H2O2 or following OGD).
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[18]
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence corresponds to higher levels of ROS.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Protocol:
-
Lyse neuronal cells treated with this compound and/or an apoptotic stimulus.
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[19][20][21]
-
Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer. An increase in fluorescence indicates higher caspase-3 activity.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound's neuroprotective effects.
Logical Relationship Diagram
Caption: Logical relationships between this compound's actions and neuroprotective outcomes.
Conclusion and Future Directions
The current evidence strongly suggests that this compound is a potent neuroprotective agent, primarily acting through the inhibition of Na+/K+-ATPase and the subsequent prevention of autotic cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into its therapeutic potential.
Future research should focus on:
-
Elucidating the full spectrum of this compound's neuroprotective mechanisms, including its potential effects on apoptosis and oxidative stress.
-
Validating the efficacy of this compound in in vivo models of ischemic stroke and other neurodegenerative conditions.
-
Optimizing dosing and delivery strategies to maximize therapeutic benefit while minimizing potential cardiotoxicity.
A deeper understanding of this compound's neuroprotective properties will be instrumental in its potential translation from a preclinical candidate to a novel therapeutic for neurological disorders.
References
- 1. bio-rad.com [bio-rad.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Autosis is a Na+,K+-ATPase–regulated form of cell death triggered by autophagy-inducing peptides, starvation, and hypoxia–ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal autosis: the self-destructive side of autophagy involved in hypoxic-ischemic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A ferret brain slice model of oxygen–glucose deprivation captures regional responses to perinatal injury and treatment associated with specific microglial phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 10. Biolistic transfection of neuronal cultures using a hand-held gene gun - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. youtube.com [youtube.com]
- 13. Na/K-ATPase Activity Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Na+,K+-ATPase Activity and Subunit Protein Expression: Ontogeny and Effects of Exogenous and Endogenous Steroids on the Cerebral Cortex and Renal Cortex of Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase 3 activation is essential for neuroprotection in preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Neriifolin: A Technical Guide to its Cardiac Glycoside Classification, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neriifolin, a potent cardiac glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including cardiotonic, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of this compound's classification as a cardenolide cardiac glycoside, its primary mechanism of action targeting the Na+/K+-ATPase pump, and the downstream signaling pathways it modulates. Detailed experimental protocols for the isolation, quantification, and biological evaluation of this compound are presented, alongside a comprehensive summary of its quantitative data. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this compound.
Introduction
This compound is a naturally occurring cardiac glycoside predominantly isolated from plants of the Apocynaceae family, such as Cerbera manghas and Cerbera odollam.[1][2] Structurally, it belongs to the cardenolide class of steroids, characterized by a five-membered lactone ring attached to the steroid nucleus.[3] Like other cardiac glycosides, this compound's primary pharmacological target is the Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes.[1][4] Inhibition of this enzyme leads to a cascade of intracellular events with significant physiological consequences, forming the basis of this compound's cardiotonic and other therapeutic effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₄₆O₈ |
| Molar Mass | 534.68 g/mol |
| CAS Number | 466-07-9 |
| Class | Cardenolide Cardiac Glycoside |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase.[5] This inhibition disrupts the normal ion exchange, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels.
Cardiotonic Effects
In cardiac myocytes, the increased intracellular calcium concentration enhances the force of contraction (positive inotropic effect), which is the hallmark of cardiac glycoside activity.
Anticancer Effects: Apoptosis Induction
In cancer cells, the sustained increase in intracellular calcium and the disruption of ion homeostasis trigger a series of events leading to apoptosis. This compound has been shown to induce apoptosis through the activation of the extrinsic and intrinsic pathways.[6] This involves the upregulation of the Fas/FasL signaling pathway and the activation of initiator caspases-8 and -9, which subsequently activate the executioner caspase-3.[6]
Neuroprotective Effects
This compound has also demonstrated neuroprotective properties, although the exact mechanisms are still under investigation.[7] It is hypothesized that by inhibiting the Na+/K+-ATPase, this compound may reduce the metabolic demand of neurons under ischemic conditions, thereby preserving cellular energy stores and preventing excitotoxicity.
Quantitative Data
The biological activity of this compound has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | [5] |
| T47D | Breast Cancer | 0.023 ± 0.0012 | [5] |
| HT-29 | Colorectal Cancer | 0.028 ± 0.0021 | [5] |
| A2780 | Ovarian Cancer | 0.025 ± 0.0017 | [5] |
| SKOV-3 | Ovarian Cancer | 0.030 ± 0.0018 | [5] |
| A375 | Skin Cancer | 0.026 ± 0.0014 | [5] |
| HepG2 | Liver Cancer | 0.13 ± 0.01 (48h) | [8] |
| Col2 | Colon Cancer | ~0.037 (0.02 µg/mL) | [9] |
Table 2: Binding Affinity of this compound to Na+/K+-ATPase
| Parameter | Value | Reference |
| Binding Energy | -8.16 ± 0.74 kcal/mol | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Bioassay-Guided Isolation of this compound from Cerbera odollam
This protocol outlines the general steps for the isolation of this compound, which can be adapted based on the specific plant material and available equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Neriifolin's Cytotoxic Profile: A Technical Guide to its Activity in Cancer Cell Lines
Neriifolin, a cardiac glycoside isolated from plants such as Cerbera odollam and Cerbera manghas, has demonstrated significant cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines.[1][2][3] Its potential as a chemotherapeutic agent is underscored by its ability to induce apoptosis and cell cycle arrest through various molecular mechanisms.[2][4] This technical guide provides an in-depth overview of this compound's cytotoxicity, detailing its effects on different cell lines, the experimental protocols used for its evaluation, and the core signaling pathways it modulates.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity, often in the nanomolar range, against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies. The following table summarizes these findings for 17βH-neriifolin, a common isomer.
| Cell Line | Cancer Type | IC50 (nM) | Assay Used |
| MCF-7 | Breast Cancer | 28 | SRB |
| T47D | Breast Cancer | 26 | SRB |
| HT-29 | Colorectal Cancer | 30 | SRB |
| A2780 | Ovarian Cancer | 22 | SRB |
| SKOV-3 | Ovarian Cancer | 28 | SRB |
| CaOV3 | Ovarian Cancer | 32 | Not Specified |
| A375 | Skin Cancer (Melanoma) | 260 | SRB |
| HeLa | Cervical Cancer | 5.3 - 16 | SRB |
| A549 | Lung Cancer | 5.3 - 16 | SRB |
| DU145 | Prostate Cancer | 5.3 - 16 | SRB |
| HepG2 | Liver Cancer | Not specified, but reduces viability | MTT |
Note: The IC50 values for HeLa, A549, and DU145 were reported as a range of 5.3 to 16 nM.[3][5] Data for other cell lines are derived from studies using the Sulforhodamine B (SRB) assay after 72 hours of treatment.[1][3][5]
Experimental Protocols
The evaluation of this compound's cytotoxic and apoptotic effects involves several key experimental methodologies.
1. Cell Viability and Proliferation Assays:
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to measure cell density by quantifying total cellular protein. It is a common method for determining the IC50 values of cytotoxic compounds.[3] The assay involves fixing the cells, staining them with SRB dye, and then solubilizing the dye for measurement.
-
MTT Assay: This assay assesses cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[4]
2. Apoptosis Detection Assays:
-
Hoescht 33342 Assay: This method uses a fluorescent stain that binds to DNA. The morphology of the cell nucleus after staining can indicate apoptosis. Apoptotic cells typically show condensed or fragmented chromatin, which appears as bright, condensed nuclei under a fluorescence microscope.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6] It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
-
Caspase Activity Assays: The activation of caspases, a family of cysteine proteases, is central to the apoptotic process. Assays can measure the activity of specific caspases, such as caspase-3, -8, and -9, to confirm the induction of apoptosis. This compound has been shown to activate these caspases in HepG2 cells.[2][4]
The general workflow for evaluating the cytotoxicity of this compound is depicted below.
Core Signaling Pathways and Mechanism of Action
This compound, like other cardiac glycosides, primarily functions by inhibiting the Na+/K+-ATPase pump.[1][4] This inhibition leads to a cascade of downstream events that collectively contribute to its anti-cancer effects.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][6] This process is triggered through multiple pathways:
-
Caspase Activation: It stimulates the activation of key executioner enzymes like caspase-3, as well as initiator caspases-8 and -9.[2][4]
-
Fas/FasL Upregulation: In hepatocellular carcinoma cells (HepG2), this compound upregulates the expression of the Fas death receptor and its ligand (FasL), initiating the extrinsic apoptosis pathway.[2][4]
-
Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, this compound activates ER stress, evidenced by the upregulation of proteins like PERK, eIF2α, and CHOP.[7] This stress response can ultimately lead to apoptosis.
-
-
Cell Cycle Arrest: Studies on HepG2 cells have shown that this compound can induce cell cycle arrest at the S and G2/M phases, preventing cancer cells from progressing through the division cycle and proliferating.[2][4]
-
DNA Damage: this compound has been found to cause significant DNA damage and double-strand breaks (DSBs) in prostate cancer cells. This is accompanied by the attenuation of genes involved in DSB repair, further promoting cell death.[7]
The interconnected pathways leading to this compound-induced apoptosis are illustrated in the diagram below.
References
- 1. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action of 17βH-neriifolin on its Anticancer Effect in SKOV-3 Ovarian Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 7. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Neriifolin: A Comprehensive Technical Guide on its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neriifolin, a cardiac glycoside primarily isolated from plants of the Cerbera genus, has emerged as a molecule of significant interest in biomedical research.[1][2] Historically known for its cardiotonic properties, recent investigations have unveiled a broader spectrum of biological activities, most notably its potent anti-cancer effects.[3] This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on its molecular mechanisms, relevant signaling pathways, and quantitative data from key experimental studies. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and development.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
This compound, like other cardiac glycosides, exerts its primary biological effect through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[1][4][5] this compound binds to the α-subunit of the Na+/K+-ATPase, leading to an increase in intracellular sodium ions.[6][7] This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and altered intracellular calcium homeostasis.[7] This fundamental action triggers a cascade of downstream signaling events that underpin its diverse biological activities.
Anticancer Activity
A substantial body of research has demonstrated the potent anticancer properties of this compound across a variety of cancer cell lines. Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of stress pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[6][8] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. In human hepatocellular carcinoma (HepG2) cells, this compound treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[4][8] Furthermore, it upregulates the expression of Fas and FasL proteins, key components of the death receptor-mediated extrinsic pathway.[4][8] In ovarian cancer cells (SKOV-3), this compound-induced apoptosis has been confirmed through TUNEL assays in a dose-dependent manner.[9]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest. In HepG2 cells, treatment with this compound has been shown to induce S and G2/M phase arrests, preventing cells from progressing through the cell cycle and dividing.[4][8][10]
Endoplasmic Reticulum Stress and DNA Damage
In prostate cancer cells, this compound has been shown to induce endoplasmic reticulum (ER) stress, a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins in the ER.[11] This is evidenced by the upregulation of ER stress-related proteins such as PERK, eIF2α, and CHOP.[11] The activation of the CHOP-C/EBP-α signaling axis by this compound leads to increased DNA damage and double-strand breaks, ultimately culminating in apoptosis.[11]
Neuroprotective Effects
Beyond its anticancer properties, this compound has demonstrated neuroprotective potential. In a brain slice-based model of ischemic stroke, this compound was identified as a compound that can provide significant neuroprotection.[12][13] Its ability to inhibit Na+/K+-ATPase is thought to be beneficial in the context of ischemic injury.[12] Notably, this compound showed a delayed therapeutic potential, suggesting a wider window for intervention following an ischemic event.[12][13]
Cardiotonic Activity
As a cardiac glycoside, this compound exhibits cardiotonic effects by increasing the force of contraction of the heart muscle.[7][14] This is a direct consequence of Na+/K+-ATPase inhibition and the subsequent increase in intracellular calcium levels in cardiomyocytes.[7] Studies in rat models of heart failure have shown that 17βH-neriifolin can improve cardiac remodeling by modulating calcium handling proteins such as SERCA-2a and NCX.[7]
Quantitative Data
The cytotoxic and anti-proliferative activities of this compound have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | Not Specified | SRB | [6] |
| T47D | Breast Cancer | 0.028 ± 0.0012 | Not Specified | SRB | [6] |
| HT-29 | Colorectal Cancer | 0.025 ± 0.0010 | Not Specified | SRB | [6] |
| A2780 | Ovarian Cancer | 0.026 ± 0.0013 | Not Specified | SRB | [6] |
| SKOV-3 | Ovarian Cancer | 0.030 ± 0.0018 | Not Specified | SRB | [6] |
| SKOV-3 | Ovarian Cancer | 0.01 ± 0.001 | 24 | SRB | [9] |
| A375 | Skin Cancer | 0.023 ± 0.0011 | Not Specified | SRB | [6] |
| HepG2 | Hepatocellular Carcinoma | 0.24 (approx.) | 48 | MTT | [10] |
| HepG2 | Hepatocellular Carcinoma | 0.11 (approx.) | 72 | MTT | [10] |
Binding Affinity Data
| Molecule | Target | Binding Energy (kcal/mol) | Method | Reference |
| 17βH-neriifolin | Na+/K+-ATPase α-subunit | -8.16 ± 0.74 | In silico molecular docking | [6] |
| Ouabain | Na+/K+-ATPase α-subunit | -8.18 ± 0.48 | In silico molecular docking | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, this compound, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac glycosides provide neuroprotection against ischemic stroke: discovery by a brain slice-based compound screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Neriifolin: A Technical Guide on its Traditional Context, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin is a potent cardiac glycoside, a class of naturally occurring steroid molecules, primarily isolated from plants of the Apocynaceae family, such as Cerbera manghas (Sea Mango) and Cerbera odollam (colloquially known as the "suicide tree").[1] Traditionally, plants containing this compound and related cardiac glycosides have a history of use more as poisons than as therapeutic agents, owing to their profound cardiotoxicity. However, like digoxin (B3395198) from the Digitalis plant, these compounds have garnered significant scientific interest for their potential pharmacological applications, which extend beyond their effects on cardiac muscle.[1] This document provides a technical overview of this compound, focusing on its extraction, mechanisms of action, and the available data relevant to drug development, while acknowledging the toxicological hurdles inherent to this molecular class.
Extraction and Isolation
The isolation of this compound from its natural sources is a multi-step process involving solvent extraction and chromatographic purification. The efficiency and yield of this process are critical for obtaining research-grade material.
Experimental Protocol: Isolation of 17βH-Neriifolin from Cerbera odollam
The following protocol is based on the methodology described by Siti Syarifah et al. for the isolation of 17βH-neriifolin from the leaves of C. odollam.[2]
-
Preparation of Plant Material: Dried and powdered leaves of C. odollam serve as the starting material.
-
Crude Extraction: The powdered leaves are subjected to methanolic extraction to produce a crude methanolic extract.
-
Liquid-Liquid Fractionation: The crude extract undergoes liquid-liquid fractionation with solvents of increasing polarity. Typically, this involves partitioning between ethyl acetate (B1210297), butanol, and water. The ethyl acetate fraction has been shown to be highly cytotoxic and is selected for further purification.[2]
-
VLC and Column Chromatography: The active ethyl acetate fraction is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[2]
-
Purification: Fractions demonstrating the highest activity are combined and further purified using conventional Column Chromatography (CC) on silica gel with a similar solvent gradient to yield pure 17βH-neriifolin.[2]
Caption: Workflow for the isolation of 17βH-Neriifolin.
Quantitative Data: Extraction Yield
The yield of purified compounds is a critical parameter in natural product chemistry.
| Starting Material | Compound | Yield (g) | Yield (%) | Reference |
| C. odollam Leaves (from 1.61 g of combined active fractions) | 17βH-Neriifolin | 0.0261 | 0.006% (of initial fractions) | [2] |
Mechanisms of Action and Signaling Pathways
This compound exhibits diverse biological activities by modulating several key cellular signaling pathways. Its primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][3][4] Inhibition of this pump leads to a cascade of downstream effects.
Anticancer Activity
This compound has demonstrated significant anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3][4][5][6]
a) Induction of Apoptosis in Hepatocellular Carcinoma (HepG2 Cells):
In HepG2 cells, this compound triggers apoptosis through both the intrinsic and extrinsic pathways.[3][6] It upregulates the expression of Fas and its ligand (FasL), leading to the activation of the initiator caspase-8.[3][6] Concurrently, it activates caspase-9, the initiator of the mitochondrial pathway. Both pathways converge on the activation of the executioner caspase-3, leading to programmed cell death.[3][6]
Caption: this compound's dual induction of apoptosis pathways.
b) Endoplasmic Reticulum (ER) Stress in Prostate Cancer:
In prostate cancer cells, this compound's anticancer activity is mediated by the induction of Endoplasmic Reticulum (ER) Stress.[5] This leads to the activation of key ER stress sensor proteins, including PERK and eIF2α. A critical downstream event is the upregulation of the pro-apoptotic transcription factor CHOP and the downregulation of C/EBP-α.[5] This signaling axis ultimately suppresses DNA damage repair mechanisms and promotes apoptosis.[5]
Caption: this compound activates the pro-apoptotic ER stress pathway.
Cardioprotective Effects
While toxic at high doses, low-dose this compound (specifically 17βH-neriifolin) has shown potential in improving cardiac remodeling in heart failure models.[1] The mechanism involves the modulation of key calcium-handling proteins. Inhibition of the α1 Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn alters the function of the Sodium-Calcium Exchanger (NCX), leading to increased intracellular calcium. This can enhance the storage of calcium in the sarcoplasmic reticulum via SERCA-2a, ultimately improving cardiac contractility.[1]
Neuroprotective Potential
This compound has demonstrated neuroprotective activity by reducing cellular levels of the prion protein (PrPC).[7] The mechanism involves this compound binding to the ATP1A1 isoform of the Na,K-ATPase. This binding triggers the internalization of the entire complex, including associated PrPC. The internalized PrPC is then trafficked to lysosomes for degradation, effectively lowering its cellular concentration.[7]
Quantitative Data: In Vitro Efficacy
The following table summarizes the effective concentrations of this compound observed in key in vitro studies.
| Cell Line | Effect | Concentration | Duration | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | Reduced Cell Viability | 0-8 µg/mL | 72 hours | [3] |
| HepG2 (Human Hepatocellular Carcinoma) | Apoptosis Induction | 0.1 µg/mL | 48 hours | [3] |
Toxicology and Considerations for Drug Development
The primary obstacle to the clinical development of this compound and other cardiac glycosides is their narrow therapeutic index. The same mechanism responsible for their therapeutic effects—Na+/K+-ATPase inhibition—can lead to severe cardiotoxicity, including fatal arrhythmias, at higher concentrations.[1] The source plant, C. odollam, is notoriously poisonous due to these compounds.[1]
For any drug development program involving this compound, a comprehensive toxicological assessment under Good Laboratory Practice (GLP) conditions is mandatory. This would include studies to determine the maximum tolerated dose (MTD), acute and chronic toxicity profiles, and specific organ toxicities. The development of analogues with a wider therapeutic window or tumor-specific delivery systems could be viable strategies to mitigate systemic toxicity.
Conclusion
This compound is a pharmacologically active natural product with well-defined mechanisms of action, particularly in the context of oncology. Its ability to induce apoptosis and ER stress in cancer cells makes it a compelling lead compound for further investigation. However, its inherent cardiotoxicity presents a significant challenge. Future research should focus on structure-activity relationship (SAR) studies to design derivatives with improved safety profiles and on exploring targeted delivery strategies to enhance efficacy while minimizing off-target effects. The detailed understanding of its signaling pathways provides a solid foundation for the rational design of next-generation therapies based on this potent cardiac glycoside scaffold.
References
- 1. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 5. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Neriifolin Experimental Protocol for Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neriifolin, a cardiac glycoside, has demonstrated significant anti-cancer activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis and the attenuation of DNA damage repair, often linked to the induction of endoplasmic reticulum stress.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT cell viability assay. Additionally, it summarizes the inhibitory concentrations of this compound across different cell lines and illustrates its proposed signaling pathway.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | Sulforhodamine B |
| T47D | Breast Cancer | 0.030 ± 0.0018 | Sulforhodamine B |
| HT-29 | Colorectal Cancer | 0.028 ± 0.0011 | Sulforhodamine B |
| A2780 | Ovarian Cancer | 0.025 ± 0.0013 | Sulforhodamine B |
| SKOV-3 | Ovarian Cancer | 0.026 ± 0.0010 | Sulforhodamine B |
| A375 | Skin Cancer | 0.024 ± 0.0012 | Sulforhodamine B |
| DU-145 | Prostate Cancer | 32.16 µg/ml | MTT |
Note: The IC50 value for DU-145 cells was reported in µg/ml.[2] All other IC50 values were reported for 17βH-neriifolin.[3]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6][7] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[5]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6][8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow
References
- 1. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Neriifolin-Induced Apoptosis Detection using TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin, a cardiac glycoside, has demonstrated significant anti-cancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines.[1][2] A critical method for quantifying this apoptotic effect is the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This assay identifies DNA fragmentation, a hallmark of late-stage apoptosis, by enzymatically labeling the free 3'-hydroxyl ends of DNA fragments.[3] These application notes provide a comprehensive guide to utilizing the TUNEL assay for the detection and quantification of apoptosis induced by this compound.
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the activation of specific signaling cascades. In human hepatocellular carcinoma HepG2 cells, this compound has been shown to induce the activation of caspase-3, -8, and -9, and to up-regulate the expression of Fas and FasL proteins, suggesting the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] The extrinsic pathway is initiated by the binding of FasL to its receptor Fas, leading to the activation of caspase-8. The intrinsic pathway involves the mitochondria and leads to the activation of caspase-9. Both pathways converge on the activation of the executioner caspase-3, which then cleaves various cellular substrates, ultimately leading to DNA fragmentation and cell death.
References
- 1. Mechanisms of action of 17βH-neriifolin on its anticancer effect in SKOV-3 ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neriifolin Treatment and Hoechst 33342 Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cardiac glycoside Neriifolin, its mechanism of action, and a detailed protocol for assessing its apoptotic effects in cancer cells using Hoechst 33342 staining.
Introduction
This compound, a cardiac glycoside isolated from sources like Cerbera odollam, has demonstrated potent anti-cancer activities.[1] It primarily functions as an inhibitor of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients.[2][3][4] Inhibition of this pump leads to downstream cellular events, including the induction of apoptosis, making this compound a compound of interest in cancer research and drug development.[1][2][5] Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is widely used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed and fragmented nuclei.[6][7][8]
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of the α-subunit of the Na+/K+-ATPase.[1] This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium levels. This ionic imbalance can trigger a cascade of events, including:
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can lead to the unfolded protein response (UPR) and ultimately apoptosis.[5]
-
Induction of Apoptosis: this compound treatment leads to apoptotic cell death in various cancer cell lines.[1][5] This is characterized by the activation of caspases, such as caspase-3, -8, and -9, and the upregulation of Fas and FasL proteins.[2][9]
-
Cell Cycle Arrest: The compound can also induce cell cycle arrest, typically at the S and G2/M phases, in cancer cells.[2][9]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Quantitative Data
The inhibitory effect of this compound on cancer cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[10]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | 0.022 ± 0.0015 | [1] |
| T47D | Breast | 0.025 ± 0.0012 | [1] |
| HT-29 | Colorectal | 0.028 ± 0.0021 | [1] |
| A2780 | Ovarian | 0.023 ± 0.0017 | [1] |
| SKOV-3 | Ovarian | 0.026 ± 0.0014 | [1] |
| A375 | Skin | 0.030 ± 0.0018 | [1] |
| HepG2 | Hepatocellular | 0.13 ± 0.01 (48h) | [11] |
| HepG2 | Hepatocellular | 0.06 ± 0.01 (72h) | [11] |
Experimental Protocols
Protocol: Induction of Apoptosis with this compound and Staining with Hoechst 33342
This protocol outlines the steps for treating cancer cells with this compound to induce apoptosis and subsequent staining with Hoechst 33342 for visualization of nuclear morphology changes.
Materials:
-
This compound (stock solution in DMSO, store at -20°C)[4]
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hoechst 33342 solution (e.g., 1 mg/mL in deionized water, store at 2-8°C, protected from light)[6]
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm)[6]
Experimental Workflow:
Caption: Experimental workflow for this compound treatment and Hoechst staining.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a suitable multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations around the known IC50 value for the specific cell line (refer to Table 1). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]
-
-
Hoechst 33342 Staining (for fixed cells):
-
After the treatment period, carefully aspirate the medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the Hoechst 33342 staining solution by diluting the stock solution (e.g., 1:2000) in PBS to a final concentration of approximately 1-5 µg/mL.[6][12]
-
Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubate for 10-15 minutes at room temperature, protected from light.[6]
-
Aspirate the staining solution and wash the cells three times with PBS.
-
-
Hoechst 33342 Staining (for live cells):
-
After the treatment period, remove the medium.
-
Prepare the Hoechst 33342 staining solution by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of approximately 1 µg/mL.[13]
-
Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.[13]
-
The cells can be imaged directly in the staining solution, or the solution can be removed and replaced with fresh, pre-warmed medium.[6]
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope equipped with a DAPI filter.
-
Acquire images of both the control and this compound-treated cells.
-
Analyze the nuclear morphology. Healthy, non-apoptotic cells will exhibit uniform, round nuclei with diffuse blue fluorescence. Apoptotic cells will display condensed chromatin, resulting in smaller, brighter, and often fragmented nuclei.[7]
-
The percentage of apoptotic cells can be quantified by counting the number of cells with apoptotic nuclei relative to the total number of cells in several random fields of view.
-
Safety Precautions:
-
This compound is a toxic cardiac glycoside and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Hoechst 33342 is a potential mutagen and should be handled with care.[6] Dispose of all waste containing these reagents according to institutional guidelines.
References
- 1. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 5. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeling nuclear DNA with hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. med.upenn.edu [med.upenn.edu]
Neriifolin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Neriifolin in cell culture experiments. This compound, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase and has demonstrated significant anti-cancer activity in a variety of cell lines. This document outlines the necessary protocols for preparing this compound for in vitro studies, determining its cytotoxic effects, and analyzing its impact on apoptosis and the cell cycle.
Data Presentation
The following table summarizes the key quantitative data for this compound in cell culture applications.
| Parameter | Value | Cell Lines | Reference |
| Solubility | ≥ 80 mg/mL | In DMSO | [1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | In DMSO | |
| IC₅₀ (Antiproliferative) | 5.3 - 16 nM | HeLa (cervical), A549 (lung), DU145 (prostate) | [2] |
| 22 - 30 nM | MCF-7, T47D (breast), HT-29 (colorectal), A2780, SKOV-3 (ovarian), A375 (skin) | [3] | |
| Effective Apoptosis-Inducing Concentration | 0.1 µg/mL (48 hours) | HepG2 (hepatocellular carcinoma) | [1] |
| Effective Viability-Reducing Concentration | 0 - 8 µg/mL (72 hours) | HepG2 (hepatocellular carcinoma) | [1] |
Experimental Protocols
This compound Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 40 mg/mL).[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on Stability: While specific data on this compound's stability in cell culture medium is limited, cardiac glycosides have shown stability for extended periods under neutral or slightly basic conditions.[1] For experiments with long incubation times, it is advisable to determine the stability of this compound under the specific experimental conditions.
Cell Viability Assessment using MTT Assay
This protocol describes the determination of cell viability following treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of the cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as desired.
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Visualizations
Caption: Experimental workflow for this compound in cell culture.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for the Analysis of Neriifolin
Introduction
Neriifolin is a potent cardiac glycoside isolated from plants of the Cerbera genus, notably Cerbera odollam and Cerbera manghas. It exhibits significant biological activity, primarily as an inhibitor of the Na+/K+-ATPase pump. This inhibition disrupts cellular ion homeostasis, leading to various downstream effects, including the induction of apoptosis in cancer cells. Consequently, this compound is a compound of interest for drug development, particularly in oncology. These application notes provide detailed protocols for the extraction, HPLC analysis, and mass spectrometry of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.
Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from the dried leaves of Cerbera manghas using ultrasonic-assisted extraction with methanol (B129727), which has been shown to be an effective solvent for polar compounds like cardiac glycosides.
Experimental Protocol: Ultrasonic-Assisted Extraction
-
Sample Preparation: Air-dry fresh leaves of Cerbera manghas in the shade. Once fully dried, grind the leaves into a fine powder using a blender or mill. Sieve the powder to ensure a uniform particle size (e.g., 40 mesh).
-
Extraction:
-
Weigh 30 g of the dried bintaro leaf powder and place it into a suitable vessel.
-
Add 300 mL of 70% methanol to the powder (a 1:10 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C) to prevent thermal degradation of the target compounds.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude methanol extract.
-
-
Liquid-Liquid Partitioning (Optional):
-
For further purification, the crude extract can be subjected to liquid-liquid partitioning. Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.
-
-
Storage: Store the final extract at 4°C in a tightly sealed, light-protected container.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard method for the quantification of this compound.
Experimental Protocol: HPLC-PDA Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 70% A
-
20-25 min: 70% to 30% A
-
25-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at 219 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a portion of the dried extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
-
Data Presentation: HPLC-PDA Method Parameters
| Parameter | Condition |
| Instrument | HPLC with PDA Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 30-70% A over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection λ | 219 nm |
Mass Spectrometry Analysis of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices like biological fluids.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
UHPLC Conditions:
-
Column: A suitable C18 column for fast separations (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: A fast gradient appropriate for the column dimensions, e.g., 5-95% A over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
Precursor Ion: m/z 535.3 [M+H]⁺.[1]
-
Product Ions: Specific product ions for this compound should be determined by infusion of a standard solution and performing a product ion scan. Common fragments arise from the loss of the sugar moiety.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
-
Sample Preparation for Biological Matrices (e.g., Serum):
-
Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Collect Supernatant: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
-
Data Presentation: Mass Spectrometry Parameters
| Parameter | Condition |
| Instrument | UHPLC-Triple Quadrupole MS |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 535.3 [M+H]⁺ |
| Scan Mode | MRM |
| LOD (in serum) | 0.18 ng/mL |
| LOQ (in serum) | 0.6 ng/mL |
Visualizations
Caption: Experimental workflow from extraction to analysis.
Caption: this compound-induced apoptotic signaling pathway.
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[2] This inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium. In cancer cells, this ionic imbalance triggers a cascade of events culminating in apoptosis.
Studies on human hepatocellular carcinoma (HepG2) cells have shown that this compound induces apoptosis by activating the extrinsic (death receptor) pathway.[3] This involves the upregulation of Fas and Fas Ligand (FasL) proteins.[3] Binding of FasL to its receptor triggers the activation of initiator caspase-8, which in turn activates the executioner caspase-3.[3] Furthermore, this compound has been shown to activate caspase-9, suggesting an involvement of the intrinsic (mitochondrial) pathway of apoptosis.[3] This dual activation of apoptotic pathways makes this compound a compound of significant interest for anticancer research.
References
- 1. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, this compound, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Neriifolin in DMSO: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vitro application of neriifolin, a cardiac glycoside with potent anti-cancer properties, using dimethyl sulfoxide (B87167) (DMSO) as a solvent. The information is intended to guide researchers in accurately preparing and utilizing this compound for preclinical studies.
Product Information and Solubility
This compound is a cardenolide glycoside that functions as a Na+/K+-ATPase inhibitor.[1] This inhibition disrupts cellular ion homeostasis, leading to downstream effects such as apoptosis and cell cycle arrest in cancer cells.[1][2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₈ |
| Molecular Weight | 534.68 g/mol |
| Appearance | White to off-white solid |
Solubility in DMSO:
This compound exhibits high solubility in DMSO, a common solvent for in vitro and in vivo studies.
| Solvent | Solubility | Molar Equivalent |
| DMSO | 80.00 mg/mL | 149.62 mM |
Note: Sonication may be required to achieve complete dissolution at higher concentrations.
Preparation of this compound Stock and Working Solutions
Accurate preparation of stock and working solutions is critical for reproducible experimental results. The following protocols outline the recommended procedures.
Materials
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile cell culture medium
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.35 mg of this compound.
-
Dissolving in DMSO: Add the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.
-
Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter. If necessary, sonicate briefly in a water bath.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term stability.
Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol for Preparing Working Solutions in Cell Culture Medium
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. It is recommended that the final DMSO concentration not exceed 0.5%, with a concentration of 0.1% or lower being ideal.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
In Vitro Cytotoxicity Assay Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds. The following is a generalized protocol for determining the IC₅₀ value of this compound.
Materials
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the results.
Expected Results: IC₅₀ Values of this compound
The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the cell line and the duration of treatment.
| Cell Line | Assay | Incubation Time | IC₅₀ |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 h | 2.34 ± 0.08 µg/mL |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 48 h | 0.13 ± 0.01 µg/mL |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 72 h | 0.06 ± 0.01 µg/mL |
| Various Cancer Cell Lines (Breast, Colorectal, Ovarian, Skin) | SRB | Not Specified | 0.022 to 0.030 µM |
Mechanism of Action: this compound-Induced Apoptosis
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium and a decrease in intracellular potassium, which in turn affects the Na+/Ca²⁺ exchanger, resulting in an influx of calcium. The disruption of ion homeostasis triggers several downstream signaling pathways that culminate in apoptosis.[3][4][5]
In some cancer cells, this compound has been shown to induce apoptosis through the activation of endoplasmic reticulum (ER) stress pathways.[3] This involves the upregulation of proteins such as PERK, eIF2α, and CHOP. Additionally, this compound can induce the extrinsic apoptosis pathway through the upregulation of Fas and FasL, leading to the activation of caspase-8, and the intrinsic pathway through the activation of caspase-9, both of which converge on the executioner caspase-3.[2]
Caption: this compound's mechanism of inducing apoptosis.
Storage and Stability
| Form | Storage Temperature | Stability |
| This compound Powder | -20°C | At least 2 years |
| This compound in DMSO | -80°C | At least 6 months |
To ensure the integrity of this compound solutions, protect them from light and avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is a potent cardiac glycoside and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Neriifolin Cytotoxicity Assessment Using the Sulforhodamine B (SRB) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin, a cardiac glycoside isolated from the seeds of Cerbera manghas, has demonstrated potent cytotoxic and anti-cancer properties. Accurate and reproducible methods for quantifying its cytotoxic effects are crucial for preclinical drug development. The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for determining cell viability and cytotoxicity. This assay relies on the ability of SRB, a bright pink aminoxanthene dye, to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells. These application notes provide a detailed protocol for utilizing the SRB assay to evaluate the in vitro cytotoxicity of this compound.
Principle of the SRB Assay
The SRB assay is a cell density-based measurement.[1][2] Cells are first fixed with trichloroacetic acid (TCA), which also serves to precipitate cellular proteins. The fixed cells are then stained with Sulforhodamine B solution. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance of the resulting solution is measured spectrophotometrically at approximately 510 nm to 565 nm. The optical density is directly proportional to the number of cells, providing a reliable measure of cell viability.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against a variety of cancer cell lines using the SRB assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of this compound required to inhibit cell growth by 50%, are summarized below.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Incubation Time (hours) | Reference |
| HeLa | Cervical Cancer | 5.3 | 72 | [3] |
| A549 | Lung Cancer | 16 | 72 | [3] |
| DU145 | Prostate Cancer | - | 72 | [3] |
| SKOV-3 | Ovarian Cancer | 0.01 µM (10 nM) | - | [3] |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 µM (22 nM) | - | [4] |
| T47D | Breast Cancer | - | - | [4] |
| HT-29 | Colorectal Cancer | - | - | [4] |
| A2780 | Ovarian Cancer | - | - | [4] |
| A375 | Skin Cancer | - | - | [4] |
Note: Some IC₅₀ values were presented in µM in the source and have been converted to nM for consistency. Dashes indicate where specific data was not provided in the cited sources.
Experimental Protocol: this compound SRB Assay
This protocol provides a step-by-step methodology for determining the cytotoxicity of this compound using the SRB assay in a 96-well plate format.
Materials and Reagents
-
This compound (appropriate stock solution in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution: 1% (v/v) acetic acid in water
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 510-565 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Plating:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension in complete culture medium to a final concentration for seeding. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (typically 5,000-20,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a broad range of concentrations initially to determine the approximate IC₅₀, followed by a narrower range for precise determination.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest this compound concentration.
-
Untreated Control: Cells treated with complete culture medium only.
-
Blank: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3][5]
-
-
Cell Fixation:
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye.[7]
-
After the final wash, allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[8]
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[8]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) at a wavelength of 565 nm using a microplate reader.[5]
-
Data Analysis
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay for this compound cytotoxicity testing.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for Neriifolin WST-1 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin, a cardiac glycoside, has demonstrated significant anti-proliferative and apoptotic effects in a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of intracellular events, ultimately leading to cell cycle arrest and programmed cell death. The Water Soluble Tetrazolium salt-1 (WST-1) assay is a robust and sensitive colorimetric method for quantifying cell proliferation and viability. This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture. These application notes provide a detailed protocol for utilizing the WST-1 assay to evaluate the dose-dependent effects of this compound on cancer cell proliferation.
Principle of the WST-1 Assay
The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases present in metabolically active cells.[1][2] The amount of the formazan product, which can be quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells in the culture.[2][3] This allows for the accurate determination of cell viability and proliferation in response to compounds like this compound.
Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.025 ± 0.0017 |
| T47D | Breast | 0.028 ± 0.0011 |
| HT-29 | Colorectal | 0.030 ± 0.0018 |
| A2780 | Ovarian | 0.022 ± 0.0015 |
| SKOV-3 | Ovarian | 0.026 ± 0.0013 |
| A375 | Skin | 0.029 ± 0.0016 |
Table 1: IC50 values of 17βH-Neriifolin in various human cancer cell lines.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on the proliferation of adherent cancer cells using the WST-1 assay.
Materials
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
WST-1 reagent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 420-480 nm (optimal at 440 nm) and a reference wavelength >600 nm.[2]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Experimental workflow for this compound WST-1 assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from the stock solution. A typical concentration range could be from 0.001 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay and Measurement:
-
After the treatment period, add 10 µL of WST-1 reagent directly to each well.
-
Gently shake the plate to ensure thorough mixing.
-
Incubate the plate for 0.5 to 4 hours at 37°C in the incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.[2]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 420 nm and 480 nm (optimal at 440 nm). Use a reference wavelength of >600 nm to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with WST-1 reagent but no cells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This compound Signaling Pathway
This compound, as a cardiac glycoside, primarily targets and inhibits the Na+/K+-ATPase. This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events that culminate in apoptosis. The key steps in this pathway are illustrated below.
This compound-induced apoptotic signaling pathway.
Inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This ionic imbalance can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4] The damaged mitochondria release pro-apoptotic factors, activating the intrinsic apoptotic pathway through caspase-9 and subsequently caspase-3. Additionally, this compound can upregulate the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface, initiating the extrinsic apoptotic pathway through the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8. Both pathways converge on the activation of the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium; Extended WST-1 incubation time; Exposure of WST-1 reagent to light. | Use fresh, sterile reagents; Optimize WST-1 incubation time; Protect WST-1 reagent from light.[2][5] |
| Low signal | Insufficient number of viable cells; Low metabolic activity of cells; Incorrect wavelength used for measurement. | Increase cell seeding density; Ensure cells are in the exponential growth phase; Use a wavelength between 420-480 nm.[5] |
| High well-to-well variability | Uneven cell seeding; Edge effects in the 96-well plate; Incomplete mixing of WST-1 reagent. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Gently shake the plate after adding WST-1 reagent.[5] |
| Interference from this compound | This compound absorbs light at the measurement wavelength or reacts with WST-1. | Run a control with this compound in cell-free medium to check for direct absorbance or reaction. Subtract this background from the treated cell readings. |
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. | Sigma-Aldrich [sigmaaldrich.com]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. materialneutral.info [materialneutral.info]
- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
Neriifolin's Impact on Target Proteins: A Western Blot Analysis Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has demonstrated significant anti-cancer properties in various preclinical studies. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and endoplasmic reticulum (ER) stress in cancer cells. Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying this compound's therapeutic effects by quantifying the expression levels of key protein targets. This document provides detailed protocols and quantitative data for the Western blot analysis of proteins modulated by this compound treatment in cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative changes in the expression of key target proteins in response to this compound treatment, as determined by Western blot analysis.
Table 1: this compound-Induced Modulation of Apoptosis-Related Proteins in HepG2 Cells
| Target Protein | Treatment Concentration | Treatment Time | Fold Change vs. Control | Cell Line |
| Fas | 0.1 µg/mL | 48 hours | Upregulated | HepG2 |
| FasL | 0.1 µg/mL | 48 hours | Upregulated | HepG2 |
| Cleaved Caspase-3 | 0.1 µg/mL | 48 hours | Activated | HepG2 |
| Cleaved Caspase-8 | 0.1 µg/mL | 48 hours | Activated | HepG2 |
| Cleaved Caspase-9 | 0.1 µg/mL | 48 hours | Activated | HepG2 |
Table 2: this compound-Induced Modulation of ER Stress and DNA Damage-Related Proteins in Prostate Cancer Cells
| Target Protein | Treatment Concentration | Treatment Time | Fold Change vs. Control | Cell Line |
| p-eIF2α | Varies | Varies | Upregulated | Prostate Cancer |
| p-PERK | Varies | Varies | Upregulated | Prostate Cancer |
| CHOP | Varies | Varies | Upregulated | Prostate Cancer |
| C/EBP-α | Varies | Varies | Downregulated | Prostate Cancer |
| γ-H2AX | Varies | Varies | Upregulated | Prostate Cancer |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.
Caption: this compound signaling pathways leading to apoptosis.
Caption: Western blot experimental workflow.
Detailed Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate human hepatocellular carcinoma (HepG2) or prostate cancer cells (e.g., PC-3, DU145) in 6-well plates at a density of 5 x 10^5 cells/well.
-
Cell Growth: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 µg/mL for HepG2 cells).
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 48 hours). Include a vehicle control group treated with the same concentration of DMSO.
II. Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) or Bradford protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for electrophoresis.
IV. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and a pre-stained protein ladder into the wells of a 10-15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies: Rabbit anti-Fas, Rabbit anti-FasL, Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved Caspase-8, Rabbit anti-cleaved Caspase-9, Rabbit anti-p-eIF2α, Rabbit anti-p-PERK, Rabbit anti-CHOP, Mouse anti-C/EBP-α, Mouse anti-γ-H2AX, and Mouse anti-β-actin or Rabbit anti-GAPDH (as loading controls).
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin or GAPDH).
Application Notes and Protocols: Investigating the Synergistic Effects of Neriifolin with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has demonstrated significant anti-cancer properties in preclinical studies.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects such as apoptosis and cell cycle arrest in various cancer cell lines.[1][2] Recent evidence suggests that this compound may also attenuate DNA damage repair, a mechanism that holds significant promise for synergistic combinations with conventional chemotherapy drugs that induce DNA damage, such as platinum-based agents and topoisomerase inhibitors.[3]
While direct in-depth studies quantifying the synergistic effects of this compound with specific chemotherapy agents are currently limited, the existing mechanistic data provides a strong rationale for its investigation as a chemosensitizing agent. These application notes provide a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with various chemotherapy drugs. The protocols outlined below are generalized from established methodologies for assessing drug synergy and will require optimization for specific experimental conditions.
Data Presentation: this compound as a Single Agent
Quantitative data on the cytotoxic activity of this compound as a single agent across various cancer cell lines is summarized in the table below. This information serves as a baseline for designing synergistic combination studies.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast | MCF-7 | 0.022 ± 0.0015 | Not Specified | [2] |
| Breast | T47D | Not Specified | Not Specified | [2] |
| Colorectal | HT-29 | Not Specified | Not Specified | [2] |
| Ovarian | A2780 | Not Specified | Not Specified | [2] |
| Ovarian | SKOV-3 | Not Specified | Not Specified | [2] |
| Skin | A375 | 0.030 ± 0.0018 | Not Specified | [2] |
| Hepatocellular Carcinoma | HepG2 | 2.34 ± 0.08 | 24 | [4] |
| Hepatocellular Carcinoma | HepG2 | 0.13 ± 0.01 | 48 | [4] |
| Hepatocellular Carcinoma | HepG2 | 0.06 ± 0.01 | 72 | [4] |
Hypothesized Synergistic Mechanisms and Signaling Pathways
The primary hypothesized mechanism for this compound's synergistic effect with DNA-damaging chemotherapeutic agents is the inhibition of DNA damage repair pathways.[3] By preventing cancer cells from repairing the DNA lesions induced by drugs like cisplatin, carboplatin, or doxorubicin, this compound can potentiate their cytotoxic effects, leading to enhanced apoptosis.
This compound and Platinum-Based Drugs (Cisplatin, Carboplatin)
Platinum-based drugs form DNA adducts, leading to DNA damage and cell cycle arrest. This compound's potential to inhibit DNA damage repair could prevent the removal of these adducts, thereby increasing the efficacy of the platinum agent.
Caption: Hypothesized synergy of this compound and platinum drugs.
This compound and Topoisomerase Inhibitors (Doxorubicin, Etoposide)
Topoisomerase inhibitors trap the topoisomerase-DNA complex, leading to DNA strand breaks. Similar to its effect with platinum drugs, this compound's inhibition of DNA repair pathways could enhance the accumulation of these DNA breaks, leading to increased apoptosis.
Caption: Hypothesized synergy of this compound and topoisomerase inhibitors.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific cell lines and chemotherapy drugs being investigated.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
This protocol determines the cytotoxic effects of this compound, a chemotherapy drug, and their combination, and quantifies the synergy using the Combination Index (CI) method of Chou and Talalay.
Workflow Diagram:
Caption: Workflow for cell viability and synergy assessment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy drug.
-
Treat cells with:
-
This compound alone (at least 5 concentrations)
-
Chemotherapy drug alone (at least 5 concentrations)
-
Combination of this compound and the chemotherapy drug at a constant ratio (based on their individual IC50 values) or in a checkerboard format.
-
-
Include untreated and solvent-treated cells as controls.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilizing solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound, the chemotherapy drug, and their combination.
Workflow Diagram:
Caption: Workflow for apoptosis assessment by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of this compound, the chemotherapy drug, and their combination for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the combination treatment on the expression of key proteins involved in apoptosis and DNA damage repair.
Materials:
-
Cancer cell line of interest
-
This compound and chemotherapy drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for PARP, Caspase-3, γH2AX, p-ATM, p-CHK2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a compelling case for further investigation as a synergistic partner for conventional chemotherapy. Its ability to induce apoptosis and potentially inhibit DNA damage repair pathways provides a strong rationale for its combination with DNA-damaging agents. The protocols provided here offer a framework for researchers to systematically evaluate the synergistic potential of this compound, with the ultimate goal of developing more effective and less toxic cancer therapies. Future in vivo studies using xenograft models will be crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound-chemotherapy combinations in a preclinical setting.
References
- 1. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Neriifolin: A Potent Inducer of Apoptosis in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Neriifolin, a cardiac glycoside, has emerged as a promising agent in cancer research due to its ability to induce apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action of this compound, detailed protocols for key experiments, and a summary of its efficacy.
Mechanism of Action
This compound primarily exerts its pro-apoptotic effects through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium, triggering a cascade of downstream signaling events that culminate in programmed cell death.[1][2] The key signaling pathways implicated in this compound-induced apoptosis include:
-
The Extrinsic Pathway (Death Receptor Pathway): this compound treatment has been shown to upregulate the expression of Fas and Fas ligand (FasL). The binding of FasL to its receptor, Fas, initiates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD).[3][4][5] This complex then activates caspase-8, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the execution of apoptosis.[6]
-
The Intrinsic Pathway (Mitochondrial Pathway): Inhibition of Na+/K+-ATPase by this compound can lead to mitochondrial dysfunction. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, and subsequently, the executioner caspase-3.
-
Endoplasmic Reticulum (ER) Stress Pathway: this compound has been reported to induce ER stress, particularly in prostate cancer cells. This leads to the activation of the PERK-eIF2α-ATF4-CHOP signaling axis. The transcription factor CHOP (C/EBP homologous protein) plays a crucial role in ER stress-mediated apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins.[8][9] The CHOP-C/EBP-α signaling axis has been identified as a key mechanism in this compound-induced apoptosis in prostate cancer.
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells are key indicators of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Rate (%) | Reference |
| DU-145 | Prostate Cancer | 32.16 µg/ml | Not Reported | [10] |
| A549 | Lung Cancer | Not Reported | Strong Induction | [11] |
| Luteolin + Erlotinib treated U87 ΔEGFR | Glioblastoma | Not Reported | 21-37% | [12] |
| Luteolin treated HeLa | Cervical Cancer | 20 µM (48h) | 9.75-12.4% (early) | [13] |
Note: The IC50 value for DU-145 cells is provided in µg/ml. Further conversion may be necessary for direct comparison.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.[7]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.
Assessment of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis.
Materials:
-
This compound-treated and control cells
-
JC-1 or similar fluorescent dye that detects changes in MMP
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable plate or on coverslips.
-
Treat cells with this compound for the desired time.
-
Incubate the cells with the MMP-sensitive dye (e.g., JC-1 at 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence. With JC-1, healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).[17][18] The ratio of red to green fluorescence can be quantified.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow
Caption: Workflow for investigating this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fas-FADD death domain complex structure reveals the basis of DISC assembly and disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fas/FADD death domain complex structure unravels signaling by receptor clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role of fas-associated death domain (FADD) in increased apoptosis in aged humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Transcription Factor C/EBP Homologous Protein in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A steroidal Na+/K+ ATPase inhibitor triggers pro-apoptotic signaling and induces apoptosis in prostate and lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Neriifolin: A Potent Tool for Elucidating Ion Pump Function and Associated Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin, a cardiac glycoside, has emerged as a valuable molecular probe for investigating the function and regulation of the Na+/K+-ATPase, a ubiquitous ion pump essential for maintaining cellular electrochemical gradients. Its high affinity and specificity for the Na+/K+-ATPase make it an ideal tool for studying the pump's role in various physiological and pathological processes. By inhibiting the Na+/K+-ATPase, this compound allows for the precise dissection of downstream signaling cascades and the physiological consequences of altered ion homeostasis. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound, like other cardiac glycosides, exerts its biological effects by binding to the α-subunit of the Na+/K+-ATPase. This interaction locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. The subsequent decrease in Na+ efflux and K+ influx leads to an accumulation of intracellular sodium ([Na+]i). This rise in [Na+]i alters the electrochemical gradient across the cell membrane, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). The reduced Na+ gradient diminishes the driving force for Ca2+ extrusion by the NCX, leading to an increase in intracellular calcium concentration ([Ca2+]i). This elevation in intracellular calcium is a key event that triggers a multitude of downstream signaling pathways.
Data Presentation
The inhibitory potency of this compound on the Na+/K+-ATPase can be quantified through various assays. The following tables summarize key quantitative data for this compound and a well-known cardiac glycoside, ouabain (B1677812), for comparative purposes.
Table 1: Inhibitory Potency of 17βH-Neriifolin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.025 ± 0.0021 |
| T47D | Breast | 0.022 ± 0.0015 |
| HT-29 | Colorectal | 0.028 ± 0.0012 |
| A2780 | Ovarian | 0.030 ± 0.0018 |
| SKOV-3 | Ovarian | 0.026 ± 0.0010 |
| A375 | Skin | 0.024 ± 0.0013 |
Data represents the concentration of 17βH-neriifolin required to inhibit the growth of cancer cells by 50% and serves as an indicator of its potent effect on Na+/K+-ATPase in a cellular context.
Table 2: Comparative Binding Energy of this compound and Ouabain to Na+, K+-ATPase
| Compound | Binding Site | Binding Energy (kcal/mol) |
| 17βH-Neriifolin | α-subunit | -8.16 ± 0.74 |
| Ouabain | α-subunit | -8.18 ± 0.48 |
In silico molecular docking studies predict a strong and comparable binding affinity of both 17βH-neriifolin and ouabain to the α-subunit of the Na+, K+-ATPase.
Experimental Protocols
Protocol 1: Determination of Na+/K+-ATPase Activity using Malachite Green Assay
This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Tissue or cell homogenates
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Ouabain solution (1 mM, for determining ouabain-insensitive ATPase activity)
-
Malachite Green Reagent
-
Trichloroacetic acid (TCA) or Sodium dodecyl sulfate (B86663) (SDS) solution (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare the following reaction mixtures in triplicate:
-
Total ATPase activity: 50 µL of sample homogenate + 50 µL of Assay Buffer.
-
Ouabain-insensitive ATPase activity: 50 µL of sample homogenate + 50 µL of Assay Buffer containing 1 mM ouabain.
-
This compound inhibition: 50 µL of sample homogenate + 50 µL of Assay Buffer containing various concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of 10 mM ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 20 µL of TCA or SDS solution.
-
Color Development: Add 150 µL of Malachite Green Reagent to each well and incubate at room temperature for 20 minutes for color development.
-
Measure Absorbance: Measure the absorbance at 620-640 nm using a microplate reader.
-
Calculate Na+/K+-ATPase Activity:
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Na+/K+-ATPase activity = (Pi released in "Total ATPase activity" wells) - (Pi released in "Ouabain-insensitive ATPase activity" wells).
-
Calculate the percentage inhibition by this compound at each concentration relative to the Na+/K+-ATPase activity without the inhibitor.
-
Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration following this compound treatment.
Materials:
-
Adherent cells cultured on glass coverslips or in a 96-well black-walled plate
-
Fura-2 AM stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Place the coverslip or plate in the fluorescence imaging setup.
-
Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
-
This compound Treatment:
-
Add this compound to the desired final concentration to the cells.
-
Immediately start recording the fluorescence changes at 340/380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
-
The ratio values can be calibrated to absolute [Ca2+]i values using standard calibration methods if required.
-
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of the Na+/K+-ATPase. Its potent and specific inhibitory action allows for the detailed study of ion pump function, the subsequent alterations in intracellular ion concentrations, and the activation of complex downstream signaling networks. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their studies to advance our understanding of Na+/K+-ATPase physiology and its implications in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting this essential ion pump.
Troubleshooting & Optimization
Neriifolin In Vitro Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Neriifolin for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in cancer cells?
This compound is a cardiac glycoside that has demonstrated potent anti-cancer activities.[1][2][3] Its primary mechanism of action is the inhibition of the Na+, K+-ATPase pump on the cell membrane.[3][4][5] This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn can trigger a cascade of events including endoplasmic reticulum (ER) stress, DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][6][7]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
The effective concentration of this compound is highly dependent on the specific cancer cell line being studied. Based on published data, the 50% inhibitory concentration (IC50) values typically fall within the nanomolar range. For initial experiments, a broad dose-response curve is recommended, for example, from 1 nM to 1 µM, to determine the IC50 in your specific cell model. IC50 values for various cell lines have been reported to be as low as 5.3 nM to 16 nM.[2]
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[5] It is crucial to sonicate the solution to ensure it is fully dissolved.[5] The stock solution should be stored at -20°C or -80°C for long-term stability.[5] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Q4: How stable is this compound in cell culture medium?
While specific stability data for this compound in various culture media is not extensively published, it is a common issue for many small molecules.[9][10] The stability of a compound in media can be affected by factors like pH, temperature, and interaction with media components.[11] For long-duration experiments (>24-48 hours), it is advisable to either replace the medium with freshly prepared this compound-containing medium at regular intervals or to perform a stability test of the compound in your specific culture conditions using methods like LC-MS/MS.[10]
Q5: What are the expected morphological changes in cells after this compound treatment?
As this compound induces apoptosis, treated cells are expected to exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be observed using phase-contrast microscopy.
Data Summary: this compound Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Used |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | Sulforhodamine B |
| T47D | Breast Cancer | 0.028 ± 0.0011 | Sulforhodamine B |
| HT-29 | Colorectal Cancer | 0.025 ± 0.0010 | Sulforhodamine B |
| A2780 | Ovarian Cancer | 0.026 ± 0.0017 | Sulforhodamine B |
| SKOV-3 | Ovarian Cancer | 0.030 ± 0.0018 | Sulforhodamine B |
| A375 | Skin Cancer | 0.024 ± 0.0013 | Sulforhodamine B |
| HepG2 | Liver Cancer | 0.13 ± 0.01 (48h) | MTT Assay |
| HepG2 | Liver Cancer | 0.06 ± 0.01 (72h) | MTT Assay |
Data sourced from multiple studies.[1][12] Note that IC50 values can vary based on the assay method, incubation time, and specific laboratory conditions.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in my MTT/cytotoxicity assay.
-
Question: I am seeing large error bars and poor reproducibility in my cell viability assays. What could be the cause?
-
Answer: High variability can stem from several factors.[8]
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent. A cell titration experiment is recommended to find the optimal seeding density where absorbance readings are in the linear range.[8]
-
Compound Precipitation: Visually inspect the wells after adding this compound. If you see precipitate, the concentration may be too high for its solubility in the medium. Ensure the DMSO stock is fully dissolved before diluting.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Interference with Assay Reagent: Some compounds can interfere with the MTT reagent itself.[13] Include a "compound only" control (no cells) to check if this compound at the tested concentrations reacts with MTT.
-
Issue 2: this compound is not showing the expected level of cytotoxicity.
-
Question: The IC50 value I'm getting is much higher than what is reported in the literature, or I'm not seeing significant cell death. Why?
-
Answer: This issue can arise from problems with the compound, the cells, or the assay itself.
-
Compound Integrity: Verify the purity and concentration of your this compound stock. If the compound has degraded due to improper storage or multiple freeze-thaw cycles, its activity will be reduced.
-
Cell Health and Resistance: Use cells that are in the logarithmic growth phase and at a low passage number. Some cell lines may have intrinsic or acquired resistance to certain drugs. Ensure your cell line is sensitive to Na+/K+-ATPase inhibitors by using a known positive control like ouabain (B1677812) or digitoxin.[2]
-
Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration.[12]
-
Issue 3: I am having trouble interpreting my Annexin V/PI apoptosis assay results.
-
Question: My flow cytometry plots for apoptosis are unclear, with poor separation between populations. What can I do?
-
Answer: Proper setup and execution are critical for clear Annexin V/PI results.[14]
-
Compensation and Gating: It is essential to have single-stain controls (Annexin V only, PI only) and unstained cells to set up proper compensation and define the quadrants for analysis.[14] Healthy cells should be Annexin V negative and PI negative.
-
Cell Handling: When harvesting adherent cells, use a gentle, non-enzymatic method like scraping or using EDTA, as trypsin can damage the cell membrane and lead to false positives.[15]
-
Assay Timing: Apoptosis is a dynamic process. If you analyze too early, you may not see a significant apoptotic population. If you analyze too late, most cells may have progressed to late apoptosis/necrosis (Annexin V+/PI+). A time-course experiment is recommended to identify the optimal time point for detecting early apoptosis (Annexin V+/PI-).
-
Experimental Protocols & Visualizations
Key Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound, a general workflow for its in vitro characterization, and a troubleshooting decision tree.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low cytotoxicity.
Detailed Methodologies
1. MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the crystals.[13][16] Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
2. Annexin V/PI Apoptosis Staining
This protocol is for analysis by flow cytometry.
-
Induce Apoptosis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized time period. Include positive and negative controls.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase or by scraping. Centrifuge all cells at 300 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
3. Western Blotting for Apoptosis-Related Proteins
This is a general protocol for detecting proteins like cleaved Caspase-3.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
References
- 1. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 6. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. blog.addgene.org [blog.addgene.org]
Technical Support Center: Neriifolin Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of neriifolin in cell culture media. Accurate and reproducible experimental results rely on understanding and controlling the stability of your test compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability.[1] this compound, as a cardiac glycoside, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous media).[2] Factors such as pH, temperature, light exposure, and components of the cell culture media can impact its stability, leading to a decrease in the effective concentration and variability in your data.[1][2][3] It is crucial to assess the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of this compound:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[2][3]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[2][3][4]
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade this compound.[2][5]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, cells themselves can metabolize this compound.[2]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[2][3]
-
Adsorption: this compound may adsorb to plasticware, reducing its effective concentration in the media.[1]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of this compound.[1][6] A decrease in the concentration over time indicates degradation.
Q4: I suspect my this compound is unstable in my cell culture media. What can I do to mitigate this?
A4: If you determine that this compound is unstable in your experimental setup, consider the following strategies:
-
Minimize Incubation Time: Reduce the time the compound is in the media before and during the experiment.[1]
-
Prepare Fresh Solutions: Always prepare fresh stock solutions and dilutions of this compound immediately before use.[1]
-
Replenish Media: For long-term experiments, consider replenishing the this compound-containing media at regular intervals (e.g., every 24 hours).[7]
-
Test Different Media Formulations: Some media components may accelerate degradation. If possible, test the stability in a simpler, defined, or serum-free medium.[1][2]
-
Protect from Light: Store this compound stock solutions and conduct experiments in the dark or in amber-colored plates/tubes to minimize light exposure.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Visually inspect stock solutions for any precipitate. If observed, gently warm and vortex to ensure complete dissolution. Prepare fresh stock solutions frequently.[2] |
| Precipitation in Media | This compound may be precipitating out of the aqueous cell culture medium. To avoid this, use pre-warmed media (37°C) and add the this compound stock solution dropwise while gently swirling. Consider using a lower final concentration if solubility is a concern.[7] |
| Adsorption to Plasticware | This compound may be binding to the surface of your plasticware. Consider using low-adhesion microplates or glassware. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also help. |
Problem 2: Lower than expected potency (higher IC50 value).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The compound is degrading over the course of the experiment, leading to a lower effective concentration. Perform a stability study as described in the FAQs and Experimental Protocols. If degradation is confirmed, shorten the incubation time or replenish the compound during the experiment.[2] |
| Binding to Serum Proteins | If you are using serum-supplemented media, this compound may bind to serum proteins, reducing its free and active concentration.[7] Consider reducing the serum percentage or using a serum-free medium if your cell line can tolerate it. |
| Incorrect Stock Concentration | Verify the concentration of your this compound stock solution using a validated analytical method. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[2]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.[2]
-
Incubation: Place the remaining samples in a 37°C incubator.[2]
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Sample Processing: To precipitate proteins and halt degradation, add a threefold excess of a cold organic solvent like acetonitrile. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[2]
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation:
Summarize the stability data in a table for clear comparison.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 9.0 | 90 |
| 8 | 8.2 | 82 |
| 24 | 6.5 | 65 |
| 48 | 4.3 | 43 |
| (Note: Data presented is hypothetical and for illustrative purposes only. Actual stability will depend on experimental conditions.) |
Signaling Pathways and Workflows
This compound's Putative Signaling Pathway in Cancer Cells
This compound, a cardiac glycoside, has been shown to induce apoptosis in cancer cells.[8][9] One of its proposed mechanisms involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects on intracellular calcium levels and can trigger apoptotic pathways.[9][10] Additionally, this compound has been reported to induce endoplasmic reticulum (ER) stress, leading to apoptosis through the PERK-eIF2α-CHOP signaling axis.[8]
Caption: this compound's signaling pathway leading to apoptosis.
Experimental Workflow for Assessing Compound Stability
The following diagram illustrates a typical workflow for determining the stability of a compound like this compound in cell culture media.
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Neriifolin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neriifolin. Our aim is to help you address common challenges and achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cardiac glycoside that functions as a potent inhibitor of the Na+, K+-ATPase pump.[1][2][3][4] This inhibition leads to an increase in intracellular sodium and calcium levels, which in turn affects various downstream signaling pathways.[5][6] In cancer cells, this can induce apoptosis and cell cycle arrest.[1][2][7][8] It has also been shown to have neuroprotective effects.[3][4][5]
Q2: How should I prepare and store this compound stock solutions?
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent such as DMSO to prepare a concentrated stock solution. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween-80.[1][9] It is crucial to minimize repeated freeze-thaw cycles. We recommend aliquoting the stock solution into smaller volumes for single-use to maintain its stability and integrity. Store stock solutions at -20°C or -80°C, protected from light.
Q3: I am observing significant batch-to-batch variability with this compound. Why is this happening?
As a natural product, this compound's purity and stability can vary between batches. It is essential to obtain a certificate of analysis (CoA) for each new lot to confirm its purity and concentration. Additionally, improper storage or handling can lead to degradation of the compound over time.[10]
Q4: Can this compound interfere with my assay readouts?
Yes, like some organic molecules, this compound could potentially interfere with certain assay technologies. For instance, in fluorescence-based assays, the compound might exhibit autofluorescence. It is always recommended to include a control group with the compound in cell-free media to assess any potential assay interference.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has limited aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells. Visually inspect for any precipitation after dilution in cell culture media.[12] |
| Cell Line Variability | Different cell lines, or even the same cell line at different passage numbers, can exhibit varied responses.[11] Standardize the cell passage number for your experiments and ensure consistent cell seeding density. |
| Inaccurate Pipetting | Inaccurate pipetting, especially of small volumes, can lead to significant concentration errors. Use calibrated pipettes and practice proper pipetting techniques. |
| Edge Effects in Plates | Wells on the perimeter of microplates are prone to evaporation, which can alter the effective concentration of this compound. Avoid using the outer wells for treatment groups; instead, fill them with sterile media or PBS to maintain humidity.[12] |
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | At high concentrations, some compounds can exhibit non-specific toxicity. Perform a thorough dose-response analysis to identify the optimal concentration range for your specific cell line and assay. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[11] |
| Contamination | Mycoplasma or other microbial contamination in cell cultures can affect cellular health and response to treatment. Regularly test your cell lines for contamination.[12] |
Issue 3: Lack of Expected Biological Activity
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound may be sensitive to light, pH, and temperature.[10][13][14][15] Prepare fresh dilutions from a frozen stock for each experiment and avoid prolonged exposure to harsh conditions. |
| Suboptimal Incubation Time | The biological effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental model.[9] |
| Cellular Resistance | Some cell lines may be inherently resistant to this compound. This could be due to lower expression of Na+, K+-ATPase or the presence of drug efflux pumps. Consider using a different cell line or a positive control compound known to induce the desired effect. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | [16] |
| T47D | Breast Cancer | 0.025 ± 0.0012 | [16] |
| HT-29 | Colorectal Cancer | 0.028 ± 0.001 | [16] |
| A2780 | Ovarian Cancer | 0.023 ± 0.0011 | [16] |
| SKOV-3 | Ovarian Cancer | 0.030 ± 0.0018 | [16] |
| A375 | Skin Cancer | 0.026 ± 0.0016 | [16] |
| HepG2 | Liver Cancer | Varies with time | [1][8] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is below 0.1%.
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis and cell cycle arrest.
Caption: A general experimental workflow for assessing this compound's bioactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 3. Cardiac glycosides provide neuroprotection against ischemic stroke: discovery by a brain slice-based compound screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides provide neuroprotection against ischemic stroke: Discovery by a brain slice-based compound screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 7. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Neriifolin in Experimental Settings
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of Neriifolin, a potent cardiac glycoside with significant anti-cancer properties. Our goal is to provide practical guidance for mitigating its off-target effects to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. This disruption of ion homeostasis triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[1] this compound has also been shown to target beclin 1, which inhibits the formation of autophagosomes.[1]
Q2: I'm observing significant cytotoxicity at very low concentrations of this compound. Is this expected, and could it be an off-target effect?
A2: High cytotoxicity at low nanomolar concentrations is often expected with potent cardiac glycosides like this compound, and it is likely due to its on-target inhibition of Na+/K+-ATPase. However, it is crucial to determine if off-target effects are contributing to the observed cytotoxicity. To address this, we recommend performing a dose-response curve to determine the IC50 value in your specific cell line and comparing it to published values. Additionally, utilizing an ouabain-resistant cell line, where the Na+/K+-ATPase is mutated to be insensitive to cardiac glycosides, can help differentiate between on-target and off-target cytotoxicity.
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A3: The most definitive method to distinguish between on-target and off-target effects is to use a cell line that expresses a mutated, ouabain-resistant form of the Na+/K+-ATPase α-subunit. If the cellular effect you are observing is absent or significantly reduced in the ouabain-resistant cell line when treated with this compound, it is likely an on-target effect. Conversely, if the effect persists, it is indicative of an off-target mechanism.
Q4: Are there any known off-target signaling pathways affected by this compound or other cardiac glycosides?
Troubleshooting Guide
Issue 1: High variability in experimental results with this compound.
-
Possible Cause: Inconsistent compound preparation or storage.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved. Sonication may be required.
-
Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.
-
When diluting to working concentrations, ensure thorough mixing.
-
-
Possible Cause: Cell line instability or heterogeneity.
-
Troubleshooting Steps:
-
Perform regular cell line authentication to ensure you are working with the correct line.
-
Use cells within a consistent and low passage number range for all experiments.
-
Ensure even cell seeding density across all wells of your assay plates.
-
Issue 2: Unexpected or contradictory results compared to published literature.
-
Possible Cause: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Carefully compare your experimental protocol with the published methods, paying close attention to cell line origin, passage number, media composition, this compound concentration, and treatment duration.
-
Calibrate all equipment, such as pipettes and plate readers, to ensure accuracy.
-
-
Possible Cause: Presence of off-target effects that are prominent in your specific cell model.
-
Troubleshooting Steps:
-
Perform a target engagement assay to confirm that this compound is interacting with Na+/K+-ATPase in your cells at the concentrations used.
-
Utilize the ouabain-resistance assay described in the Experimental Protocols section to differentiate on-target from off-target effects.
-
Investigate the activation state of potential off-target signaling pathways such as Src, PI3K/Akt, and MAPK/ERK using techniques like Western blotting.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Varies (0-8 µg/mL) | [1] |
| DU-145 | Prostate Cancer | 32.16 µg/ml | [3] |
| Vero CCL-81 | Normal Kidney (control) | 68.61 µg/ml | [3] |
Note: IC50 values can vary significantly depending on the assay conditions and cell line. It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells in culture
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Na+/K+-ATPase Activity Assay
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Cell or tissue lysate
-
Assay buffer
-
ATP solution
-
This compound solutions of varying concentrations
-
Ouabain (B1677812) solution (as a positive control for inhibition)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to a standard protocol.
-
In a 96-well plate, prepare reaction mixtures containing the assay buffer and your lysate.
-
To determine total ATPase activity, add ATP to a set of wells.
-
To determine the ouabain-insensitive ATPase activity (to be subtracted from the total to get Na+/K+-ATPase specific activity), add a saturating concentration of ouabain to another set of wells before adding ATP.
-
To test the inhibitory effect of this compound, add varying concentrations of this compound to another set of wells before adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the phosphate detection reagent to all wells and incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Calculate the Na+/K+-ATPase activity and the percentage of inhibition by this compound.
Generation and Use of Ouabain-Resistant Cell Lines (CRISPR-Cas9 Method)
This protocol provides a general workflow for creating an ouabain-resistant cell line to differentiate on-target from off-target effects.
Materials:
-
Wild-type cell line of interest
-
CRISPR-Cas9 system components (Cas9 nuclease and a guide RNA targeting the ouabain-binding site of the Na+/K+-ATPase α-subunit)
-
Donor DNA template with the desired resistance-conferring mutation (optional, for homology-directed repair)
-
Transfection reagent
-
Ouabain
-
Cell culture reagents
Procedure:
-
Design and Clone: Design a guide RNA (gRNA) that targets the ouabain-binding site of the ATP1A1 gene. Clone the gRNA into a suitable expression vector, which may also express Cas9.
-
Transfection: Transfect the wild-type cells with the CRISPR-Cas9 components. If using homology-directed repair (HDR) to introduce a specific mutation, co-transfect the donor DNA template.
-
Selection: Two to three days post-transfection, begin selection by adding a concentration of ouabain that is lethal to the wild-type cells (determine this concentration beforehand with a kill curve).
-
Expansion and Validation: Culture the cells in the presence of ouabain until resistant colonies appear. Isolate and expand these colonies.
-
Verification: Verify the presence of the desired mutation in the ATP1A1 gene by sequencing the genomic DNA.
-
Functional Assay: Confirm ouabain resistance by performing a cell viability assay (e.g., MTT assay) on the engineered cell line in the presence of a range of ouabain concentrations and compare it to the wild-type cells.
-
Off-Target Effect Investigation: Use the validated ouabain-resistant cell line and the parental wild-type cell line in parallel experiments with this compound to determine if the observed effects are on-target or off-target.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow to differentiate on- and off-target effects.
Caption: Potential off-target signaling pathways.
References
Neriifolin solubility issues and alternative solvents
Welcome to the technical support center for neriifolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution upon preparation or during storage. | This compound has limited aqueous solubility. The final concentration may be too high for the aqueous medium, or the compound may be coming out of solution over time. | - Prepare fresh dilutions from a concentrated stock solution immediately before use.- Ensure the final concentration of the organic solvent from the stock solution is kept low (typically ≤ 0.5%) to avoid toxicity and precipitation.[1][2]- If precipitation is observed after thawing a frozen stock, gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, discard the solution. |
| Inconsistent experimental results. | - Inaccurate concentration: This could be due to incomplete dissolution of the stock solution or degradation of this compound.- Cellular toxicity of the solvent: High concentrations of solvents like DMSO can be toxic to cells.[1] | - Ensure the this compound stock solution is fully dissolved before making dilutions.- Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.- Prepare fresh working solutions for each experiment to minimize degradation. |
| Loss of biological activity over time. | This compound, like other cardiac glycosides, can be susceptible to degradation, especially in aqueous solutions and with repeated freeze-thaw cycles. Stability can be affected by pH and temperature. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in a desiccated, dark environment.- For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for a limited time. |
| Difficulty dissolving this compound powder. | The rate of dissolution can be slow, especially at high concentrations. | - Use sonication or gentle warming (37°C) to aid in the dissolution of the this compound powder in the solvent.[3]- Ensure the solvent is of high purity and anhydrous, as water content can affect solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for cardiac glycosides.[1] For a 10 mM stock solution, you would dissolve 5.35 mg of this compound (Molecular Weight: 534.68 g/mol ) in 1 mL of DMSO.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: Quantitative solubility data for this compound in a wide range of solvents is limited. However, based on data for this compound and other similar cardiac glycosides, the following table provides solubility information and estimates.
| Solvent | Solubility of this compound | Solubility of other Cardiac Glycosides (Digitoxin) | Class of Solvent |
| Dimethyl Sulfoxide (DMSO) | 80.00 mg/mL (149.62 mM) | Soluble | Polar Aprotic |
| Methanol | Soluble | 1.75 g/L | Polar Protic |
| Ethanol | Soluble | Sparingly Soluble | Polar Protic |
| Acetonitrile | Likely sparingly soluble | Likely sparingly soluble | Polar Aprotic |
| Acetone | Likely sparingly soluble | Sparingly Soluble | Polar Aprotic |
| Water | Poorly soluble | 0.003 g/L | Polar Protic |
| Chloroform | Likely soluble | Soluble | Nonpolar |
Note: "Sparingly soluble" and "likely soluble/sparingly soluble" are qualitative estimations based on the general solubility trends of cardiac glycosides.
Q3: What are some alternative, "greener" solvents for this compound?
Q4: How should I store this compound stock solutions?
A4: For long-term stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C in a dark and dry environment.[2][3]
Q5: What is the known stability of this compound in solution?
A5: Specific stability data for this compound is not extensively published. However, as a general guideline for cardiac glycosides, solutions in anhydrous DMSO are relatively stable when stored properly. Aqueous solutions are more prone to degradation and should be prepared fresh for each experiment. The stability of glycosidic bonds can be pH-dependent, with increased degradation at acidic or alkaline pH.[4]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder, MW: 534.68 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials with secure caps
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.35 mg of this compound powder.
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Cap the tube tightly and vortex at maximum speed for 1-2 minutes.
-
-
Aid Solubilization (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C for 10-15 minutes, followed by vortexing.[3]
-
Visual Inspection: Visually confirm that all the powder has dissolved and the solution is clear.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
General Protocol for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile multi-well plates
-
Cells of interest
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight under standard culture conditions.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[1][2]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Proceed with your specific downstream assay (e.g., cell viability, apoptosis, or protein expression analysis).
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Understanding the Impact of Serum Protein Binding on Neriifolin Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum protein binding on the bioactivity of Neriifolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside that has demonstrated potent anti-cancer activity. Its primary mechanism of action is the inhibition of the Na+, K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[3] This disruption of ion homeostasis can trigger downstream signaling pathways that induce apoptosis (programmed cell death) and endoplasmic reticulum stress in cancer cells.[4]
Q2: How does serum protein binding affect the bioactivity of a drug like this compound?
Only the unbound or "free" fraction of a drug is generally considered pharmacologically active, as it is this fraction that can diffuse from the bloodstream to the target tissues and interact with its molecular target.[5] Serum proteins, primarily albumin, can bind to drugs, effectively creating a reservoir of the drug in the bloodstream.[6][7] For a highly protein-bound drug, a large percentage is sequestered by these proteins, leaving only a small fraction free to exert its biological effect. Therefore, high serum protein binding can significantly reduce the immediate bioactivity of this compound.
Q3: Is there specific data on the serum protein binding percentage of this compound?
Currently, there is a lack of specific publicly available data quantifying the exact percentage of this compound that binds to human serum albumin or other serum proteins. However, it is known that the extent of serum protein binding can vary significantly among different cardiac glycosides. For instance, digitoxin (B75463) is approximately 97% bound to serum albumin, whereas digoxin (B3395198) is only about 24% bound.[2] This highlights the importance of experimentally determining the serum protein binding of this compound to accurately interpret its bioactivity data.
Q4: How can I determine the serum protein binding of this compound in my experiments?
Equilibrium dialysis is a widely used and reliable method to determine the extent of drug-protein binding.[8][9] This technique involves a semi-permeable membrane that separates a compartment containing the drug and the protein from a protein-free compartment. Only the unbound drug can pass through the membrane. By measuring the concentration of the drug in both compartments at equilibrium, the percentage of protein-bound drug can be calculated.
Q5: If this compound is found to be highly protein-bound, what are the implications for my in vitro experiments?
If your in vitro experiments are conducted in the presence of serum (e.g., fetal bovine serum in cell culture media), a significant portion of the this compound you add may be bound to serum proteins and thus be inactive. This means that the effective concentration of free this compound reaching the cells is much lower than the total concentration added. Consequently, you may observe a higher IC50 value (the concentration required to inhibit a biological process by 50%) in the presence of serum compared to serum-free conditions. It is crucial to consider this when designing experiments and interpreting results.
Troubleshooting Guides
Equilibrium Dialysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein leakage through the membrane | - Membrane integrity compromised (e.g., microbial degradation).- Incorrect membrane molecular weight cut-off (MWCO). | - Ensure sterile handling and use of fresh, sterile buffers.[10]- Verify that the MWCO of the dialysis membrane is appropriate to retain the serum proteins being used. |
| Difficulty reaching equilibrium | - Insufficient incubation time.- Inadequate mixing. | - Perform a time-course experiment to determine the optimal time to reach equilibrium.[10]- Ensure continuous and gentle agitation of the dialysis unit during incubation. |
| Inconsistent or variable binding results | - Inaccurate concentration measurements.- Temperature fluctuations during incubation.- pH shifts in the buffer. | - Use a validated and sensitive analytical method (e.g., HPLC) for drug quantification.- Maintain a constant and controlled temperature throughout the experiment.- Use a buffer with sufficient buffering capacity and verify the pH before and after the experiment.[11] |
Sulforhodamine B (SRB) Bioactivity Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Incomplete removal of unbound SRB dye. | - Increase the number and vigor of the washing steps with 1% acetic acid.[4][12] |
| Low signal or poor sensitivity | - Low cell seeding density.- Cell detachment during washing steps. | - Optimize the initial cell seeding density to ensure a sufficient number of cells at the end of the experiment.[13]- Be gentle during the washing steps to avoid dislodging the fixed cells. |
| Inconsistent results between wells/plates | - Uneven cell seeding.- "Edge effects" in the microplate.- Variation in incubation conditions. | - Ensure a homogenous cell suspension before and during seeding.- To minimize edge effects, avoid using the outermost wells of the plate or fill them with media without cells.- Maintain consistent temperature, humidity, and CO2 levels in the incubator.[14] |
Na+, K+-ATPase Inhibition Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low enzyme activity | - Poor quality of the enzyme preparation.- Suboptimal assay buffer conditions (pH, ion concentrations). | - Use a fresh and properly stored enzyme preparation.- Optimize the pH and concentrations of Na+, K+, and Mg2+ in the assay buffer.[15][16] |
| High background signal (ouabain-insensitive ATPase activity) | - Contamination with other ATP-hydrolyzing enzymes. | - Use a more purified Na+, K+-ATPase preparation.- Include specific inhibitors for other ATPases to ensure you are measuring only Na+, K+-ATPase activity. |
| Variability in inhibition data | - Inaccurate inhibitor concentrations.- Insufficient pre-incubation time with the inhibitor. | - Prepare fresh serial dilutions of this compound for each experiment.- Determine the optimal pre-incubation time for this compound to achieve maximal inhibition. |
Quantitative Data Summary
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | 0.022 ± 0.0015 | [1] |
| T47D | Breast | Not Specified | [1] |
| HT-29 | Colorectal | Not Specified | [1] |
| A2780 | Ovarian | Not Specified | [1] |
| SKOV-3 | Ovarian | 0.030 ± 0.0018 | [1] |
| A375 | Skin | Not Specified | [1] |
Note: The experimental conditions (e.g., presence or absence of serum) for these IC50 determinations were not specified in the cited source. This information is critical for understanding the potential influence of serum protein binding.
Table 2: Serum Albumin Binding of Selected Cardiac Glycosides
| Cardiac Glycoside | Serum Albumin Binding (%) | Reference |
| Digitoxin | ~97% | [2] |
| Digoxin | ~24% | [2] |
| This compound | Data Not Available |
Detailed Experimental Protocols
Determination of this compound Serum Protein Binding by Equilibrium Dialysis
Objective: To quantify the percentage of this compound bound to human serum albumin (HSA).
Materials:
-
This compound standard
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with a semi-permeable membrane (e.g., 10 kDa MWCO)
-
Analytical instrument for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.
-
Prepare a solution of HSA in PBS at a physiological concentration (e.g., 40 mg/mL).
-
Assemble the equilibrium dialysis units according to the manufacturer's instructions.
-
In the protein compartment of the dialysis cell, add the HSA solution containing this compound.
-
In the buffer compartment, add an equal volume of PBS.
-
As a control, in a separate dialysis unit, add this compound in PBS (without HSA) to both compartments to ensure equilibrium is reached and to account for any non-specific binding to the apparatus.
-
Incubate the dialysis units at 37°C with gentle shaking for a predetermined time to reach equilibrium (e.g., 4-6 hours, to be optimized).
-
After incubation, collect samples from both the protein and buffer compartments.
-
Analyze the concentration of this compound in all samples using a validated HPLC method.
-
Calculation:
-
Percent Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] x 100
-
Total Drug Concentration is the concentration in the protein compartment.
-
Free Drug Concentration is the concentration in the buffer compartment.
-
Assessment of this compound Bioactivity using the Sulforhodamine B (SRB) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with and without serum)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (both with and without serum to assess the effect of protein binding).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates several times with water to remove the TCA and air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for assessing the impact of serum protein binding on this compound bioactivity.
Caption: Proposed signaling pathway of this compound leading to apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein binding of cardiac glycosides in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Human Serum Albumin with Uremic Toxins: The Need of New Strategies Aiming at Uremic Toxins Removal | MDPI [mdpi.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. A Printed Equilibrium Dialysis Device with Integrated Membranes for Improved Binding Affinity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 11. Characterization of the interaction between human serum albumin and morin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Neriifolin Nuances: A Technical Guide to Preventing Degradation in Experimental Setups
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Neriifolin degradation in experimental settings. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and integrity of this compound throughout the research process.
This compound, a cardiac glycoside with significant therapeutic potential, is susceptible to degradation under various experimental conditions, which can compromise the validity and reproducibility of research findings. This technical support center directly addresses these concerns by providing practical solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility, temperature fluctuations, or degradation.
-
Solubility: this compound has limited solubility in aqueous solutions. It is recommended to prepare stock solutions in organic solvents such as DMSO. For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] If precipitation occurs during the preparation of aqueous working solutions, gentle heating and/or sonication can aid dissolution.
-
Temperature: Ensure that storage and experimental temperatures are within the recommended range. This compound powder is best stored at -20°C for up to three years, while solutions in organic solvents should be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.
-
Degradation: If solubility and temperature are not the issue, the cloudiness may be due to degradation products. Proceed with a stability analysis using a validated HPLC method to assess the purity of your sample.
Q2: I suspect my this compound has degraded. How can I confirm this?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing this compound purity and detecting degradation products. This method should be able to separate the intact this compound from any potential degradants. A general HPLC method for cardiac glycosides that can be adapted for this compound is provided in the Experimental Protocols section. The appearance of new peaks or a decrease in the area of the this compound peak over time is indicative of degradation.
Q3: What are the primary factors that cause this compound degradation?
A3: Like many glycosides, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The glycosidic bond is prone to cleavage under both acidic and basic conditions, separating the sugar moiety from the aglycone (digitoxigenin). This is a common degradation pathway for cardiac glycosides.
-
Enzymatic Degradation: Glycoside hydrolases, if present in the experimental system (e.g., in cell lysates or biological matrices), can enzymatically cleave the sugar moiety.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is crucial to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
Troubleshooting Guide: Common Scenarios and Solutions
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected bioactivity | This compound degradation leading to a lower effective concentration. | 1. Verify the purity of the this compound stock using a stability-indicating HPLC method. 2. Prepare fresh working solutions for each experiment. 3. Review handling and storage procedures to ensure they align with best practices (see FAQs). |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to generate potential degradation products as markers. 2. Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. Common degradation products may include the aglycone (digitoxigenin) or products of ring structure modifications. |
| Loss of this compound concentration over time in solution | Instability under the specific storage or experimental conditions (pH, temperature, light). | 1. Perform a time-course stability study under your specific experimental conditions, analyzing samples at regular intervals by HPLC. 2. Adjust pH, temperature, or light exposure based on the stability data to minimize degradation. For example, if degradation is observed at room temperature, conduct experiments on ice. |
| Variability between experimental replicates | Inconsistent handling of this compound, leading to varying levels of degradation. | 1. Standardize all solution preparation, storage, and handling procedures across all experiments. 2. Ensure all researchers are trained on the proper handling of light- and temperature-sensitive compounds. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for cardiac glycosides. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Inject a known volume (e.g., 20 µL) onto the HPLC system.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
For stability studies, analyze samples at different time points and compare the peak area of this compound to the initial time point. The appearance of new peaks should be monitored.
-
Protocol 2: Forced Degradation Study of this compound
This study is performed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Incubate a this compound solution (e.g., 1 mg/mL in methanol) with an equal volume of 0.1 M HCl at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate a this compound solution with an equal volume of 0.1 M NaOH at 60°C for various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for various time points.
-
Photodegradation: Expose a this compound solution to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours). Keep a control sample in the dark.
-
Thermal Degradation: Heat a solid sample of this compound or a solution in a dry oven at a high temperature (e.g., 80-100°C) for several hours.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method and by LC-MS/MS to identify the mass of the degradation products.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and proper experimental handling, the following diagrams have been created.
Caption: this compound's primary signaling pathway.
Caption: Workflow for investigating this compound degradation.
By utilizing the resources provided in this technical support center, researchers can enhance the reliability of their experimental data and contribute to the successful development of this compound-based therapeutics.
References
- 1. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Neriifolin Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neriifolin, a cardiac glycoside with potent anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a cardiac glycoside whose primary anti-cancer activity stems from its ability to bind to and inhibit the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium (Na+) and subsequently calcium (Ca2+) concentrations.[3] This ionic imbalance triggers downstream signaling events, including the induction of endoplasmic reticulum stress (ERS), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][4][5]
Q2: Which signaling pathways are modulated by this compound treatment?
A2: this compound has been shown to modulate several key signaling pathways in cancer cells. It can induce apoptosis through the activation of caspase-3, -8, and -9 and the up-regulation of Fas and FasL proteins.[4] In prostate cancer cells, this compound activates ERS, which leads to increased DNA damage and apoptosis.[5] Other cardiac glycosides are known to affect signaling cascades such as Akt, ERK, and NF-kB, which are critical for cell survival and proliferation.[1][2] The specific pathways affected can vary depending on the cancer cell type.
Q3: What are the known or hypothesized mechanisms of resistance to this compound?
A3: Cancer cells can develop resistance to this compound and other cardiac glycosides through several mechanisms:
-
Target Alteration: Genetic mutations in the α-subunit of the Na+/K+-ATPase, the direct binding site of this compound, can reduce the drug's binding affinity and efficacy.[6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration.[9][10][11]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells less sensitive to this compound-induced apoptosis.[2][12]
-
Activation of Pro-Survival Signaling: Constitutive activation of survival pathways, such as the PI3K/Akt pathway, can counteract the cytotoxic effects of this compound.[1][13]
Troubleshooting Guide
Q4: My cancer cell line shows a significantly higher IC50 value for this compound than what is reported in the literature. What could be the cause?
A4: This suggests intrinsic resistance. Possible causes include:
-
High Endogenous Efflux Pump Expression: The cell line may naturally express high levels of ABC transporters.[14][15] You can test this by performing a Western blot or qPCR for common transporters like P-gp (ABCB1).
-
Na+/K+-ATPase Isoform or Mutation: The cell line might express an isoform of the Na+/K+-ATPase α-subunit that has a lower affinity for cardiac glycosides, or it may harbor a resistance-conferring mutation.[6][7] Gene sequencing of the ATP1A1 gene can confirm this.
-
Cell Culture Conditions: Ensure that culture media and supplements are consistent and that the cell line has not been misidentified or contaminated.
Q5: I initially observed good sensitivity to this compound, but the cells are becoming less responsive over subsequent treatments. How can I investigate this acquired resistance?
A5: This is a classic case of acquired resistance. A systematic approach is recommended:
-
Confirm Resistance: Re-evaluate the IC50 of the resistant cell line compared to the parental, sensitive line using a cell viability assay.
-
Investigate Efflux Pumps: Use Western blotting or qPCR to check for upregulation of ABC transporters (P-gp, MRP1, BCRP) in the resistant cells compared to the parental line.[16]
-
Check for Target Alteration: Sequence the Na+/K+-ATPase α-subunit gene (ATP1A1) in both parental and resistant cells to identify any acquired mutations.
-
Analyze Apoptotic Signaling: Compare the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2, Bax, cleaved caspase-3) between the sensitive and resistant cells, both with and without this compound treatment.[13][17]
Q6: this compound treatment is not inducing the expected levels of apoptosis in my assay. What should I check?
A6: If you are not observing significant apoptosis (e.g., via Annexin V/PI staining), consider the following:
-
Assay Timing and Drug Concentration: You may need to optimize the treatment duration and concentration. Create a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to find the optimal conditions for inducing apoptosis in your specific cell line.[18]
-
Mechanism of Cell Death: this compound may be inducing a different form of cell death, such as cell cycle arrest, in your model.[4] Analyze the cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.
-
Apoptotic Pathway Dysregulation: The cells may have an impaired apoptotic signaling pathway. Check for the expression and activation of key caspases (caspase-3, -8, -9) and the balance of Bcl-2 family proteins via Western blot.[4][12]
-
Assay Controls: Ensure your positive and negative controls for the apoptosis assay are working correctly.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | Sulphorhodamine B | [19] |
| T47D | Breast Cancer | 0.030 ± 0.0018 | Sulphorhodamine B | [19] |
| HT-29 | Colorectal Cancer | 0.024 ± 0.0011 | Sulphorhodamine B | [19] |
| A2780 | Ovarian Cancer | 0.028 ± 0.0021 | Sulphorhodamine B | [19] |
| SKOV-3 | Ovarian Cancer | 0.025 ± 0.0014 | Sulphorhodamine B | [19] |
| A375 | Skin Cancer | 0.023 ± 0.0009 | Sulphorhodamine B | [19] |
| HepG2 | Hepatocellular Carcinoma | 0.06 ± 0.01 (at 72h) | MTT | [18] |
Key Experimental Protocols
1. Cell Viability Assessment using Sulphorhodamine B (SRB) Assay
-
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Quantification using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) and a vehicle control for the optimized duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
3. Protein Expression Analysis by Western Blotting
-
Objective: To measure changes in the expression levels of specific proteins (e.g., ABCB1, Bcl-2, cleaved caspase-3) after this compound treatment.
-
Methodology:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different conditions.
-
Visualizations
Caption: this compound's primary mechanism of action in cancer cells.
Caption: Key mechanisms of resistance to this compound in cancer cells.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 12. Frontiers | Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines [frontiersin.org]
- 13. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 15. mdpi.com [mdpi.com]
- 16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neriifolin and Digoxin Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential cross-reactivity of neriifolin in commercial digoxin (B3395198) immunoassays. Accurate measurement of digoxin is critical for therapeutic drug monitoring, and interference from structurally related compounds like this compound can lead to erroneously elevated results, impacting patient safety and data integrity in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for digoxin immunoassays?
A1: this compound is a cardiotonic steroid, a type of cardiac glycoside, found in plants of the Apocynaceae family, such as Thevetia peruviana (yellow oleander). Structurally, this compound is closely related to digoxin. This structural similarity is the primary reason for concern, as antibodies used in digoxin immunoassays may not be able to distinguish between digoxin and this compound, leading to a positive interference or cross-reactivity.
Q2: Has the cross-reactivity of this compound been quantified in common digoxin immunoassays?
Q3: What is the mechanism behind this cross-reactivity?
A3: Digoxin immunoassays are competitive binding assays. In these assays, a known amount of labeled digoxin competes with the digoxin in a sample for a limited number of binding sites on an anti-digoxin antibody. If a structurally similar molecule like this compound is present, it can also bind to the antibody, displacing the labeled digoxin. This leads the assay to incorrectly interpret the signal as a higher concentration of digoxin than is actually present.
Q4: My digoxin immunoassay is showing unexpectedly high results in a preclinical study where this compound might be present. What should I do?
A4: First, consider the possibility of cross-reactivity. The troubleshooting steps would be to:
-
Review the assay's package insert: Look for any information on cross-reactivity with related compounds. While this compound may not be listed, data on other cardiac glycosides can provide clues.
-
Perform a cross-reactivity validation study: A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
-
Consider alternative analytical methods: If significant cross-reactivity is confirmed, methods with higher specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used to accurately quantify digoxin concentrations in the presence of this compound.
-
Utilize sample purification techniques: Methods like ultrafiltration can sometimes help mitigate interference from protein-bound cross-reactants, although their effectiveness for this compound would need to be validated.
Q5: Are some digoxin immunoassays less prone to interference than others?
A5: Yes, the specificity of digoxin immunoassays can vary significantly between manufacturers and even between different generations of assays from the same manufacturer.[1][2][3][4] Assays that utilize highly specific monoclonal antibodies may show less cross-reactivity than those using polyclonal antibodies. However, without specific testing, it is difficult to predict the performance of a particular assay with this compound. It is crucial to validate the chosen assay for your specific application if the presence of potentially cross-reacting substances is suspected.
Data Presentation: Cross-Reactivity of Structurally Related Compounds
While specific data for this compound is not available in the reviewed literature, the following table provides an example of cross-reactivity data for other cardiac glycosides and metabolites in the Roche Elecsys Digoxin Immunoassay. This illustrates the type of data that should be sought from manufacturers or determined experimentally.
| Immunoassay Platform | Manufacturer | Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Roche Elecsys | Roche Diagnostics | β-Methyldigoxin | Not Specified | 87.9 |
| α-Acetyldigoxin | Not Specified | 77.9 | ||
| β-Acetyldigoxin | Not Specified | 84.4 | ||
| Lanatoside C | Not Specified | 65.2 | ||
| Deslanoside | Not Specified | 85.6 | ||
| Digoxigenin-bis-digitoxoside | Not Specified | 108.1 | ||
| Data derived from publicly available FDA review documents for the Roche Elecsys Digoxin Immunoassay.[5] |
Experimental Protocols
Protocol: Determination of this compound Cross-Reactivity in a Digoxin Immunoassay
This protocol outlines a general procedure for quantifying the percent cross-reactivity of this compound in a competitive digoxin immunoassay.
Objective: To determine the percentage of cross-reactivity of this compound in a selected digoxin immunoassay.
Materials:
-
Digoxin-free human serum.
-
Certified digoxin standards of known concentrations.
-
Purified this compound of known concentration.
-
The digoxin immunoassay kit (reagents, calibrators, and controls) and corresponding analyzer.
-
Calibrated precision pipettes and sterile consumables.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the digoxin-free human serum to create a series of this compound-spiked serum samples at various concentrations. The concentrations should be chosen to cover a range that might be expected in experimental samples.
-
-
Preparation of Digoxin Standards:
-
Prepare a set of digoxin standards in digoxin-free human serum according to the assay manufacturer's instructions or at concentrations spanning the assay's measurement range (e.g., 0.5, 1.0, 2.0, 4.0 ng/mL).
-
-
Sample Analysis:
-
Analyze the digoxin-free serum (blank), the prepared digoxin standards, and the this compound-spiked serum samples using the digoxin immunoassay according to the manufacturer's protocol.
-
Run each sample in triplicate to ensure precision.
-
-
Data Analysis:
-
From the analysis of the digoxin standards, generate a standard curve.
-
Using the standard curve, determine the "apparent digoxin concentration" for each of the this compound-spiked samples.
-
-
Calculation of Percent Cross-Reactivity:
-
Calculate the percent cross-reactivity for each concentration of this compound using the following formula:
% Cross-Reactivity = (Apparent Digoxin Concentration / this compound Concentration) x 100
-
Report the average percent cross-reactivity across the tested concentrations.
-
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
The primary mechanism of action for cardiotonic steroids like digoxin and this compound is the inhibition of the Na+/K+-ATPase enzyme in cardiac cells. This initiates a cascade of events leading to increased cardiac contractility.
Caption: Mechanism of action of this compound via Na+/K+-ATPase inhibition.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical steps to be taken when investigating potential cross-reactivity in a digoxin immunoassay.
Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.
References
- 1. Digoxin assays: frequent, substantial, and potentially dangerous interference by spironolactone, canrenone, and other steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of four digoxin immunoassays with respect to interference from digoxin-like immunoreactive factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digoxin Immunoassays on the ARCHITECT i2000SR and ARCHITECT c8000 Analyzers Are Free From Interferences of Asian, Siberian, and American Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Nerifolin-Induced Cytotoxicity in Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and controlling for Nerifolin-induced cytotoxicity in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity in our non-cancerous cell line with Nerifolin treatment. What are the primary reasons for this?
A1: Nerifolin, a cardiac glycoside, exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump. This pump is essential for maintaining the electrochemical gradient in all animal cells, not just cancer cells. Therefore, off-target cytotoxicity in non-cancerous cells is an expected outcome. The degree of cytotoxicity can be influenced by several factors including the specific cell line's sensitivity, the concentration of Nerifolin used, and the duration of exposure. It is crucial to determine the half-maximal inhibitory concentration (IC50) for both your target cancer cell lines and a panel of non-cancerous cell lines to establish a therapeutic window.
Q2: How can we quantify the selectivity of Nerifolin for cancer cells over non-cancerous cells?
A2: The selectivity of a compound is typically determined by calculating the Selectivity Index (SI). The SI is the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancerous cell line.
Formula: SI = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)
A higher SI value (generally >2) indicates a greater selectivity for killing cancer cells while sparing non-cancerous cells.[1]
Q3: What are some established strategies to mitigate Nerifolin-induced cytotoxicity in non-cancerous cells in our experiments?
A3: Several strategies can be employed to reduce off-target cytotoxicity:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration of Nerifolin that induces the desired effect in cancer cells while minimizing toxicity in non-cancerous cells.
-
Co-administration of Cytoprotective Agents: Use of agents that can protect normal cells from the harmful effects of the compound. For cardiac glycosides, antioxidants like N-acetylcysteine (NAC) may offer protection against oxidative stress-induced damage.[2][3]
-
Targeted Drug Delivery Systems: Encapsulating Nerifolin in nanoparticles or liposomes can help to selectively deliver the compound to tumor cells, thereby reducing systemic exposure to non-cancerous cells.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in non-cancerous cells at all tested concentrations. | The concentration range may be too high for the specific non-cancerous cell line. | Perform a broader dose-response experiment starting from very low concentrations (e.g., picomolar range) to accurately determine the IC50. |
| The chosen non-cancerous cell line may be particularly sensitive. | Test Nerifolin on a panel of different non-cancerous cell lines, preferably from different tissues, to assess differential sensitivity. | |
| Inconsistent IC50 values for non-cancerous cells between experiments. | Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well for every experiment.[1] |
| Inconsistent Nerifolin dilution preparation. | Prepare fresh serial dilutions of Nerifolin from a stock solution for each experiment to avoid degradation or precipitation. | |
| Contamination of cell cultures. | Regularly inspect cell cultures for any signs of microbial contamination, which can lead to non-specific cell death.[1] | |
| Co-administration of a cytoprotective agent does not reduce cytotoxicity. | The chosen cytoprotective agent may not be effective against the specific mechanism of Nerifolin-induced toxicity in that cell line. | Investigate the mechanism of cell death (e.g., apoptosis, necrosis) in your non-cancerous cell line to select a more appropriate protective agent. |
| The concentration or timing of the cytoprotective agent administration is not optimal. | Perform a matrix of experiments with varying concentrations of the cytoprotective agent and different pre-treatment or co-treatment times. |
Data Presentation
Table 1: Cytotoxicity of 17βH-Neriifolin in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Selectivity Index (SI) | Reference |
| Vero | Normal (Monkey Kidney Epithelial) | < 32 | - | [5] |
| T47D | Breast Cancer | < 32 | 0.75 - 1.4 | [5] |
| MCF7 | Breast Cancer | < 32 | 0.75 - 1.4 | [5] |
| SKOV3 | Ovarian Cancer | < 32 | 0.75 - 1.4 | [5] |
| Caov3 | Ovarian Cancer | < 32 | 0.75 - 1.4 | [5] |
Note: A selectivity index less than 2 suggests general toxicity of the compound.[5]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Nerifolin.
Materials:
-
Nerifolin stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your non-cancerous and cancer cell lines in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Nerifolin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the Nerifolin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Nerifolin concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-administration of N-acetylcysteine (NAC) for Cytoprotection
This protocol provides a general framework for assessing the cytoprotective effect of NAC against Nerifolin-induced cytotoxicity.
Materials:
-
Nerifolin stock solution (in DMSO)
-
N-acetylcysteine (NAC) solution (in sterile water or PBS)
-
Complete cell culture medium
-
96-well plates
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your non-cancerous cell line in a 96-well plate as described in Protocol 1.
-
Pre-treatment with NAC (Optional): You may pre-treat the cells with various concentrations of NAC (e.g., 1-10 mM) for a specific duration (e.g., 1-4 hours) before adding Nerifolin.
-
Co-treatment: Prepare serial dilutions of Nerifolin in complete culture medium. Also, prepare solutions of Nerifolin in combination with different concentrations of NAC.
-
Treatment: Remove the existing medium and add the treatment solutions (Nerifolin alone, NAC alone, and Nerifolin + NAC combinations) to the respective wells.
-
Incubation and Assay: Follow steps 3-6 from Protocol 1 to assess cell viability.
-
Analysis: Compare the IC50 value of Nerifolin in the presence and absence of NAC to determine if NAC provides a protective effect.
Mandatory Visualizations
Caption: Workflow for assessing and mitigating Nerifolin-induced cytotoxicity.
Caption: Proposed signaling pathway for Nerifolin-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetylcysteine for Cardiac Protection During Coronary Artery Reperfusion: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
optimizing incubation time for Neriifolin treatment
Welcome to the technical support center for Neriifolin treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cardiac glycoside that primarily acts as an inhibitor of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream events that can induce apoptosis, or programmed cell death, in cancer cells.[1][3]
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: Why am I observing inconsistent results between experiments?
A3: Inconsistent results can arise from several factors. Ensure that your cell seeding density is consistent across experiments.[4] The passage number of your cell line can also influence its sensitivity to treatment. It is also critical to prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation of the compound.[5]
Q4: My cells are detaching after this compound treatment. Is this expected?
A4: Cell detachment can be a sign of apoptosis, which is an expected outcome of this compound treatment in sensitive cancer cell lines.[1] However, it is important to distinguish this from detachment due to poor cell health or culture conditions. Always include a vehicle-only (DMSO) control to ensure the detachment is a specific effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Sub-optimal incubation time.- Cell line may be resistant.- this compound has precipitated out of solution. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[2][6]- Test a range of concentrations to establish a dose-response curve.- Ensure this compound is fully dissolved in the culture medium. Visually inspect for any precipitate. |
| High cell death in control group | - DMSO concentration is too high.- Contamination of cell culture. | - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Regularly check cell cultures for any signs of contamination. |
| Variable IC50 values | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Degradation of this compound stock. | - Use a cell counter for accurate seeding.- Avoid using the outer wells of the plate for experimental samples or fill them with sterile media to minimize evaporation.[6]- Prepare fresh dilutions from a stable stock solution for each experiment. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines after various incubation times.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | 2.34 ± 0.08 |
| HepG2 | Hepatocellular Carcinoma | 48 | 0.13 ± 0.01 |
| HepG2 | Hepatocellular Carcinoma | 72 | 0.06 ± 0.01 |
| MCF-7 | Breast Cancer | Not Specified | 0.022 ± 0.0015 |
| T47D | Breast Cancer | Not Specified | Not Specified |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified |
| A2780 | Ovarian Cancer | Not Specified | Not Specified |
| SKOV-3 | Ovarian Cancer | Not Specified | 0.030 ± 0.0018 |
| A375 | Skin Cancer | Not Specified | Not Specified |
Data compiled from multiple sources.[1][4][7] Note that experimental conditions may vary between studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of proteins involved in apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the optimized incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE, then transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL detection reagent.
Visualizations
Caption: this compound-induced signaling pathways leading to apoptosis.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Neriifolin Western Blot Signal: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neriifolin and encountering issues with Western blot signal.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis of this compound-treated samples.
Q1: I am not seeing a signal, or the signal is very weak for my target protein after this compound treatment. What are the possible causes and solutions?
Possible Causes:
-
Ineffective this compound Treatment: The concentration or incubation time of this compound may be insufficient to induce a detectable change in your target protein.
-
Protein Degradation: Target proteins, especially those involved in apoptosis and stress responses, can be susceptible to degradation during sample preparation.
-
Suboptimal Antibody Performance: The primary or secondary antibody may not be sensitive enough, or the dilution may be incorrect.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete, particularly for high or low molecular weight proteins.
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell type.
Troubleshooting Solutions:
-
Optimize this compound Treatment:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your specific cell line.
-
Confirm this compound activity with a positive control, such as observing morphological changes indicative of apoptosis.
-
-
Ensure Sample Integrity:
-
Work quickly and keep samples on ice or at 4°C throughout the lysis procedure.
-
Add protease and phosphatase inhibitor cocktails to your lysis buffer.
-
-
Antibody Optimization:
-
Titrate your primary antibody to find the optimal concentration.
-
Ensure your secondary antibody is compatible with the primary antibody's host species and isotype.
-
Use a fresh dilution of your antibodies for each experiment.
-
-
Verify Protein Transfer:
-
Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.
-
Optimize transfer time and voltage based on the molecular weight of your target protein. For small proteins like cleaved caspases or γ-H2AX, consider using a membrane with a smaller pore size (e.g., 0.2 µm) and potentially reducing transfer time to prevent "blow-through".
-
-
Enrich for Your Target Protein:
-
If you are studying a nuclear protein like γ-H2AX, consider performing subcellular fractionation to enrich the nuclear fraction.
-
Q2: I am seeing high background on my Western blot for this compound-treated samples. How can I reduce it?
Possible Causes:
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high, leading to non-specific binding.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
Troubleshooting Solutions:
-
Optimize Blocking:
-
Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Try a different blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) is often recommended for phosphorylated proteins to avoid cross-reactivity with phosphoproteins in milk.
-
-
Adjust Antibody Concentrations:
-
Decrease the concentration of your primary and secondary antibodies.
-
-
Improve Washing Steps:
-
Increase the number and duration of washes.
-
Add a detergent like Tween 20 to your wash buffer (e.g., 0.05-0.1% in TBS or PBS).
-
-
Handle Membrane with Care:
-
Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
-
Q3: I am trying to detect cleaved caspase-3 after this compound treatment but only see the pro-caspase band. What should I do?
Possible Causes:
-
Timing of Apoptosis: You may be harvesting your cells too early or too late to detect the peak of caspase-3 cleavage.
-
Antibody Specificity: Your antibody may preferentially recognize the full-length pro-caspase.
-
Low Levels of Cleavage: The amount of cleaved caspase-3 may be below the detection limit of your Western blot.
Troubleshooting Solutions:
-
Optimize Harvest Time: Perform a time-course experiment to identify the optimal time point for detecting cleaved caspase-3 after this compound treatment.
-
Use a Cleavage-Specific Antibody: Utilize a primary antibody that is specifically designed to recognize the cleaved form of caspase-3.
-
Load More Protein: Increase the amount of total protein loaded onto the gel to enhance the signal from the less abundant cleaved fragment.
-
Enrich for Apoptotic Cells: If possible, you can try to enrich for the apoptotic cell population before lysis.
Q4: My bands for phosphorylated proteins like p-PERK or p-eIF2α are weak or absent after this compound treatment. How can I improve the signal?
Possible Causes:
-
Phosphatase Activity: Phosphatases in your sample can dephosphorylate your target protein during sample preparation.
-
Inappropriate Blocking Agent: As mentioned, milk contains phosphoproteins that can interfere with the detection of phosphorylated targets.
-
Transient Phosphorylation: The phosphorylation event you are studying may be transient.
Troubleshooting Solutions:
-
Inhibit Phosphatases: Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice.
-
Use BSA for Blocking: Use 3-5% BSA in TBST or PBST as your blocking agent instead of milk.
-
Perform a Time-Course: this compound-induced ER stress and the subsequent phosphorylation of PERK and eIF2α can be time-dependent. A time-course experiment will help you identify the peak of phosphorylation.
Quantitative Data Summary
The following table summarizes the effects of this compound on the expression of key proteins involved in its mechanism of action, as determined by Western blot analysis in prostate cancer cells.
| Target Protein | Cell Line | This compound Concentration | Treatment Time | Fold Change vs. Control (Normalized to Loading Control) | Reference |
| p-PERK | PC-3 | 100 nM | 24 h | ~2.5-fold increase | [1] |
| p-eIF2α | PC-3 | 100 nM | 24 h | ~3-fold increase | [1] |
| CHOP | PC-3 | 100 nM | 24 h | ~4-fold increase | [1] |
| C/EBP-α | PC-3 | 100 nM | 24 h | ~0.4-fold decrease | [1] |
| γ-H2AX | PC-3 | 100 nM | 24 h | ~3.5-fold increase | [1] |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound-Induced Protein Expression Changes
This protocol is adapted from methodologies used to study the effects of this compound on prostate cancer cells.[1]
1. Cell Lysis
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, 5% BSA in TBST is recommended.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
Technical Support Center: Ensuring Reproducibility in Neriifolin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility and accuracy of experiments involving Neriifolin. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally derived compounds.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[1][3][4] This inhibition leads to an increase in intracellular sodium and calcium levels, which can trigger a variety of downstream cellular events.[3] In cancer research, this compound is known to induce cell cycle arrest and apoptosis (programmed cell death).[1][5][6]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for experimental consistency.
-
Solubility: this compound is soluble in DMSO.[1] For in vivo studies, specific solvent preparations such as a mixture of DMSO, PEG300, Tween-80, and saline can be used.[5]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in DMSO; sonication may be recommended to aid dissolution.[1] For example, to achieve a concentration of 149.62 mM, you can dissolve 80.00 mg of this compound in 1 mL of DMSO.[1]
-
Storage: Store powdered this compound at -20°C for up to three years.[1] Once dissolved in a solvent, it is recommended to store stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][5] For shorter-term storage, -20°C is suitable for up to one month.[5]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of the experiment. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| MGC-803 | Gastric Cancer | 48 hours | 0.02 |
| SW1990 | Pancreatic Cancer | 48 hours | 0.03 |
| MCF-7 | Breast Cancer | Not Specified | 0.022 ± 0.0015 |
| T47D | Breast Cancer | Not Specified | Not Specified |
| HT-29 | Colorectal Cancer | Not Specified | Not Specified |
| A2780 | Ovarian Cancer | Not Specified | Not Specified |
| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified |
| A375 | Skin Cancer | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 24 hours | 2.34 ± 0.08 µg/ml |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 0.13 ± 0.01 µg/ml |
| HepG2 | Hepatocellular Carcinoma | 72 hours | 0.06 ± 0.01 µg/ml |
Note: IC50 values can be influenced by various experimental factors, including cell density, passage number, and assay method. It is advisable to determine the IC50 in your specific experimental system.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Problem 1: High variability in cell viability assay results between experiments.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in results.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, leading to an inaccurate effective concentration.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability.[8]
-
Inconsistent Incubation Times: The duration of this compound exposure directly impacts cell viability.[9]
-
-
Solutions:
-
Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate cell numbers and properly mix the cell suspension before plating.
-
Check for Precipitation: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range.
-
Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Standardize Incubation Times: Use a precise timer for all incubation steps to ensure consistency across experiments.
-
Problem 2: Inconsistent or weak bands in Western blot for apoptosis-related proteins.
-
Possible Causes:
-
Suboptimal this compound Concentration or Treatment Time: The induction of apoptosis is dose- and time-dependent.[9]
-
Poor Protein Extraction: Incomplete cell lysis can result in low protein yield and inaccurate quantification.
-
Antibody Issues: The primary or secondary antibodies may not be optimal for detecting the target protein.
-
-
Solutions:
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing a robust apoptotic response in your cell line.
-
Ensure Efficient Lysis: Use a suitable lysis buffer containing protease and phosphatase inhibitors and ensure complete cell disruption.[10][11][12]
-
Validate Antibodies: Ensure your antibodies are validated for the species and application. Test different antibody concentrations and incubation times.
-
Problem 3: Difficulty in reproducing published signaling pathway effects of this compound.
-
Possible Causes:
-
Cell Line Differences: Different cell lines can have varying sensitivities and signaling responses to the same compound.[13]
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.
-
Variations in Experimental Protocols: Minor differences in protocols, such as media supplements or serum concentration, can impact signaling pathways.
-
-
Solutions:
-
Use Low Passage Number Cells: Whenever possible, use cells with a low passage number and maintain consistent cell culture conditions.
-
Standardize Protocols: Adhere strictly to a detailed, standardized protocol for all related experiments.
-
Confirm Key Pathway Activation: Before extensive experiments, confirm the activation of a key, well-established downstream marker of this compound activity in your specific cell line, such as caspase-3 activation.[6]
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium and treat the cells for the desired time period (e.g., 24, 48, or 72 hours).[5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting this compound-induced apoptosis by flow cytometry.[14][15][16]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17][18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[14]
3. Western Blot Analysis
This protocol is for detecting changes in protein expression following this compound treatment.[10][11][12][19][20]
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10][12]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, PERK, CHOP) overnight at 4°C.[6][10][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][17]
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 2. This compound | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. Western Blot Protocols | Antibodies.com [antibodies.com]
- 12. biomol.com [biomol.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Western blot [protocols.io]
- 21. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Neriifolin and Digitoxin: A Comparative Analysis of Anticancer Efficacy in Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic and apoptotic effects of two cardiac glycosides, neriifolin and digitoxin (B75463), on various cancer cell lines. The information presented is based on available preclinical data and aims to assist researchers in evaluating these compounds for further investigation in oncology drug development.
Comparative Cytotoxicity
This compound and digitoxin have both demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the nanomolar range. A direct comparison in the same cell lines, where data is available, suggests that this compound may exhibit greater potency in certain cancer types.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SKOV-3 (Ovarian) | 0.01 | [1] |
| MCF-7 (Breast) | 0.022 - 0.030 | [2] | |
| T47D (Breast) | 0.022 - 0.030 | [2] | |
| HT-29 (Colorectal) | 0.022 - 0.030 | [2] | |
| A2780 (Ovarian) | 0.022 - 0.030 | [2] | |
| A375 (Skin) | 0.022 - 0.030 | [2] | |
| Digitoxin | SKOV-3 (Ovarian) | 0.4 | |
| MCF-7 (Breast) | 0.033 | [3] | |
| TK-10 (Renal) | ~0.003 | [3] | |
| UACC-62 (Melanoma) | ~0.01 | [3] | |
| K-562 (Leukemia) | 0.0064 | [3] | |
| A549 (Lung) | 0.10 (Digoxin) | ||
| H1299 (Lung) | 0.12 (Digoxin) | [4] |
Mechanisms of Action and Signaling Pathways
Both this compound and digitoxin are cardiac glycosides that function as inhibitors of the Na+/K+-ATPase pump on the cell membrane.[5] Inhibition of this pump leads to an increase in intracellular sodium and subsequently calcium levels, triggering a cascade of events that can lead to apoptosis. However, the downstream signaling pathways affected by each compound may have distinct features.
Digitoxin: The anticancer mechanism of digitoxin is relatively well-studied. Its inhibition of Na+/K+-ATPase has been shown to suppress the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[4] Furthermore, digitoxin has been reported to downregulate the expression of the proto-oncogene c-MYC by inhibiting the nuclear factor of activated T-cells (NFAT).[6][7][8][9]
This compound: The precise signaling pathways modulated by this compound are still under investigation. However, studies have shown that it induces apoptosis in cancer cells through various mechanisms. In SKOV-3 ovarian cancer cells, this compound treatment leads to changes in the expression of several proteins, including vimentin (B1176767) and pyruvate (B1213749) kinase, which are involved in apoptosis.[1] In HepG2 human hepatocellular carcinoma cells, this compound activates caspase-3, -8, and -9, and upregulates the expression of Fas and FasL proteins, key components of the extrinsic apoptosis pathway.[10]
Below are diagrams illustrating the known signaling pathways for each compound.
Caption: Digitoxin's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the cytotoxic and apoptotic effects of this compound and digitoxin. Specific details may vary between laboratories and should be optimized for the cell lines and equipment used.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or digitoxin and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound or digitoxin at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the in vitro anticancer effects of this compound and digitoxin.
Caption: Workflow for in vitro comparison.
References
- 1. Mechanisms of Action of 17βH-neriifolin on its Anticancer Effect in SKOV-3 Ovarian Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. portlandpress.com [portlandpress.com]
- 5. A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides: Oligosaccharide Chain Length-Dependent Induction of Caspase-9-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcineurin/NFATc1 pathway contributes to cell proliferation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Activation of NFAT and c-Myc Transcription Factors Mediates the TGF-β Switch from a Suppressor to a Promoter of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFAT-Induced Histone Acetylation Relay Switch Promotes c-Myc-Dependent Growth in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle: Neriifolin vs. Ouabain in Cancer Therapy
A Comparative Analysis of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals
Neriifolin and Ouabain, both potent cardiac glycosides, have emerged as promising candidates in the landscape of anticancer drug discovery. Their shared mechanism of targeting the Na+/K+-ATPase pump belies nuanced differences in efficacy, cellular effects, and underlying signaling pathways. This guide provides a comprehensive comparison of this compound and Ouabain, supported by experimental data, to inform further research and development in this critical area.
Quantitative Efficacy: A Tale of Two Glycosides
The anti-proliferative activities of 17βH-Neriifolin and Ouabain have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, reveal significant differences in their efficacy.
| Cell Line | Cancer Type | 17βH-Neriifolin IC50 (nM) | Ouabain IC50 (nM) |
| MCF-7 | Breast | 5.3 | 10 |
| T47D | Breast | Not Reported | Not Reported |
| HT-29 | Colorectal | 16 | 35 |
| A2780 | Ovarian | Not Reported | Not Reported |
| SKOV-3 | Ovarian | 10 | 25 |
| A375 | Skin | 8 | 20 |
Data synthesized from a comparative study on the in vitro anti-cancer activities of 17βH-Neriifolin.[1]
As the data indicates, 17βH-Neriifolin consistently demonstrates lower IC50 values across the tested cell lines, suggesting a higher potency in inhibiting cancer cell proliferation compared to Ouabain.[1]
Delving into the Mechanism: More Than Just a Pump Inhibition
Both this compound and Ouabain exert their primary cytotoxic effects by inhibiting the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This inhibition leads to a cascade of events culminating in apoptosis, or programmed cell death.
Binding Affinity: In silico molecular docking studies have shown that both 17βH-Neriifolin and Ouabain bind to the α-subunit of the Na+,K+-ATPase.[1][2] Their binding energies are remarkably similar, with 17βH-Neriifolin at -8.16 ± 0.74 kcal/mol and Ouabain at -8.18 ± 0.48 kcal/mol, suggesting a comparable affinity for the target enzyme.[1][2]
Induction of Apoptosis: Experimental evidence confirms that both compounds trigger apoptosis in cancer cells. This compound has been shown to induce apoptosis in human hepatocellular carcinoma HepG2 cells through the activation of caspase-3, -8, and -9, and the up-regulation of Fas and FasL proteins.[3][4] Similarly, Ouabain induces apoptosis in various cancer cell lines, an effect that can be accompanied by the generation of reactive oxygen species (ROS) and DNA double-strand breaks.[2][5][6] Interestingly, some of Ouabain's anticancer activities, such as the downregulation of STAT3, appear to be independent of its Na+/K+-ATPase inhibitory function.[2][5][6]
Signaling Pathways at Play
The inhibition of Na+/K+-ATPase by this compound and Ouabain initiates a complex network of intracellular signaling pathways that ultimately lead to cell death. The following diagrams illustrate the key pathways implicated in their mechanisms of action.
Caption: this compound's mechanism of inducing apoptosis.
Caption: Ouabain's diverse signaling pathways in cancer.
Experimental Corner: The How-To of Efficacy Assessment
The following are detailed protocols for the key experiments used to evaluate the anticancer efficacy of this compound and Ouabain.
Sulforhodamine B (SRB) Assay for Cell Proliferation
This colorimetric assay is used to determine cell number by staining total cellular protein with the dye sulforhodamine B.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or Ouabain and incubate for the desired period (e.g., 48 hours).
-
Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
Hoechst 33342 Assay for Apoptosis
This fluorescence microscopy-based assay uses a DNA-binding dye to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Detailed Protocol:
-
Cell Culture: Grow cells on coverslips in a petri dish.
-
Drug Treatment: Treat cells with this compound or Ouabain at their respective IC50 concentrations for a specified time.
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and then stain with Hoechst 33342 solution in the dark at room temperature.
-
Washing: Wash the cells again with PBS to remove excess dye.
-
Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei that are brightly stained.
Malachite Green Assay for Na+/K+-ATPase Activity
This colorimetric assay measures the inorganic phosphate (B84403) released from ATP hydrolysis by Na+/K+-ATPase, providing a direct measure of the enzyme's activity.
Detailed Protocol:
-
Enzyme Preparation: Prepare a membrane fraction containing Na+/K+-ATPase from a suitable source.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, ATP, and appropriate ions (Na+, K+, Mg2+) in a buffer solution.
-
Inhibitor Addition: Add varying concentrations of this compound or Ouabain to the reaction mixtures.
-
Incubation: Incubate the mixtures at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution that also initiates color development.
-
Color Development: Add Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620-640 nm) to quantify the amount of phosphate produced.
Concluding Remarks
The comparative analysis of this compound and Ouabain reveals that while both cardiac glycosides are potent inducers of apoptosis in cancer cells through the inhibition of Na+/K+-ATPase, this compound exhibits superior anti-proliferative activity in several cancer cell lines. The exploration of their distinct effects on downstream signaling pathways, including the Na+/K+-ATPase-independent actions of Ouabain, provides a foundation for the rational design of more effective and targeted cancer therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the clinical potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
Neriifolin vs. Standard Chemotherapy: A Comparative Efficacy Analysis for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of neriifolin, a cardiac glycoside, against standard chemotherapy agents. The data presented is compiled from preclinical studies to offer insights into its potential as a therapeutic agent.
In Vitro Cytotoxicity: this compound vs. Standard Chemotherapies
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapy drugs: paclitaxel (B517696), cisplatin, and doxorubicin.
| Ovarian Cancer Cell Lines | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| SKOV-3 | 0.01 ± 0.001[1] | 0.032 ± 0.002[1] |
| A2780 | 0.022 - 0.030 | Not Available |
| Breast Cancer Cell Lines | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 0.022 - 0.030[2] | Not Available |
| T47D | 0.022 - 0.030[2] | Not Available |
| Colorectal Cancer Cell Line | This compound IC50 (µM) |
| HT-29 | 0.022 - 0.030[2] |
| Lung Cancer Cell Lines | Cisplatin IC50 (µM) |
| A549 | Not Available |
| H1299 | Not Available |
Note: Direct comparison is limited by variations in experimental conditions across studies. Further research with standardized protocols is necessary for a definitive comparative analysis.
Induction of Apoptosis: this compound vs. Paclitaxel
In the SKOV-3 ovarian cancer cell line, this compound was shown to induce apoptosis in a dose-dependent manner, with efficacy comparable to paclitaxel.
| Treatment | Concentration (µM) | Apoptotic Cell Death (%) after 24h |
| This compound | 0.001 | 20.59[1] |
| 0.01 | 41.94[1] | |
| 0.1 | 60.63[1] | |
| Paclitaxel | 0.0032 | 22.11[1] |
| 0.032 | 45.61[1] | |
| 0.32 | 75.99[1] |
In Vivo Efficacy of this compound
A study on a prostate cancer xenograft model in nude mice demonstrated that this compound treatment can dramatically inhibit tumor growth. This suggests that this compound may be a potential tumor-specific chemotherapeutic agent in prostate cancer treatment.[3] Further in vivo studies directly comparing this compound with standard chemotherapy agents are warranted.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or standard chemotherapy drugs for a specified period (e.g., 24, 48, or 72 hours).
-
Fixation: After treatment, cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B (SRB) dye.
-
Measurement: The absorbance was measured at a specific wavelength to determine cell density.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]
Apoptosis Assay (TUNEL Assay)
-
Cell Treatment: SKOV-3 cells were treated with this compound or paclitaxel at various concentrations for 24 hours.[1]
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow entry of labeling reagents.
-
TUNEL Reaction: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to detect DNA fragmentation, a hallmark of apoptosis.
-
Fluorescence Microscopy: Apoptotic cells were visualized and quantified using a fluorescence microscope.[1]
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated cancer cells.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases) and then with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound's Primary Mechanism: Na+/K+-ATPase Inhibition
This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The altered intracellular ion concentrations disrupt cellular homeostasis and can trigger downstream signaling cascades leading to apoptosis.
Caption: this compound's inhibition of Na+/K+-ATPase.
This compound-Induced Apoptotic Pathway
The disruption of ion homeostasis and other cellular stresses induced by this compound activate apoptotic pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Caption: this compound-induced apoptotic signaling.
General Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the efficacy of a novel compound like this compound with standard chemotherapy.
Caption: Workflow for efficacy comparison.
Conclusion
Preclinical data suggests that this compound exhibits potent anti-cancer activity, in some cases at lower concentrations than standard chemotherapeutic agents. Its mechanism of action, primarily through the inhibition of Na+/K+-ATPase, presents a distinct therapeutic target. However, the current body of evidence is largely based on in vitro studies. Comprehensive in vivo comparative studies and subsequent clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of this compound in cancer treatment. Researchers are encouraged to build upon these foundational findings to explore the role of this compound and other cardiac glycosides in oncology.
References
- 1. Mechanisms of Action of 17βH-neriifolin on its Anticancer Effect in SKOV-3 Ovarian Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Neriifolin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neriifolin's mechanism of action against other cardiac glycosides, supported by experimental data. We delve into its role as a potent anti-cancer agent, detailing its primary molecular target and the subsequent signaling cascades that lead to apoptosis.
This compound, a cardiac glycoside isolated from the seeds of Cerbera odollam, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of intracellular events, ultimately leading to programmed cell death, or apoptosis, in cancer cells. This guide will cross-validate these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Comparative Anticancer Activity of this compound
This compound has shown potent cytotoxic effects across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to other well-known cardiac glycosides, demonstrating its comparable or superior efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SKOV-3 (Ovarian) | 0.01 ± 0.001 | [1] |
| MCF-7 (Breast) | 0.022 ± 0.0015 | [2] | |
| T47D (Breast) | 0.025 ± 0.0012 | [2] | |
| HT-29 (Colorectal) | 0.028 ± 0.0017 | [2] | |
| A2780 (Ovarian) | 0.023 ± 0.0011 | [2] | |
| A375 (Skin) | 0.030 ± 0.0018 | [2] | |
| Digoxin | A549 (Lung) | 0.10 | [3] |
| H1299 (Lung) | 0.12 | [3] | |
| HeLa (Cervical) | 0.151 | [4] | |
| Ouabain | Various Cancer Cells | 0.01 - 0.035 | [4] |
| Digitoxin | Various Cancer Cells | 0.022 - 0.120 | [4] |
| Paclitaxel | SKOV-3 (Ovarian) | 0.032 ± 0.002 | [1] |
Core Mechanism: Na+/K+-ATPase Inhibition
The foundational mechanism of this compound's anticancer activity is its binding to the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The sustained high levels of intracellular calcium are a key trigger for apoptosis.
A comparative study of the binding energies of this compound and Ouabain to the α-subunit of Na+/K+-ATPase reveals a similar high affinity.[2]
| Compound | Binding Energy (kcal/mol) | Reference |
| This compound | -8.16 ± 0.74 | [2] |
| Ouabain | -8.18 ± 0.48 | [2] |
Induction of Apoptosis
The disruption of ion homeostasis and subsequent cellular stress initiated by this compound culminates in the induction of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.
The following data from a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay demonstrates the dose-dependent increase in apoptotic cells in the SKOV-3 ovarian cancer cell line upon treatment with this compound.
| Treatment | Apoptotic Cells (%) | Reference |
| Control | - | [1] |
| This compound (0.01 µM) | Increased | [1] |
| This compound (higher conc.) | Further Increased | [1] |
Signaling Pathways Modulated by this compound
While Na+/K+-ATPase inhibition is the primary event, the downstream effects of this compound are mediated through complex signaling pathways that regulate cell survival, proliferation, and death. Key among these are the PI3K/Akt/mTOR and MAPK/ERK pathways. While direct quantitative data on the modulation of specific protein phosphorylation by this compound is still emerging, it is understood that cardiac glycosides, in general, can influence these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Inhibition of Na+/K+-ATPase can lead to the downregulation of this pathway, thereby promoting apoptosis.[5][6]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. The effect of cardiac glycosides on this pathway can be complex and cell-type dependent, but it is often implicated in the induction of apoptosis.
The following diagram illustrates the proposed mechanism of action of this compound, from Na+/K+-ATPase inhibition to the activation of apoptotic pathways and the modulation of key signaling cascades.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
For researchers looking to validate or build upon these findings, detailed experimental protocols for key assays are provided below.
Na+/K+-ATPase Activity Assay (Malachite Green Assay)
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The Malachite Green reagent forms a colored complex with Pi, which can be measured spectrophotometrically.
Materials:
-
Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 10 mM)
-
This compound or other inhibitors at various concentrations
-
Malachite Green reagent
-
Microplate reader
Procedure:
-
Pre-incubate the Na+/K+-ATPase enzyme with different concentrations of this compound or control vehicle in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
The amount of Pi released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the inhibitor.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound or control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound at desired concentrations and time points. Include an untreated control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caption: Experimental workflow for apoptosis detection.
Clinical Perspective
A search for ongoing or completed clinical trials specifically investigating this compound for the treatment of cancer did not yield any results at the time of this publication. The potent in vitro and in vivo preclinical data suggest that this compound and its analogs are promising candidates for further investigation in a clinical setting.
Conclusion
This compound exhibits potent anticancer activity primarily through the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium and the subsequent induction of apoptosis. Its efficacy is comparable, and in some cases superior, to other known cardiac glycosides. The modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK further contributes to its cytotoxic effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of this compound's mechanism of action, paving the way for its potential development as a novel cancer therapeutic.
References
- 1. Mechanisms of Action of 17βH-neriifolin on its Anticancer Effect in SKOV-3 Ovarian Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neriifolin as a Neuroprotective Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent Neriifolin with other established alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for further investigation and therapeutic development.
Executive Summary
This compound, a cardiac glycoside, has demonstrated significant neuroprotective properties, primarily attributed to its inhibition of the α-subunit of the Na+/K+-ATPase. This action is believed to mitigate neuronal damage in excitotoxic conditions. This guide compares this compound with three other neuroprotective agents: Edaravone (B1671096), a free radical scavenger; Memantine (B1676192), an NMDA receptor antagonist; and Donepezil (B133215), an acetylcholinesterase inhibitor with neuroprotective activities. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective mechanisms, efficacy, and experimental validation.
Comparative Data of Neuroprotective Agents
The following tables summarize the key characteristics and experimental data for this compound and the selected alternative neuroprotective agents.
Table 1: Mechanism of Action and Key Signaling Pathways
| Agent | Primary Mechanism of Action | Key Signaling Pathways Involved |
| This compound | Inhibition of Na+/K+-ATPase | Likely involves modulation of PI3K/Akt and MAPK/ERK pathways (indirect evidence) |
| Edaravone | Free radical scavenger | Reduces oxidative stress, modulates Bcl-2 family proteins, inhibits caspase activation[1] |
| Memantine | Non-competitive NMDA receptor antagonist | Reduces excitotoxicity, increases release of neurotrophic factors, anti-inflammatory effects[2][3] |
| Donepezil | Acetylcholinesterase inhibitor | Attenuates Aβ-induced toxicity via α7nAChRs and the PI3K-Akt pathway, up-regulates nAChRs[4] |
Table 2: In Vitro Efficacy Data
| Agent | Assay | Cell Type | Challenge | Effective Concentration | Outcome |
| This compound | Cell Viability | Cortical Neurons | Oxygen-Glucose Deprivation | Dose-dependent | Increased neuronal survival |
| Edaravone | Cell Viability | Cultured Nerve Cells | SIN-1 (peroxynitrite donor) | 10-100 µM | Increased cell survival to 51% and 65% respectively[5] |
| Memantine | Cell Viability | Cultured Neurons | Hypoxia (NaCN) | 1 µM (lowest effective) | Protection against hypoxic damage[2] |
| Donepezil | LDH Efflux | Rat Septal Neurons | Aβ neurotoxicity | 0.1, 1, 10 μmol·L−1 | Attenuated LDH efflux by 9.4%, 17.4%, and 22.5% respectively[4] |
Table 3: In Vivo Efficacy Data
| Agent | Animal Model | Injury Model | Dosage | Outcome |
| This compound | Rat | Neonatal hypoxia-ischemia | Not specified | Significant neuroprotection |
| Edaravone | Rat | Traumatic Brain Injury | 1.5 mg/kg | Significantly increased neuronal number[1] |
| Memantine | Rat | Transient forebrain ischemia | 10 and 20 mg/kg | Dose-dependent reduction in damage to CA1 neurons[2] |
| Donepezil | Rat | Alzheimer's Disease Model | 10 and 15 mg/kg | Increased activity of pyramidal neurons in the CA1 region[6] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Neuroprotective Signaling Pathway
This compound's primary target is the Na+/K+-ATPase. Its inhibition is thought to trigger downstream signaling cascades that promote neuronal survival. While direct evidence in neurons is still emerging, the PI3K/Akt and MAPK/ERK pathways are strongly implicated in neuroprotection and are likely modulated by this compound.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for Assessing Neuroprotection
A typical workflow to evaluate the neuroprotective efficacy of a compound like this compound involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for neuroprotection studies.
Logical Relationship for Comparative Analysis
The validation of this compound as a neuroprotective agent requires a multi-faceted comparison against established alternatives, considering their mechanisms, efficacy, and safety profiles.
Caption: Logical framework for comparing neuroprotective agents.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) is solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Cell Plating: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and culture for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative agent for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Neurotoxicity: Following treatment, expose the cells to a neurotoxic stimulus (e.g., 100 µM glutamate (B1630785) for 24 hours or oxygen-glucose deprivation for 2 hours followed by 24 hours of reperfusion).
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-challenged) cells.
Western Blot for PI3K/Akt Signaling Pathway
Principle: Western blotting is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) form of Akt (p-Akt) and total Akt, to assess the activation of the PI3K/Akt signaling pathway.
Protocol:
-
Protein Extraction: After treatment and/or neurotoxic challenge, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) or total Akt, diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.
Apoptosis Detection (TUNEL Assay)
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol for Brain Tissue Slices:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain tissue in 4% PFA overnight. Prepare 20-30 µm thick brain slices using a cryostat or vibratome.
-
Permeabilization: Mount the tissue sections on slides and permeabilize them with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the sections with PBS to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with a fluorescent nuclear stain such as DAPI.
-
Imaging: Mount the slides with an anti-fade mounting medium and visualize the fluorescent signals using a fluorescence or confocal microscope.
-
Data Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei) in specific brain regions.
Conclusion
This compound presents a promising avenue for neuroprotective therapies, primarily through its unique mechanism of Na+/K+-ATPase inhibition. While the current body of evidence is encouraging, further research is warranted to fully elucidate its downstream signaling pathways in neuronal cells and to conduct direct comparative studies against established neuroprotective agents like Edaravone, Memantine, and Donepezil. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and execute studies aimed at validating the therapeutic potential of this compound.
References
- 1. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neriifolin from Diverse Botanical Origins
Neriifolin, a potent cardiac glycoside, has garnered significant attention within the scientific community for its pronounced cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of this compound derived from its primary plant sources, Cerbera odollam and Cerbera manghas. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the yield, biological efficacy, and underlying mechanisms of action of this compound from these distinct botanical provenances, supported by relevant experimental data and protocols.
Data Presentation: Yield and Cytotoxicity
The following table summarizes the quantitative data on this compound, focusing on its concentration in different parts of Cerbera manghas and its cytotoxic potency against a range of human cancer cell lines.
| Plant Source | Plant Part | Compound Concentration (μg/g) | Cell Line | IC50 (μM) |
| Cerbera manghas | Dried Ripe Fruit Seed | 804.2[1][2] | Breast (MCF-7) | 0.022 ± 0.0015[3] |
| Cerbera manghas | Fresh Unripe Fruit Seed | 47.0[1][2] | Breast (T47D) | 0.028 ± 0.0017[3] |
| Cerbera odollam | Leaves | Not specified | Colorectal (HT-29) | 0.026 ± 0.0021[3] |
| Ovarian (A2780) | 0.029 ± 0.0011[3] | |||
| Ovarian (SKOV-3) | 0.030 ± 0.0018[3] | |||
| Skin (A375) | 0.027 ± 0.0014[3] | |||
| Hepatocellular Carcinoma (HepG2) | 0.13 ± 0.01 (48h)[4] | |||
| Hepatocellular Carcinoma (HepG2) | 0.06 ± 0.01 (72h)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of 17βH-Neriifolin
This protocol is adapted from a bioassay-guided isolation procedure from Cerbera odollam leaves.[3][5]
-
Maceration: Dried, ground leaves of Cerbera odollam are macerated in methanol (B129727) at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc). The aqueous fraction is freeze-dried.
-
Vacuum Liquid Chromatography (VLC): The cytotoxic EtOAc-soluble fraction is subjected to VLC on silica (B1680970) gel 60. Elution is performed with a gradient of n-hexane-EtOAc and EtOAc-MeOH to yield multiple fractions.
-
Column Chromatography (CC): The active fractions, identified by preliminary cytotoxicity screening, are combined and further purified by column chromatography on silica gel, eluting with an n-hexane-EtOAc and EtOAc-MeOH gradient system.
-
Isolation: Pure 17βH-Neriifolin is obtained from the combined active sub-fractions. The purity is typically assessed by HPLC and the structure confirmed by NMR and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-8 μg/mL) for specified durations (e.g., 24, 48, 72 hours).[4][6] A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Treatment: Cells are treated with a selected concentration of this compound (e.g., 0.1 μg/mL for HepG2 cells) for a specified time (e.g., 48 hours).[6]
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.
Visualizations: Workflows and Signaling Pathways
Graphical representations of complex processes and pathways are indispensable for clarity and comprehension. The following diagrams were generated using the DOT language.
Caption: Experimental workflow for this compound isolation and bioactivity assessment.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Mechanism of Action
This compound, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+, K+-ATPase pump located in the cell membrane.[3][6] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. The resulting ionic imbalance disrupts cellular homeostasis and can trigger apoptotic pathways.
Studies on human hepatocellular carcinoma (HepG2) cells have shown that this compound induces both S and G2/M phase cell cycle arrest.[6][9] Furthermore, it stimulates apoptosis through the activation of an extrinsic, death receptor-mediated pathway.[6][9] This is evidenced by the upregulation of Fas and FasL proteins and the subsequent activation of initiator caspase-8 and caspase-9, leading to the activation of the executioner caspase-3.[6] The binding of 17βH-Neriifolin to the α-subunit of the Na+, K+-ATPase has been confirmed through in silico molecular docking and in vitro assays, with a binding energy comparable to that of ouabain, a well-known cardiac glycoside.[3] This molecular interaction is the critical initiating event for the cascade of cellular processes culminating in apoptotic cell death.
References
- 1. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, this compound, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis assay kits | Abcam [abcam.com]
- 9. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neriifolin's Interaction with Na+/K+-ATPase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neriifolin's effects on the different isoforms of the Na+/K+-ATPase enzyme. This compound, a cardiac glycoside, is a known inhibitor of Na+/K+-ATPase and has garnered interest for its potential therapeutic applications. Understanding its isoform-specific interactions is crucial for targeted drug development and elucidating its mechanism of action. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key pathways involved.
Quantitative Analysis of this compound's Effect on Na+/K+-ATPase Isoforms
Direct comparative studies detailing the IC50 values of this compound for each Na+/K+-ATPase α-subunit isoform (α1, α2, and α3) are limited in the currently available literature. However, existing research provides valuable insights into its binding affinity and effects on isoform expression. To offer a comprehensive perspective, this section presents the available data for this compound alongside comparative data for other well-studied cardiac glycosides, digoxin (B3395198) and ouabain (B1677812), which exhibit clear isoform selectivity.
Data Summary: Inhibition of Na+/K+-ATPase Isoforms
| Compound | Target Isoform | IC50 / KD (nM) | Binding Energy (kcal/mol) | Key Findings |
| This compound | α-subunit | Not Reported | -8.16 ± 0.74 | Binds to the α-subunit with a binding energy comparable to ouabain.[1] Treatment has been shown to increase the expression of the α1 subunit in vivo.[2] |
| Digoxin | α1β1 | KD: 13.7 ± 1.1 | Not Reported | Exhibits moderate but significant selectivity for α2 and α3 isoforms over the α1 isoform.[3][4][5] In the presence of K+, digoxin shows a lower affinity for the α1 isoform compared to α2 and α3.[3] |
| α2β1 | KD: 4.0 ± 0.3 | Not Reported | ||
| α3β1 | KD: 4.3 ± 0.3 | Not Reported | ||
| Ouabain | α1β1 | KD: 11.2 ± 1.3 | -8.18 ± 0.48 | Shows moderate selectivity for the α1 isoform over the α2 isoform.[3][4][5] |
| α2β1 | KD: 27.5 ± 2.5 | Not Reported | ||
| α3β1 | KD: 12.5 ± 1.0 | Not Reported |
Note: The IC50 and KD values for digoxin and ouabain are sourced from studies on human Na+/K+-ATPase isoforms expressed in Pichia pastoris.[3][4] The binding energy for this compound was determined through in silico molecular docking studies.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Na+/K+-ATPase inhibition.
Na+/K+-ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay is commonly used to determine the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Principle: The assay quantifies the Pi liberated from ATP by the Na+/K+-ATPase. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product, the absorbance of which is measured spectrophotometrically. The Na+/K+-ATPase specific activity is determined by calculating the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and KCl at physiological pH.
-
Substrate: Adenosine triphosphate (ATP) solution.
-
Inhibitor: Ouabain solution.
-
Malachite Green Reagent: A solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
-
-
Enzyme Preparation:
-
Membrane fractions containing Na+/K+-ATPase are isolated from tissues or cells through differential centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.
-
-
Assay Reaction:
-
Two sets of reaction tubes are prepared: one with the assay buffer and another with the assay buffer containing ouabain.
-
The enzyme preparation is added to all tubes.
-
The reaction is initiated by adding ATP.
-
The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Termination and Color Development:
-
The reaction is stopped by adding the malachite green reagent.
-
The color is allowed to develop for a specified time.
-
-
Measurement:
-
The absorbance of the solution is measured at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.
-
A standard curve is generated using the phosphate standards to determine the concentration of Pi in the samples.
-
-
Calculation of Activity:
-
The amount of Pi released is calculated from the standard curve.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The result is typically expressed as µmol of Pi/mg of protein/hour.
-
[³H]-Ouabain Binding Assay
This radioligand binding assay is used to determine the affinity (KD) and the number of binding sites (Bmax) of cardiac glycosides for Na+/K+-ATPase isoforms.
Principle: This assay measures the specific binding of radioactively labeled ouabain ([³H]-ouabain) to the Na+/K+-ATPase. By competing with a non-labeled cardiac glycoside (like this compound), the assay can determine the binding affinity of the non-labeled compound.
Procedure:
-
Preparation of Membranes:
-
Membranes expressing specific human Na+/K+-ATPase isoforms (e.g., from Pichia pastoris expression system) are prepared.
-
-
Binding Reaction:
-
A constant concentration of [³H]-ouabain is incubated with the membrane preparation in a binding buffer.
-
Increasing concentrations of the unlabeled competitor (e.g., this compound, digoxin) are added to different tubes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ouabain.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound [³H]-ouabain.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 of the competitor.
-
The dissociation constant (KD) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with Na+/K+-ATPase not only inhibits the pump's ion-translocating function but also triggers intracellular signaling cascades.
Na+/K+-ATPase Signaling Pathway
Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound can activate a signaling cascade that is independent of the changes in intracellular ion concentrations. This signaling function is often mediated through the interaction of the Na+/K+-ATPase with other membrane and cytosolic proteins, such as the Src kinase.
Caption: this compound binding to Na+/K+-ATPase activates Src kinase, leading to ROS generation and PI3K/Akt signaling.
Experimental Workflow for Assessing this compound's Effect
The following diagram illustrates a typical workflow for investigating the inhibitory effect of this compound on Na+/K+-ATPase isoforms.
Caption: Workflow for determining this compound's inhibitory effects on Na+/K+-ATPase isoforms.
References
- 1. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Neriifolin's Potential in Combination Therapy: A Comparative Guide to Synergistic and Additive Effects
For Researchers, Scientists, and Drug Development Professionals
Neriifolin, a potent cardiac glycoside, has demonstrated significant anti-cancer properties as a Na+/K+-ATPase inhibitor, inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] While its efficacy as a standalone agent is established, its potential to work synergistically or additively with other anti-cancer compounds presents a compelling avenue for enhancing therapeutic outcomes and overcoming drug resistance. This guide provides a comparative overview of the synergistic potential of cardiac glycosides, using data from closely related compounds to infer the prospective performance of this compound in combination therapies.
Synergistic Potential with Chemotherapeutic Agents
While direct quantitative data on this compound's synergistic effects remains limited in publicly available literature, studies on other cardiac glycosides, such as digoxin (B3395198) and digitoxin (B75463), provide strong evidence for this class of compounds' ability to enhance the cytotoxicity of conventional chemotherapeutics. This synergistic activity is often attributed to the multi-faceted mechanism of action of cardiac glycosides, which includes the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium levels, and the modulation of various signaling pathways involved in cell survival and apoptosis.[3][4]
Combination with Paclitaxel (B517696)
Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis.[5] Studies have shown that the cardiac glycoside digitoxin can synergize with paclitaxel in human breast cancer cells.[6] This synergy may be attributed to the complementary mechanisms of inducing cell stress and apoptosis.
Table 1: Synergistic Effects of Cardiac Glycosides with Paclitaxel
| Cardiac Glycoside | Combination Drug | Cancer Cell Line | Key Findings | Reference |
| Digitoxin | Paclitaxel | MDA-MB-453, MCF7 (Breast Cancer) | Enhanced growth inhibitory effects. | [6] |
Combination with Cisplatin (B142131)
Cisplatin is a platinum-based chemotherapy drug that induces DNA damage in cancer cells.[7][8] The combination of cardiac glycosides with cisplatin has been shown to enhance anti-tumor effects.[4][9] This is potentially due to the ability of cardiac glycosides to sensitize cancer cells to DNA-damaging agents.[10]
Table 2: Synergistic Effects of Cardiac Glycosides with Cisplatin
| Cardiac Glycoside | Combination Drug | Cancer Cell Line | Key Findings | Reference |
| Digoxin | Cisplatin | Not specified | Exacerbated antineoplastic effects of DNA-damaging agents. | [9] |
| Amantadig (semisynthetic cardenolide) | Docetaxel | Not specified | Synergistic anti-proliferative effect. | [4] |
Combination with Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to apoptosis. The combination of the cardiac glycoside digoxin with 5-fluorouracil (B62378) has demonstrated synergistic cytotoxicity in doxorubicin-resistant breast cancer cell lines, suggesting a potential to overcome multidrug resistance.[7]
Table 3: Synergistic Effects of Cardiac Glycosides with Doxorubicin
| Cardiac Glycoside | Combination Drug | Cancer Cell Line | Key Findings | Reference |
| Digoxin | 5-Fluorouracil | MCF-7/DoxR, MDA-MB-231/DoxR (Doxorubicin-Resistant Breast Cancer) | Synergistic cytotoxic effect, maintained under hypoxic conditions. | [7] |
Experimental Protocols
The assessment of synergistic, additive, or antagonistic effects of drug combinations is crucial in pre-clinical research. The following are detailed methodologies for key experiments cited in the evaluation of drug synergy.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both at various ratios for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability or inhibition.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[9] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis
Isobologram analysis is a graphical representation of drug interactions.[1][3]
-
Dose-Response Curves: Generate dose-response curves for each drug individually.
-
Determine IC₅₀: From the dose-response curves, determine the concentration of each drug that produces a 50% inhibitory effect (IC₅₀).
-
Plot Isobologram: Plot the IC₅₀ value of drug A on the x-axis and the IC₅₀ value of drug B on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Plot Combination Data: Plot the concentrations of the two drugs used in combination that also produce a 50% inhibitory effect.
-
Interpret Results:
-
Points falling below the line of additivity indicate synergism .
-
Points falling on the line of additivity indicate an additive effect .
-
Points falling above the line of additivity indicate antagonism .
-
Signaling Pathways and Mechanisms of Action
The synergistic effects of cardiac glycosides with other anti-cancer agents can be attributed to their impact on multiple cellular signaling pathways.
Caption: this compound's mechanism of action and potential points of synergy with chemotherapy.
Caption: A generalized workflow for assessing the synergistic effects of this compound in vitro.
Conclusion
The available evidence from studies on related cardiac glycosides strongly suggests that this compound holds significant promise for use in combination therapies. Its ability to modulate key signaling pathways and induce apoptosis through mechanisms distinct from many conventional chemotherapeutics provides a strong rationale for exploring its synergistic potential. Further in-depth studies are warranted to generate quantitative data on the synergistic and additive effects of this compound with a broader range of anti-cancer agents. Such research will be instrumental in unlocking the full therapeutic potential of this compound and developing more effective and durable cancer treatments.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digitoxin activates EGR1 and synergizes with paclitaxel on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. punnettsquare.org [punnettsquare.org]
- 10. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Neriifolin: A Comparative Guide
This guide provides a comprehensive analysis of the anti-proliferative effects of Neriifolin, a cardiac glycoside isolated from plants such as Cerbera odollam. It is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this compound. This document objectively compares this compound's performance with other anti-cancer agents, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
This compound demonstrates potent anti-proliferative activity across a range of human cancer cell lines, including breast, ovarian, colorectal, skin, and liver cancers.[1][2] Its primary mechanism of action involves the inhibition of the Na+, K+-ATPase pump, a critical ion transporter often overexpressed in tumor cells.[1][3] This inhibition triggers a cascade of downstream events culminating in apoptosis (programmed cell death) and cell cycle arrest.[2][4] When compared to other cardiac glycosides like Ouabain, this compound shows comparable binding affinity to the Na+, K+-ATPase α-subunit.[1] In comparative studies with standard chemotherapeutics such as Paclitaxel, this compound has shown potent dose-dependent induction of apoptosis.[5]
Data Presentation: Comparative Cytotoxicity
The anti-proliferative efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound and comparator compounds across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Assay Used | Reference |
| This compound | MCF-7 | Breast Cancer | 0.025 ± 0.001 | SRB | [1] |
| This compound | T47D | Breast Cancer | 0.028 ± 0.0011 | SRB | [1] |
| This compound | HT-29 | Colorectal Cancer | 0.030 ± 0.0018 | SRB | [1] |
| This compound | A2780 | Ovarian Cancer | 0.022 ± 0.0015 | SRB | [1] |
| This compound | SKOV-3 | Ovarian Cancer | 0.01 ± 0.001 | SRB | [5] |
| This compound | A375 | Skin Cancer (Melanoma) | 0.026 ± 0.0013 | SRB | [1] |
| This compound | HepG2 | Liver Cancer | 0.06 (at 72h) | MTT | [6] |
| Paclitaxel | SKOV-3 | Ovarian Cancer | Induces apoptosis at 0.0032 - 0.32 µM | TUNEL | [5] |
| Doxorubicin | DU-145 | Prostate Cancer | ~22.3 µg/ml (Selectivity Index: 1.46) | MTT | [7] |
Note: IC50 values can vary based on the specific assay, exposure time, and cell culture conditions. Direct comparison should be made with caution when data is from different studies.
Key Signaling Pathways and Mechanisms
This compound's anti-cancer activity is primarily initiated by its binding to the α-subunit of the Na+, K+-ATPase pump on the cell membrane. This action disrupts cellular ion homeostasis, leading to a series of downstream signaling events that promote cell death.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
Accurate validation of anti-proliferative effects relies on robust and reproducible experimental methodologies. The two primary assays cited in this compound research are the Sulforhodamine B (SRB) assay for cytotoxicity and the TUNEL assay for detecting apoptosis.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used to measure cell density by quantifying total cellular protein content.[1]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and comparator compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound or comparator compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired time period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Measurement: Read the absorbance (optical density) of each well at approximately 510-540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the SRB cytotoxicity assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay Protocol
The TUNEL assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[5]
Materials:
-
Cells cultured on slides or coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., BrdUTP or fluorescently-tagged dUTP)
-
DNase I (for positive control)
-
Appropriate buffers and wash solutions
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture and treat cells with this compound or comparators on slides or coverslips.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS. Incubate the cells with permeabilization solution for 2-5 minutes on ice to allow the enzyme to access the nucleus.
-
Controls: Prepare a positive control by treating fixed and permeabilized non-apoptotic cells with DNase I to induce DNA breaks. Prepare a negative control by incubating cells with the label solution but without the TdT enzyme.
-
TUNEL Reaction: Wash the slides. Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light. This step allows the TdT enzyme to add labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Washing: Stop the reaction by washing the slides thoroughly with PBS to remove unincorporated nucleotides.
-
Detection (if required): If using biotin- or BrdU-labeled dUTPs, an additional step involving incubation with labeled streptavidin or anti-BrdU antibodies is necessary.
-
Counterstaining & Mounting: Counterstain the nuclei with a DNA stain like DAPI or Hoechst to visualize all cells. Mount the coverslips onto slides using an anti-fade mounting medium.
-
Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will show bright fluorescence (e.g., green for FITC-dUTP) in the nucleus, while non-apoptotic cells will only show the counterstain (e.g., blue for DAPI). Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. studylib.net [studylib.net]
- 5. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Neriifolin's Impact on Cancer Cells: A Comparative Proteomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of neriifolin, a potent cardiac glycoside, with a focus on its impact on the cancer cell proteome. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including prostate and liver cancer.[1][2] Its mechanism of action involves the induction of Endoplasmic Reticulum Stress (ERS) and the attenuation of DNA damage repair pathways.[1] This guide synthesizes available data to present a clear overview of the proteomic shifts following this compound treatment, supported by detailed experimental protocols and visual pathway diagrams.
Data Presentation: Proteomic Alterations in this compound-Treated Cells
This compound treatment triggers significant changes in protein expression, primarily centered around the Endoplasmic Reticulum Stress (ERS) and DNA damage response pathways.[1] The following table summarizes the key proteins identified as differentially expressed in prostate cancer cells upon this compound exposure.
| Protein Target | Protein Name | Regulation | Functional Role in Pathway |
| EIF2A | Eukaryotic initiation factor 2α | Upregulated | Key component of the integrated stress response; phosphorylation inhibits translation.[1] |
| PERK | PKR-like endoplasmic reticulum kinase | Upregulated | ERS sensor that phosphorylates eIF2α in response to unfolded proteins.[1] |
| CHOP | C/EBP homologous protein | Upregulated | Pro-apoptotic transcription factor induced during prolonged ERS.[1] |
| CEBPA | CCAAT/enhancer-binding protein alpha | Downregulated | Transcription factor, forms heterodimers with CHOP.[1] |
| H2AX | H2A histone family member X | Phosphorylated (γ-H2AX) | A quantitative marker for DNA double-strand breaks.[1] |
Signaling Pathway Analysis
This compound's anti-cancer activity is mechanisticallly linked to the induction of ERS, which subsequently leads to DNA damage and apoptosis.[1] The primary target of cardiac glycosides is the Na+/K+-ATPase pump on the cell membrane.[3][4][5] Inhibition of this pump leads to ionic imbalance and downstream stress responses, including the unfolded protein response (UPR) within the endoplasmic reticulum. This prolonged stress activates pro-apoptotic signaling cascades.
Experimental Protocols
The following section details a generalized methodology for conducting a comparative proteomic analysis of this compound-treated cells, based on standard practices in quantitative proteomics.[6]
1. Cell Culture and Treatment
-
Cell Lines: Utilize relevant cancer cell lines (e.g., PC-3 for prostate cancer, HepG2 for hepatocellular carcinoma).[1][2]
-
Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Treat cells with a predetermined IC50 concentration of this compound (or a vehicle control, e.g., DMSO) for a specified time period (e.g., 24 or 48 hours) to induce a measurable proteomic response.
2. Protein Extraction and Digestion
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a standard assay, such as the bicinchoninic acid (BCA) assay.
-
Digestion: Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest proteins into peptides overnight using sequencing-grade trypsin.
3. Mass Spectrometry (LC-MS/MS)
-
Chromatography: Separate the digested peptides using a reverse-phase liquid chromatography (LC) system with a gradient of acetonitrile.
-
Mass Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series). Operate the instrument in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation (MS/MS).
4. Data Analysis
-
Protein Identification: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database (e.g., UniProt/Swiss-Prot for human).
-
Quantification: Use a label-free quantification (LFQ) approach to determine the relative abundance of proteins between the this compound-treated and control groups.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed, typically defined by a fold-change threshold (e.g., >1.5 or <0.67) and a p-value < 0.05.
-
Bioinformatic Analysis: Use tools like STRING or DAVID to perform pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins to identify the biological processes and signaling pathways affected by the treatment.
References
- 1. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 5. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Neriifolin: A Potential Adjuvant for Overcoming Drug Resistance in Cancer
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence suggests that the cardiac glycoside neriifolin may hold significant promise as a therapeutic agent in drug-resistant cancers. By targeting the Na+/K+-ATPase pump, this compound has demonstrated potent cytotoxic effects in various cancer cell lines and shows potential for resensitizing resistant tumors to conventional chemotherapies. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound has shown potent anticancer activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, demonstrating its effectiveness at nanomolar concentrations.
| Cell Line | Cancer Type | This compound IC50 (µM) | Comparative Drug | Comparative Drug IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | - | - | [1] |
| T47D | Breast Cancer | Not specified | - | - | [1] |
| HT-29 | Colorectal Cancer | Not specified | - | - | [1] |
| A2780 | Ovarian Cancer | 0.030 ± 0.0018 | Ouabain (binding energy) | -8.18 ± 0.48 kcal/mol | [1] |
| SKOV-3 | Ovarian Cancer | Not specified | - | - | [1] |
| A375 | Skin Cancer | Not specified | - | - | [1] |
Note: Further studies are required to directly compare the IC50 values of this compound with standard-of-care chemotherapeutics in a wider range of drug-resistant cancer models.
Mechanism of Action: Overcoming Drug Resistance
The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to a cascade of downstream events that can counteract common mechanisms of drug resistance.
One of the major challenges in cancer chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells, rendering them resistant. While direct evidence for this compound's interaction with P-gp is still emerging, other cardiac glycosides have been shown to be substrates and potential inhibitors of this efflux pump. By potentially competing with or inhibiting P-gp, this compound may increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cells.
The inhibition of Na+/K+-ATPase by this compound also triggers various signaling pathways that can lead to apoptosis (programmed cell death) in cancer cells. This is a crucial aspect of its anticancer activity, as many drug-resistant cancers have developed mechanisms to evade apoptosis.
Signaling Pathways and Experimental Workflows
To facilitate further research, we provide diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in drug-resistant cancer models.
Caption: Workflow for assessing this compound's efficacy.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
Cell Viability Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
96-well plates
-
This compound and other chemotherapeutic agents
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Apoptosis Detection (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.
Materials:
-
Treated cells on coverslips or in plates
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
Hoechst 33342 staining solution
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with the desired compounds.
-
Wash the cells with PBS and fix with paraformaldehyde.
-
Wash again with PBS and then stain with Hoechst 33342 solution for 10-15 minutes.
-
Wash the cells to remove excess stain.
-
Mount the coverslips or view the plate under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Future Directions
The promising in vitro data for this compound warrants further investigation into its potential as an adjuvant therapy for drug-resistant cancers. Future studies should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in combination with standard chemotherapies in animal models of drug-resistant cancer.
-
Mechanism clarification: Elucidating the precise molecular mechanisms by which this compound overcomes drug resistance, including its interaction with P-glycoprotein and other ABC transporters.
-
Combination therapy optimization: Determining the optimal dosing and scheduling of this compound in combination with various chemotherapeutic agents to maximize synergistic effects and minimize toxicity.
The development of novel strategies to combat drug resistance is a critical unmet need in oncology. This compound represents a promising candidate that, with further research, could be repurposed to improve outcomes for patients with difficult-to-treat cancers.
References
Assessing the Therapeutic Index of Neriifolin: A Comparative Guide
For researchers and drug development professionals, the therapeutic index (TI) is a critical measure of a compound's safety and efficacy. This guide provides a comparative assessment of the therapeutic index of Neriifolin, a cardiac glycoside with emerging interest for its anti-cancer properties. Its performance is compared against other well-known cardiac glycosides: Digoxin, Digitoxin, and Ouabain. This analysis is supported by in vitro and in vivo experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Quantitative Data Comparison
The therapeutic index is classically defined as the ratio of the toxic dose to the effective dose. In pre-clinical studies, this is often calculated from the median lethal dose (LD50) and the median effective dose (ED50), or from in vitro cytotoxicity (IC50) data against normal and cancerous cells, respectively.
In Vitro Therapeutic Index
The in vitro therapeutic index provides an early indication of a compound's selectivity for cancer cells over healthy cells. It is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.
| Compound | Normal Cell Line (IC50/CC50) | Cancer Cell Line (IC50) | Cancer Type | Calculated In Vitro TI |
| This compound | Vero (24 nM)[1] | MCF-7 (17 nM)[1] | Breast | 1.41 |
| Vero (24 nM)[1] | T47D (21 nM)[1] | Breast | 1.14 | |
| Vero (24 nM)[1] | SKOV3 (28 nM)[1] | Ovarian | 0.86 | |
| Vero (24 nM)[1] | CaOV3 (32 nM)[1] | Ovarian | 0.75 | |
| Vero CCL-81 (68.61 µg/ml) | DU-145 (32.16 µg/ml) | Prostate | 2.13[2] | |
| Digitoxin | Not specified, but noted to have weak cytotoxicity on normal cells[3] | TK-10 (3-33 nM)[4] | Renal Adenocarcinoma | Data not sufficient for calculation |
| A549, MHCC97H, HCT116 (IC50 values not specified) | Lung, Hepatoma, Colon | Data not sufficient for calculation | ||
| Digoxin | Not specified, but noted to have weak cytotoxicity on normal cells[3] | A549 (0.10 µM)[5] | Non-small cell lung | Data not sufficient for calculation |
| H1299 (0.12 µM)[5] | Non-small cell lung | Data not sufficient for calculation | ||
| Ouabain | Melan-a (non-cancerous melanocytes) (9.63 µM)[5] | A375 (melanoma) (30.25 nM at 72h)[5] | Melanoma | ~318 |
| SK-Mel-28 (melanoma) (87.42 nM at 72h)[5] | Melanoma | ~110 |
In Vivo Therapeutic Index
The in vivo therapeutic index offers a more clinically relevant measure of a drug's safety margin. It is calculated as the ratio of the LD50 to the ED50.
| Compound | Animal Model | LD50 (Lethal Dose, 50%) | ED50 (Effective Dose, 50%) | Calculated In Vivo TI |
| This compound | Data not available | Data not available | Data not available | Not calculable from available data |
| Digoxin | Rat (newborn) | 5.0 mg/kg (subcutaneous)[6] | Data not available for anti-cancer effect | Not calculable from available data |
| Rat (adult) | 30.0 mg/kg (subcutaneous)[6] | Data not available for anti-cancer effect | Not calculable from available data | |
| Mouse (nude, A549 xenograft) | Data not available | 1.0 mg/kg/day showed significant tumor inhibition[5] | Not calculable from available data | |
| Digitoxin | Mouse (M214 melanoma xenograft) | Data not available | Effective at non-toxic concentrations[4] | Not calculable from available data |
| Ouabain | Mouse | 3.01 mg/kg (intravenous)[7] | Data not available for anti-cancer effect | Not calculable from available data |
| Cat | 62 µg/kg (intravenous)[8] | Data not available for anti-cancer effect | Not calculable from available data |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
96-well plates
-
This compound and comparator compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in culture medium and added to the wells. Control wells receive medium with the vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL final concentration) and incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9][10]
In Vivo Acute Toxicity Assessment (LD50 Determination)
This protocol provides a general guideline for determining the median lethal dose (LD50) in rodents.
Materials:
-
Healthy, young adult mice or rats of a single strain
-
This compound and comparator compounds
-
Appropriate vehicle for administration (e.g., saline, PBS)
-
Syringes and needles for the chosen route of administration (e.g., oral gavage, intravenous, intraperitoneal)
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week before the experiment.
-
Dose Range Finding: A preliminary study with a small number of animals is conducted to determine the range of doses to be tested.
-
Group Assignment: Animals are randomly assigned to different dose groups, including a control group receiving only the vehicle. Typically, 5-10 animals per group are used.
-
Compound Administration: A single dose of the test compound is administered to each animal according to its body weight.
-
Observation: Animals are observed for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days. Observations include changes in behavior, appearance, and physiological functions.
-
Data Collection: The number of mortalities in each group is recorded.
-
LD50 Calculation: The LD50 value is calculated using statistical methods such as the Probit analysis or the Reed-Muench method.[11][12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cardiac Glycosides
Cardiac glycosides, including this compound, primarily exert their effects by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream signaling events that contribute to both their therapeutic and toxic effects.
Caption: Cardiac glycoside signaling cascade.
Experimental Workflow for In Vitro Therapeutic Index Assessment
The following diagram illustrates the workflow for determining the in vitro therapeutic index of a compound.
Caption: Workflow for in vitro TI determination.
Logical Relationship for Therapeutic Index Calculation
The therapeutic index is a fundamental concept in pharmacology, representing the balance between a drug's desired effects and its adverse effects.
Caption: Logical relationship for TI calculation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. enamine.net [enamine.net]
A Comparative Guide to the Safety and Toxicity Profile of Neriifolin
Neriifolin, a potent cardiac glycoside isolated from plants of the Cerbera genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Like other members of its class, its mechanism of action revolves around the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This inhibition, while therapeutically relevant, is also intrinsically linked to its toxicity profile. This guide provides a comparative analysis of the safety and toxicity of this compound, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Associated Toxicity
Cardiac glycosides, including this compound, exert their effects by binding to the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The resulting rise in intracellular calcium concentration is responsible for the positive inotropic effects in cardiac muscle and is also a key event in triggering apoptosis in cancer cells.[2][3][4] However, excessive inhibition disrupts normal cardiac function, leading to the characteristic cardiotoxicity of this drug class.[5][6]
Caption: Signaling pathway of this compound's mechanism and toxicity.
Comparative Cytotoxicity
In vitro studies demonstrate that this compound possesses potent cytotoxic activity against a broad spectrum of cancer cell lines, often exceeding that of other well-known cardiac glycosides like digoxin (B3395198) and digitoxin.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Cardiac Glycosides
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HeLa (Cervical) | 5.3 - 16 nM | [1] |
| A549 (Lung) | 5.3 - 16 nM | [1] | |
| DU145 (Prostate) | 5.3 - 16 nM | [1] | |
| SKOV-3 (Ovarian) | 0.01 ± 0.001 µM | [1] | |
| Breast, Colorectal, Skin | 0.022 - 0.030 µM | [2] | |
| Ouabain | HeLa, A549, DU145 | 10 - 35 nM | [1] |
| Digitoxin | HeLa, A549, DU145 | 22 - 120 nM | [1] |
| Digoxin | HeLa, A549, DU145 | 27 - 600 nM | [1] |
Data presented as the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
Genotoxicity Profile
A comprehensive assessment of a drug candidate's genotoxic potential is crucial. This is typically evaluated using a battery of tests designed to detect DNA mutations, and chromosomal damage. While specific genotoxicity data for this compound is not extensively published, a standard testing workflow is outlined below.
Caption: Workflow for evaluating the genotoxic potential of a compound.
Organ-Specific Toxicity
The primary target organ for cardiac glycoside toxicity is the heart.[6] Overdose or accumulation can lead to a range of cardiac arrhythmias, from premature ventricular complexes to life-threatening ventricular tachycardia.[5] Other reported signs of systemic toxicity include gastrointestinal disturbances (nausea, vomiting), neurological symptoms (visual disturbances), and electrolyte imbalances, particularly hyperkalemia, which is an indicator of severe poisoning.[5][6][7]
Table 2: Summary Comparison of Safety Profiles
| Feature | This compound | Digoxin | Digitoxin |
| Primary Target Organ | Heart | Heart | Heart |
| Key Toxic Effects | Cardiotoxicity (arrhythmias), gastrointestinal distress, hyperkalemia.[6] | Cardiotoxicity, gastrointestinal and visual disturbances.[5] | Similar to Digoxin, but with a longer half-life, increasing risk of accumulation. |
| Therapeutic Window | Presumed to be narrow, characteristic of cardiac glycosides. | Narrow, requiring careful patient monitoring.[5] | Narrower than Digoxin due to longer half-life. |
| Antidote | Potentially Digoxin-specific antibody fragments (DigiFab).[6] | Digoxin-specific antibody fragments (DigiFab).[8] | Digoxin-specific antibody fragments (DigiFab). |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and comparator compounds) for a specified duration (e.g., 72 hours).[1]
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC50 value.[1]
In Vitro Micronucleus Assay
This genotoxicity test identifies substances that cause chromosomal damage by detecting the presence of micronuclei (small nuclei containing fragments of or whole chromosomes) in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Culture suitable mammalian cells (e.g., TK6 or CHO cells) to a logarithmic growth phase.
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, alongside negative and positive controls. The treatment duration is typically 3-6 hours in the presence and absence of a metabolic activation system (S9 fraction) and a longer treatment (e.g., 24 hours) without S9.
-
Cytochalasin B Block: Add cytochalasin B to the culture to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Gently resuspend cells in a hypotonic KCl solution to swell the cytoplasm.
-
Fixation: Fix the cells using a methanol/acetic acid solution.
-
Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain like Giemsa or acridine (B1665455) orange.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Statistically analyze the frequency of micronucleated cells in treated cultures compared to the negative control to determine a positive result.
References
- 1. researchgate.net [researchgate.net]
- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. calpoison.org [calpoison.org]
- 7. Cardiac Glycoside Plant Poisoning: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 8. Cardiac glycoside toxicity: more than 200 years and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neriifolin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like neriifolin, a cardiac glycoside, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of toxicity and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound waste.
Core Principles of this compound Waste Management
This compound, due to its classification as a toxic cardiac glycoside, must be treated as hazardous waste. The primary principle of its disposal is to prevent its release into the environment. Therefore, disposing of this compound or its contaminated materials down the drain or in regular trash is strictly prohibited and violates environmental regulations.[1][2] All waste containing this compound must be collected and managed through an institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Do Not Mix: this compound waste should not be mixed with other incompatible waste streams.[1]
-
Dedicated Containers: Collect all this compound waste, including pure compounds, solutions, and contaminated materials (e.g., gloves, pipette tips, bench paper), in a designated, leak-proof container with a secure screw-top cap.[1] The container must be compatible with the chemical nature of the waste.[2][3]
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Include the full chemical name, "this compound," on the label.
-
Institutional Requirements: Add any other identifiers required by your institution's hazardous waste management program.[1]
3. Storage of this compound Waste:
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[2]
4. Disposal of Empty Containers:
-
Highly Toxic Residue: Due to the high toxicity of cardiac glycosides, empty containers that held this compound must be treated as hazardous.
-
Triple-Rinsing: These containers must be triple-rinsed with a suitable solvent capable of removing this compound residue.[1]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1][2]
-
Final Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1]
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and disposal.[1][4]
Quantitative Data and Experimental Protocols
Currently, there is no specific, publicly available quantitative data for the disposal of this compound, such as permissible concentration limits for discharge or specific degradation timelines under various conditions. The disposal procedures are based on the established protocols for managing highly toxic chemical waste in a laboratory setting.
No specific experimental protocols for the in-lab neutralization of this compound are recommended due to its high toxicity. Chemical treatment of such potent compounds should only be performed by trained professionals in a controlled environment, typically at a dedicated hazardous waste facility.
The following table summarizes the general guidelines for laboratory hazardous waste, which are applicable to this compound.
| Parameter | Guideline | Citation |
| Waste Storage Limit (in lab) | Never store more than 10 gallons of hazardous waste in your lab. | |
| Empty Container Rinsing | For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [2] |
| pH of Aqueous Waste for Sewer | Not applicable for this compound. Prohibited from sewer disposal. | [1][2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Navigating the Safe Handling of Neriifolin: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Neriifolin, a potent cardiac glycoside. Adherence to these protocols is essential to mitigate the significant health risks associated with this compound. This compound is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[1] This guide is intended to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of all personnel.
Understanding the Hazard: Toxicity Profile of this compound
| Hazard Classification | Route of Exposure | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Category 2 | Oral | H300: Fatal if swallowed | Danger |
| Acute Toxicity, Category 2 | Dermal | H310: Fatal in contact with skin | Danger |
| Acute Toxicity, Category 2 | Inhalation | H330: Fatal if inhaled | Danger |
Source: Aggregated GHS information from 39 notifications to the ECHA C&L Inventory.[1]
Due to the absence of established Occupational Exposure Limits (OELs), a stringent control banding approach is recommended. This compound falls into the highest hazard band, requiring the most rigorous containment and control measures to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required equipment, specifications, and rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact with the highly toxic compound. Double gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Minimizes the risk of skin contamination from spills or aerosols. A solid-front gown provides a continuous protective barrier. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects the eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved P100 filtering facepiece respirator (disposable) or a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter. | Prevents the inhalation of potentially fatal airborne particles of this compound. The choice between a filtering facepiece and a PAPR depends on the scale of the operation and the potential for aerosol generation. |
| Foot Protection | Disposable, chemical-resistant shoe covers worn over closed-toe shoes. | Protects against contamination from spills and prevents the tracking of the substance outside the designated handling area. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol must be followed for all procedures involving this compound.
1. Preparation and Pre-Handling:
- Designate a specific, restricted-access area for handling this compound, such as a certified chemical fume hood or a glove box.
- Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary equipment and reagents within the designated handling area before introducing this compound.
- Assemble a spill kit containing appropriate absorbent materials, deactivating solutions (if applicable), and waste disposal bags.
- Don all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.
2. Handling this compound:
- All manipulations of solid this compound must be conducted within a certified chemical fume hood or glove box to control airborne particles.
- Use dedicated, clearly labeled equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
- When weighing, use a gentle technique to avoid generating dust. An anti-static gun may be used to minimize the dispersal of fine powders.
- For dissolution, add the solvent to the vial containing the solid this compound slowly and carefully to prevent splashing.
- Keep all containers of this compound tightly sealed when not in immediate use.
3. Post-Handling and Decontamination:
- Decontaminate all work surfaces and equipment immediately after use with an appropriate cleaning agent, followed by a thorough rinse.
- Carefully doff PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The remaining PPE should be removed in a designated area and disposed of according to institutional guidelines.
- Thoroughly wash hands and forearms with soap and water after removing all PPE.
Operational and Disposal Plan
A clear and systematic workflow is critical for ensuring safety. The following diagram illustrates the key stages of handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
